5-Methoxy-2,4-dimethylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,4-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYZTADXFSUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736779 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369766-72-2 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxy-2,4-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine derivative of significant interest to the chemical and pharmaceutical sciences. The pyrimidine scaffold is a foundational heterocyclic motif present in a vast array of biologically crucial molecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has established pyrimidine derivatives as a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[3]
The physicochemical properties of a molecule are the primary determinants of its behavior in a biological system, influencing critical parameters such as solubility, membrane permeability, protein binding affinity, and metabolic stability.[1] A thorough understanding of these properties for a novel compound like this compound is therefore a non-negotiable prerequisite for its advancement in any research or drug development pipeline.
This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data, this document synthesizes predicted data, information from structurally related analogues, and established analytical methodologies to offer a robust framework for its characterization. We will delve into its structural and spectroscopic profile, key physicochemical parameters, and the standardized protocols required for their empirical validation.
Molecular and Physicochemical Profile
The fundamental identity of this compound is defined by its molecular structure and associated physical properties. These parameters serve as the initial reference points for all subsequent analytical and experimental work.
Chemical Structure:
IUPAC Name: this compound Canonical SMILES: COC1=CN=C(N=C1C)C
The table below summarizes the core identifiers and predicted physicochemical properties for this compound. These predicted values offer a valuable baseline for experimental design and data interpretation.
| Property | Value | Source |
| CAS Number | 1369766-72-2 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O | [4][5] |
| Molecular Weight | 138.17 g/mol | [4] |
| Predicted Boiling Point | 197.5 ± 20.0 °C | [4] |
| Predicted Density | 1.043 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 2.54 ± 0.29 | [4] |
| Storage Conditions | Sealed in dry, Room Temperature | [4] |
Spectroscopic Characterization (Structure Elucidation)
The unambiguous confirmation of a molecule's chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for mapping the carbon-hydrogen framework of an organic molecule.[6] Predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects on the pyrimidine ring, are presented below.
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H6 (ring proton) | ~8.0 - 8.3 | Singlet |
| OCH₃ (methoxy protons) | ~3.9 - 4.1 | Singlet |
| C4-CH₃ (methyl protons) | ~2.4 - 2.6 | Singlet |
| C2-CH₃ (methyl protons) | ~2.3 - 2.5 | Singlet |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~165 - 170 |
| C4 | ~162 - 167 |
| C6 | ~155 - 160 |
| C5 | ~130 - 135 |
| OCH₃ | ~55 - 60 |
| C4-CH₃ | ~20 - 25 |
| C2-CH₃ | ~15 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information regarding the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[6]
Table 4: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrimidine Ring C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃, -OCH₃ |
| C=N / C=C Stretch | 1550 - 1650 | Pyrimidine Ring |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Ar-O-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It serves to confirm the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a suitable method.
Table 5: Proposed Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 138 | [C₇H₁₀N₂O]⁺• (Molecular Ion) | - |
| 123 | [C₆H₇N₂O]⁺ | •CH₃ |
| 109 | [C₅H₅N₂O]⁺ | •C₂H₅ |
| 95 | [C₆H₇N₂]⁺ | •OCH₃ |
The logical workflow for integrating data from these techniques to confirm the molecule's structure is illustrated below.
Key Physicochemical Properties and Determination Methods
Solubility and Lipophilicity (LogP)
Aqueous solubility and lipophilicity are foundational properties in drug discovery, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The shake-flask method remains the gold standard for its direct measurement.[1]
-
Causality Behind Experimental Choice: The shake-flask method is chosen for its direct, equilibrium-based measurement, providing a definitive LogP value. It physically partitions the compound between two immiscible phases, mimicking its preference for a lipid-like (n-octanol) versus an aqueous (water) environment. This direct measurement is considered more authoritative than chromatographic or computational estimates, especially for novel scaffolds.
Acidity/Basicity (pKa)
The pKa, or acid dissociation constant, quantifies the extent of ionization of a compound at a given pH.[1] For drug candidates, the pKa is critical as the ionization state dictates solubility, membrane permeability, and interaction with biological targets. The nitrogen atoms in the pyrimidine ring are weakly basic, and their pKa can be precisely determined through potentiometric titration.
-
Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and reliable method for pKa determination. By incrementally adding a strong acid or base to a solution of the compound, it measures the resulting pH change. The inflection point of the titration curve corresponds to the pKa. This method is robust because it directly measures the protonation/deprotonation equilibrium as a function of titrant volume, providing a thermodynamically sound value.
Standardized Experimental Protocols
The following protocols describe standardized, self-validating methodologies for determining the key physicochemical properties of novel compounds like this compound.
Protocol 5.1: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated water phase in a glass vial (e.g., 1:1 or 1:10 v/v).
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.[1]
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Protocol 5.2: Determination of pKa via Potentiometric Titration
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if solubility is low.[1]
-
Titration: While continuously stirring the solution, add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve.
Protocol 5.3: Acquisition of Mass Spectrum (GC-MS)
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a high-purity volatile solvent like methanol or ethyl acetate to a final concentration of approximately 1 mg/mL.[7]
-
Instrumentation Setup:
-
Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: Set to 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]
-
Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Setup:
-
Ion Source Temperature: Set to 230°C.
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection and Acquisition: Inject 1 µL of the sample solution and acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum will provide its molecular weight and fragmentation pattern.
Conclusion
This technical guide has outlined the essential physicochemical properties of this compound, providing a framework built on predicted data and established analytical principles. The presented information on its molecular structure, spectroscopic signatures, and key parameters like LogP and pKa serves as a critical foundation for any researcher or drug development professional. The detailed experimental protocols offer a clear and validated pathway for the empirical determination of these properties. A comprehensive characterization, as detailed herein, is the first and most crucial step in unlocking the potential of this and other novel chemical entities in the scientific landscape.
References
- Benchchem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
- Srivastava, S. L., & Prasad, M. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 27(5), 663-673.
- SpectraBase. (n.d.). 5-(4-Methoxyphenyl)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione.
- Benchchem. (n.d.). Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
- Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.
- Supporting Information. (n.d.).
- Benchchem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
- CookeChem. (n.d.). This compound, 95%, 1369766-72-2.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
- Benchchem. (n.d.). Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide.
- Benchchem. (n.d.). 5-Methoxy-2-methylpyrimidin-4-ol | 698-35-1.
- LookChem. (n.d.). This compound.
- Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
- Sun-shinechem. (n.d.). 2,4-dimethylpyrimidin-5-ol | CAS 412003-95-3.
Sources
An In-depth Technical Guide to 5-Methoxy-2,4-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling 5-Methoxy-2,4-dimethylpyrimidine
This compound is a substituted pyrimidine derivative with the Chemical Abstracts Service (CAS) number 1369766-72-2 .[1][2][3] The pyrimidine core is a foundational heterocyclic motif in a vast array of biologically active compounds, most notably the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[4][5] The strategic placement of methyl groups at the 2 and 4 positions and a methoxy group at the 5-position of the pyrimidine ring significantly influences the molecule's physicochemical properties, such as its solubility, membrane permeability, and potential for protein-binding interactions.[6] These characteristics make it a compound of interest for researchers in medicinal chemistry and drug discovery as a versatile building block for the synthesis of novel therapeutic agents.[4][7][8]
I. Core Identification and Physicochemical Properties
A comprehensive understanding of a compound's fundamental properties is critical for its application in research and development.
Chemical Structure and Identifiers
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Purity | Typically offered at ≥95% | [1] |
II. Synthesis and Methodologies
The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from the preparation of structurally similar compounds. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions.
Proposed Synthetic Pathway: A Hypothetical Protocol
A logical approach to the synthesis of this compound could involve the chlorination of a dihydroxypyrimidine precursor, followed by a nucleophilic substitution to introduce the methoxy group. This multi-step process offers a versatile route to the target molecule.
Sources
- 1. This compound , 95% , 1369766-72-2 - CookeChem [cookechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound,(CAS# 1369766-72-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound [synhet.com]
A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2,4-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic properties of 5-Methoxy-2,4-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document presents a comprehensive set of predicted spectroscopic data based on established principles and analysis of analogous compounds. The methodologies and interpretations provided herein offer a robust framework for the structural elucidation and characterization of this molecule.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
-
Canonical SMILES: COC1=C(C)N=C(C)C=N1
-
InChI Key: Predicted based on structure.
The structure of this compound features a pyrimidine ring, a core scaffold in many biologically active molecules, substituted with two methyl groups at positions 2 and 4, and a methoxy group at position 5.[1] The electron-donating nature of these substituents influences the electronic environment of the pyrimidine ring, which in turn dictates its spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on established substituent effects on the pyrimidine ring.[2][3][4]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the methyl and methoxy groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 (pyrimidine ring) | ~8.0 - 8.3 | Singlet (s) | 1H | The lone aromatic proton is deshielded by the adjacent nitrogen atom. |
| -OCH₃ (at C5) | ~3.8 - 4.0 | Singlet (s) | 3H | Methoxy groups on aromatic rings typically resonate in this region.[5] |
| -CH₃ (at C4) | ~2.4 - 2.6 | Singlet (s) | 3H | Methyl group on the pyrimidine ring. |
| -CH₃ (at C2) | ~2.3 - 2.5 | Singlet (s) | 3H | Methyl group on the pyrimidine ring. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~165 - 170 | Carbon atom in the pyrimidine ring attached to a methyl group and flanked by two nitrogen atoms. |
| C4 | ~160 - 165 | Carbon atom in the pyrimidine ring attached to a methyl group and a nitrogen atom. |
| C6 | ~155 - 160 | Aromatic methine carbon in the pyrimidine ring. |
| C5 | ~140 - 145 | Carbon atom in the pyrimidine ring attached to the methoxy group. |
| -OCH₃ | ~55 - 60 | Carbon of the methoxy group.[5][6] |
| -CH₃ (at C4) | ~20 - 25 | Carbon of the methyl group at C4. |
| -CH₃ (at C2) | ~15 - 20 | Carbon of the methyl group at C2. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations for unambiguous assignment.[7]
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 2950-3100 | C-H stretching | Aromatic and aliphatic C-H stretches from the pyrimidine ring and methyl/methoxy groups.[10] |
| 1570–1620 | C=N stretching | Characteristic stretching vibrations of the pyrimidine ring.[10] |
| 1400-1500 | C=C stretching | Aromatic ring stretching vibrations.[11] |
| 1200-1300 | C-O-C stretching | Asymmetric stretching of the methoxy group. |
| 1000-1100 | C-O-C stretching | Symmetric stretching of the methoxy group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) for liquid samples.[12]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[14]
Predicted Mass Spectrometry Data (Electron Ionization)
Under electron ionization (EI) at 70 eV, the following fragmentation pattern is anticipated:[14]
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 138 | [C₇H₁₀N₂O]⁺• (Molecular Ion) | - | High |
| 123 | [C₆H₇N₂O]⁺ | •CH₃ | Medium |
| 109 | [C₆H₉N₂]⁺ | •CHO | Medium |
| 95 | [C₅H₅N₂]⁺ | •CH₃CO | Low |
The fragmentation of pyrimidine derivatives is influenced by the substituents on the ring.[15][16][17] Common fragmentation pathways involve the loss of small radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[14]
Experimental Protocol for Mass Spectrometry
A generalized protocol for acquiring a mass spectrum is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).[8]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[14]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-200).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for structural elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols and expected data for NMR, IR, and mass spectrometry serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and related pyrimidine derivatives. The logical integration of these techniques, as outlined in the provided workflows, is essential for the unambiguous structural confirmation of novel compounds in drug discovery and development.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025, December). BenchChem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing.
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.).
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate. Retrieved from [Link]
- Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. (n.d.). BenchChem.
- Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide. (n.d.). BenchChem.
- An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine. (n.d.). BenchChem.
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved from [Link]
-
FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. ias.ac.in [ias.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijera.com [ijera.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. article.sapub.org [article.sapub.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2,4-dimethylpyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine of interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful application. This guide addresses the critical attributes of solubility and chemical stability for this compound. Due to a scarcity of publicly available empirical data for this specific molecule, this document provides a predictive assessment grounded in the established chemistry of pyrimidine derivatives. More importantly, it delivers comprehensive, field-proven experimental protocols to empower researchers to determine these properties with high fidelity. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for advancing research and development programs.
Introduction and Molecular Overview
The pyrimidine scaffold is a cornerstone in bioorganic chemistry, forming the core of nucleobases and a multitude of approved therapeutic agents. The specific substitution pattern of this compound—featuring a methoxy group at the C5 position and methyl groups at C2 and C4—is anticipated to confer distinct electronic and steric properties. These properties, in turn, govern its solubility, stability, and potential for biological interactions. The absence of comprehensive public data necessitates a foundational analysis to guide experimental work. This guide is structured to bridge that knowledge gap, offering both predictive insights and the practical tools for empirical validation.
Chemical Structure and Predicted Physicochemical Properties
A molecule's behavior in both chemical and biological systems is dictated by its structure. The key physicochemical properties of this compound have been predicted using validated computational models to provide a baseline for experimental design.
| Property | Predicted Value / Information | Source / Method |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Predicted logP | 1.1 - 1.5 | ALOGPS[1] |
| Predicted pKa (most basic) | 2.5 - 3.5 (pyrimidine nitrogen) | MolGpKa, Rowan's pKa Calculator[2][3] |
| Predicted Aqueous Solubility | Moderately to Sparingly Soluble | ALOGPS[1] |
-
logP (Octanol-Water Partition Coefficient): The predicted logP value suggests that this compound is moderately lipophilic. This indicates a preference for non-polar environments over aqueous media, which has significant implications for its solubility in organic solvents versus water and its potential to permeate biological membranes.[4]
-
pKa: The predicted pKa value corresponds to the protonation of one of the pyrimidine ring nitrogens. This value suggests that the compound will be protonated and more water-soluble in acidic conditions (pH < 2.5). Understanding the pKa is critical for developing dissolution media and for predicting pH-dependent absorption in vivo.[3]
Solubility Profile: A Predictive and Experimental Guide
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability.[5] Based on its predicted logP, this compound is expected to exhibit good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), and limited solubility in aqueous media.
Strategies for Solubilization
For applications requiring higher aqueous concentrations, several excipient-based strategies can be employed. These include the use of:
-
Co-solvents: Mixtures of water with solvents like ethanol or propylene glycol.
-
Surfactants: Agents like Tween 80 or Sodium Lauryl Sulfate that form micelles to encapsulate hydrophobic molecules.[6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, capable of forming inclusion complexes with poorly soluble compounds.[7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium to favor the charged species can significantly enhance solubility. Given the predicted pKa, solubility should increase in acidic buffers.[6]
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility.[8][9] It is a robust and reliable technique that ensures the solution has reached saturation, providing a true measure of a compound's solubility in a given medium at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Methanol, DMSO)
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Validated HPLC-UV system for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[8] Allow the mixture to equilibrate for a minimum of 24-48 hours. A preliminary time-course study can be conducted to confirm the time required to reach a concentration plateau.
-
Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the aliquot through a 0.45 µm syringe filter.[5]
-
Dilution & Analysis: Immediately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL. The pH of the saturated solution should also be measured and reported, especially for aqueous media.[8]
Stability Profile and Forced Degradation Studies
Understanding the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH and is fundamental to developing robust formulations and defining storage conditions.[10][11] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11]
Predicted Stability of this compound
The pyrimidine ring is electron-deficient, which generally confers a degree of stability. However, specific functional groups can introduce liabilities.
-
Hydrolytic Stability: The methoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding a hydroxypyrimidine derivative. The reaction rate is expected to be temperature-dependent.
-
Oxidative Stability: The pyrimidine ring and its methyl substituents could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or radical initiators.
-
Photostability: Many aromatic heterocyclic compounds absorb UV radiation and can undergo photodegradation. It is crucial to evaluate the compound's sensitivity to light.[12][13]
Experimental Protocol: Forced Degradation Studies
This protocol is designed based on the ICH Q1A(R2) guideline to assess the stability of this compound under various stress conditions.[10][14] The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at a sufficient level for detection without being overly complex.[14]
Objective: To investigate the degradation pathways of this compound and to validate a stability-indicating analytical method.
General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents. For each condition, a control sample (stored at 5°C, protected from light) should be analyzed concurrently.
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C. Analyze at 2, 6, 12, and 24 hours. | To assess susceptibility to degradation in acidic environments.[15] |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or heated at 40-60°C. Analyze at shorter intervals (e.g., 1, 4, 8 hours). | To assess susceptibility to degradation in alkaline environments.[15] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), at room temperature. Analyze at 2, 6, 12, and 24 hours. | To evaluate sensitivity to oxidative stress.[15] |
| Thermal Degradation | Store solid compound and solution at 60-80°C in a stability chamber. Analyze at 1, 3, and 7 days. | To determine the impact of heat on the molecule's integrity. |
| Photostability | Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A dark control should be run in parallel.[12][16] | To assess degradation upon exposure to light. |
Analysis: All stressed samples should be analyzed by a validated stability-indicating HPLC method (see Section 4). The analysis should include:
-
Assay: To determine the remaining percentage of the parent compound.
-
Impurity Profiling: To quantify the percentage of each degradation product.
-
Mass Balance: To account for all the material after degradation (Assay % + Total Impurities % ≈ 100%). A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradants.[17]
-
Peak Purity Analysis: To ensure that the parent compound's chromatographic peak is pure and free from any co-eluting degradants, typically using a photodiode array (PDA) detector.[18]
Analytical Methodologies for Quantification
A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and reliable technique for this purpose.[19][20]
Recommended HPLC-UV Method
Objective: To develop a specific, accurate, and precise reversed-phase HPLC-UV method for the quantification of this compound and its potential degradation products.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds by protonating silanols. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution Mode | Gradient | Start with a higher percentage of Mobile Phase A and ramp up B to elute the parent compound and any more lipophilic degradants. This is essential for a stability-indicating method. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. |
| Detection Wavelength | Scan 200-400 nm | Determine the λmax from the UV spectrum of the compound. A wavelength around 254 nm is a common starting point for aromatic heterocycles. |
Advanced Analytical Techniques: LC-MS/MS
For identifying unknown degradation products or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. It provides molecular weight and structural information, which is invaluable for elucidating degradation pathways.
Safety and Handling Precautions
While specific toxicology data for this compound is not available, general safe laboratory practices for handling heterocyclic organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While predictive data offers valuable initial guidance, the emphasis is placed on the robust, step-by-step protocols provided. By diligently applying these methodologies, researchers can generate the high-quality, reliable data necessary to assess the compound's viability for further development. The successful application of these foundational characterization techniques is a critical step in the journey from a novel molecule to a potential therapeutic or research tool.
References
-
(ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link])
-
(ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). Retrieved from [Link])
-
(Quality Guidelines - ICH. Retrieved from [Link])
-
(ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Retrieved from [Link])
-
(STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link])
-
(ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved from [Link])
-
(FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. Retrieved from [Link])
-
(Q1A(R2) Guideline - ICH. Retrieved from [Link])
-
(ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link])
-
(On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link])
-
(Rowan's Free Online pKa Calculator. Retrieved from [Link])
-
(Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link])
-
(Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Retrieved from [Link])
-
(Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Retrieved from [Link])
-
(EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8). Retrieved from [Link])
-
(Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link])
-
(How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link])
-
(Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link])
-
(Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link])
-
(MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link])
-
([Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Retrieved from [Link])
-
(Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from [Link])
-
(Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link])
-
(A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link])
-
(MoKa - pKa modelling - Molecular Discovery. Retrieved from [Link])
-
(bio.tools · Bioinformatics Tools and Services Discovery Portal. Retrieved from [Link])
-
(On-line Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link])
-
(Rowan's Free Online pKa Calculator. Retrieved from [Link])
-
(A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link])
-
(Sarthak Sanap, Int. J. Sci. R. Tech., 2025 2(10), 528-. Retrieved from [Link])
-
(Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - NIH. (2023, February 21). Retrieved from [Link])
-
(Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine - International Journal of Pharmaceutical Sciences. Retrieved from [Link])
-
((PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchGate. (2019, August 11). Retrieved from [Link])
-
(HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Retrieved from [Link])
Sources
- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 2. bio.tools [bio.tools]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. senpharma.vn [senpharma.vn]
- 7. pharmtech.com [pharmtech.com]
- 8. quora.com [quora.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. database.ich.org [database.ich.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijisrt.com [ijisrt.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. onyxipca.com [onyxipca.com]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. welch-us.com [welch-us.com]
An In-depth Technical Guide to 5-Methoxy-2,4-dimethylpyrimidine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a key building block in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its commercial availability, plausible synthetic pathways with detailed protocols, and its notable applications, particularly in the synthesis of orexin receptor antagonists.
Physicochemical Properties
| Property | Value |
| CAS Number | 1369766-72-2 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically >95% (commercial grades) |
Commercial Availability
This compound is commercially available from a variety of suppliers, catering to research and development needs. The compound is generally offered in quantities ranging from milligrams to grams, with purities typically exceeding 95%.
Table of Commercial Suppliers:
| Supplier | Website | Purity | Notes |
| CookeChem | 95% | Offers various pack sizes. | |
| LookChem | 95+% | Aggregates multiple suppliers.[1] | |
| BLD Pharm | 95% | Provides safety and storage information. | |
| Sinfoo Biotech | Custom | Offers quotation for specific quantities. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound commences with the commercially available 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil). The synthesis involves a two-step process: chlorination followed by a palladium-catalyzed cross-coupling reaction for methylation.
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
The initial step involves the conversion of the hydroxyl groups of 5-methoxyuracil to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] This reaction transforms the relatively unreactive hydroxyl groups into good leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.
Reaction Scheme:
Caption: Chlorination of 5-Methoxyuracil.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (2.0-2.5 eq) and a suitable solvent such as toluene or xylene.
-
Base Addition: Slowly add an alkaline substance like N,N-dimethylaniline (1.0-1.5 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (100-160 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine.[2]
Step 2: Methylation of 2,4-Dichloro-5-methoxypyrimidine
The second step involves the replacement of the two chlorine atoms with methyl groups. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Negishi or Kumada coupling, which are effective methods for forming carbon-carbon bonds.[4][5]
Reaction Scheme:
Sources
The Pyrimidine Scaffold: Unlocking the Therapeutic Potential of 5-Methoxy-2,4-dimethylpyrimidine in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including essential components of DNA and RNA.[1][2] Its inherent versatility and amenability to chemical modification have established it as a "privileged scaffold" in drug discovery. This technical guide delves into the untapped potential of a specific derivative, 5-Methoxy-2,4-dimethylpyrimidine, exploring its promise in medicinal chemistry. While direct research on this compound is nascent, this paper will extrapolate from the extensive body of knowledge surrounding the pyrimidine core to propose potential therapeutic applications, supported by established synthetic methodologies and biological evaluation protocols. We will explore its potential as a scaffold for developing novel agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions.
The Pyrimidine Core: A Foundation of Biological Activity
The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms, is a fundamental motif in nature and medicine.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide array of biological targets.[3][4] Marketed drugs containing the pyrimidine scaffold span a wide range of therapeutic areas, including anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[2][5]
The biological activity of pyrimidine derivatives is intricately linked to the nature and position of substituents on the core ring. These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby dictating its interaction with enzymes, receptors, and other biomolecules.[6] The subject of this guide, this compound, possesses a unique substitution pattern that warrants investigation. The methoxy group at the 5-position and the methyl groups at the 2- and 4-positions can significantly impact its physicochemical properties and biological activity.[7]
Potential Therapeutic Applications of this compound
Based on the well-documented activities of structurally related pyrimidine derivatives, we can hypothesize several promising avenues for the application of this compound in medicinal chemistry.
Anticancer Activity
Pyrimidine derivatives are a mainstay in oncology.[5][8] They can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[5] The pyrimidine scaffold serves as a versatile template for designing kinase inhibitors.[5]
Hypothesized Mechanism of Action: The 2,4-disubstituted pyrimidine core is a common feature in many kinase inhibitors. The methyl groups on this compound could potentially occupy hydrophobic pockets within the ATP-binding site of various kinases, while the methoxy group could be oriented towards the solvent-exposed region or form specific interactions.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining the kinase inhibitory activity of a test compound.
Table 1: Representative IC50 Values of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-5-carbonitrile | VEGFR-2 | 530 - 610 | [9] |
| Dihydropyrimidine | 5-Lipoxygenase | Varies | [10] |
| Pyrimidine Hybrids | COX-2 | Submicromolar | [11] |
Note: This table presents data for structurally related pyrimidine derivatives to illustrate the potential potency, not for this compound itself.
Antimicrobial Activity
The pyrimidine scaffold is a key component of numerous antimicrobial agents.[3][12] These compounds can disrupt essential microbial processes, such as folic acid synthesis or cell wall formation.[12] The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and pyrimidine derivatives represent a promising starting point.[3]
Hypothesized Mechanism of Action: The lipophilicity imparted by the methyl and methoxy groups on this compound could enhance its ability to penetrate bacterial cell membranes. The nitrogen atoms in the pyrimidine ring could also act as hydrogen bond acceptors, interacting with key residues in microbial enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture a logarithmic phase bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[1][13] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[10][13]
Hypothesized Mechanism of Action: The structural features of this compound may allow it to bind to the active site of inflammatory enzymes like COX-2. The methoxy group, for instance, could form hydrogen bonds with key amino acid residues, similar to what is observed with some selective COX-2 inhibitors.
Signaling Pathway: Arachidonic Acid Metabolism and Inflammation
Caption: Simplified diagram of the arachidonic acid pathway and potential points of inhibition.
Synthesis and Chemical Properties
The synthesis of this compound can be approached through established pyrimidine synthesis methodologies. A plausible route would involve the condensation of a suitable 1,3-dicarbonyl compound with urea or a related amidine, followed by methylation and methoxylation reactions.
Future Directions and Conclusion
This compound represents an unexplored yet promising scaffold in medicinal chemistry. The extensive biological activities of the broader pyrimidine class strongly suggest that this specific derivative warrants further investigation.[4] Future research should focus on:
-
Efficient Synthesis: Development of a robust and scalable synthetic route.
-
In Vitro Screening: Comprehensive biological evaluation against a panel of cancer cell lines, microbial strains, and inflammatory targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of each substituent to biological activity.
-
Computational Modeling: In silico studies to predict potential biological targets and guide lead optimization.
References
-
Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
-
Taylor & Francis. (2023, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]
-
ResearchGate. (2022, August 29). Biological activities of synthetic pyrimidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]
-
PubMed. (2023, November 1). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Retrieved from [Link]
-
ResearchGate. (2023, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
NIH. (2023, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2002, August 5). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Retrieved from [Link]
-
ResearchGate. (2015, February 19). (PDF) Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 5-Methoxypyrimidine Scaffold
An In-depth Technical Guide to 5-Methoxypyrimidine Derivatives in Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount, with the pyrimidine nucleus standing out as a privileged scaffold.[1][2] Its presence in the natural architecture of nucleic acids (cytosine, thymine, and uracil) and vitamin B1 provides a biocompatible foundation that can be readily functionalized to interact with a multitude of biological targets.[1][2] The strategic incorporation of a methoxy group at the 5-position of the pyrimidine ring significantly modulates the electronic and steric properties of the molecule. This substitution can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates, making 5-methoxypyrimidine a recurring and valuable motif in modern drug discovery.[3][4]
This technical guide offers a comprehensive review of 5-methoxypyrimidine derivatives, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore their diverse therapeutic applications with a focus on the causality behind their mechanisms of action, and analyze the critical structure-activity relationships that govern their efficacy.
Part 1: Core Synthetic Strategies and Methodologies
The successful development of novel therapeutics hinges on the efficient and scalable synthesis of the core chemical scaffolds. For 5-methoxypyrimidine derivatives, several robust synthetic pathways have been established, often starting from readily available precursors. A common and versatile intermediate is 2,4-dichloro-5-methoxypyrimidine, which allows for sequential and regioselective nucleophilic substitutions.
One of the most direct methods begins with 5-methoxyuracil.[5] The hydroxyl groups are converted into more reactive chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] These chloro groups then serve as excellent leaving groups for subsequent reactions.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine from 5-Methoxyuracil
This protocol describes the chlorination of 5-methoxyuracil, a key step in creating a versatile intermediate for further derivatization.[5]
Materials:
-
5-Methoxyuracil (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 10 eq)
-
N,N-dimethylaniline (catalytic amount)
-
Toluene or other suitable high-boiling solvent
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methoxyuracil in toluene.
-
Chlorination: Carefully add N,N-dimethylaniline followed by the slow, dropwise addition of phosphorus oxychloride at room temperature.
-
Reflux: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for several hours (e.g., 3-6 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour it into a beaker of ice water with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with DCM or EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary to achieve high purity (>99.6%).[6]
Synthetic Workflow Visualization
The following diagram illustrates the logical workflow for synthesizing diverse 5-methoxypyrimidine derivatives from a common starting material.
Part 2: Therapeutic Applications and Mechanistic Insights
The 5-methoxypyrimidine scaffold is a cornerstone in the development of targeted therapies across multiple disease areas. Its utility is most prominent in oncology and neuroscience.
A. Anticancer Agents: Targeting Kinase Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime drug targets.[7][8][9] 5-Methoxypyrimidine derivatives have been successfully developed as potent kinase inhibitors.[10][11][12]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
The EGFR signaling pathway plays a crucial role in cell proliferation and survival.[7] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth, particularly in non-small cell lung cancer (NSCLC).[13] While first-generation EGFR inhibitors like gefitinib are effective, patients often develop resistance, commonly through a secondary mutation known as T790M.[14]
Researchers have designed 5-(methylthio)pyrimidine and 5-(trifluoromethyl)pyrimidine derivatives to overcome this resistance.[7][14] These compounds act as potent and selective inhibitors of the mutant EGFR (L858R/T790M) while showing significantly less activity against the wild-type (WT) receptor, thereby reducing toxicity to healthy cells.[14] This selectivity is achieved through structure-based drug design, optimizing the interactions within the ATP-binding site of the mutant kinase.[13][14]
EGFR Signaling Pathway and Inhibition
| Compound Class | Target | IC₅₀ Values | Cancer Cell Line(s) | Reference |
| 5-(Methylthio)pyrimidine derivatives | EGFR (L858R/T790M) | Subnanomolar range | H1975 (NSCLC) | [14] |
| Pyrimidine-5-carbonitrile (10b) | EGFR | 8.29 ± 0.04 nM | HepG2, A549, MCF-7 | [15] |
| 5-Trifluoromethylpyrimidine (9u) | EGFR | 0.091 µM | A549, MCF-7, PC-3 | [7] |
| Pyrimidine Derivative (20b) | FGFR3 | Not specified (induced tumor regression) | Bladder Cancer | [16] |
2. Other Kinase and Anticancer Targets:
The versatility of the 5-methoxypyrimidine scaffold extends to other targets. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), an attractive target for bladder cancer.[16] Additionally, various fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines, have shown broad anticancer activity by inducing apoptosis or inhibiting angiogenesis.[17][18]
B. Neuroscience: Modulating Dopamine Receptors
Beyond oncology, 5-methoxypyrimidine derivatives are emerging as promising agents for neurological and psychiatric disorders.[19] Dopamine receptors are key therapeutic targets for conditions like Parkinson's and Alzheimer's disease.[19]
A series of 2,4,5-trimethoxyphenyl pyrimidine derivatives were designed as selective partial agonists for the Dopamine D5 receptor (D5R).[19] The lead compound, 5j , demonstrated not only high potency but also favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[19] In preclinical models, compound 5j alleviated scopolamine-induced memory impairment, highlighting its potential for treating cognitive deficits.[19]
Pharmacokinetic Profile of D5R Agonist 5j: [19]
-
Dose: 20 mg/kg (p.o.) in C57BL/6j mice
-
Plasma Tₘₐₓ: 1 hour
-
Plasma Cₘₐₓ: 51.10 ± 13.51 ng/ml
-
Brain Tₘₐₓ: 0.5 hours
-
Brain Cₘₐₓ: 22.54 ± 4.08 ng/ml
-
Microsomal Stability: >70% at 1 hour
Part 3: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a compound's structure and its biological activity is the iterative engine of drug design.[20] For 5-methoxypyrimidine derivatives, SAR studies have provided critical insights for optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR Insights:
-
The 5-Position: The methoxy group at the C5 position is often crucial. In some kinase inhibitors, it forms key hydrogen bonds or occupies a specific hydrophobic pocket in the ATP-binding site. Altering this group can drastically change activity.
-
The 2- and 4-Positions: These positions are the primary points for diversification. For EGFR inhibitors, a substituted aniline at the C2 or C4 position is common, forming a critical hinge-binding interaction.[7][13] The nature of the substituent on the aniline ring (e.g., acrylamide groups) is key for covalent bond formation in irreversible inhibitors.[7]
-
The 6-Position: Modifications at this position can influence selectivity and physical properties. For instance, in FGFR3 inhibitors, reducing the molecular size of the substituent at the 4-position and modifying the linker at the 5-position led to increased systemic exposure.[16]
-
Pseudo-Ring Formation: In the design of PDE5 inhibitors, a pseudo-ring formed by an intramolecular hydrogen bond between substituents at the 4- and 5-positions constrained the molecule's conformation, leading to a dramatic increase in potency and selectivity.[21]
SAR Visualization
Future Perspectives
The 5-methoxypyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting protein kinases, particularly in the challenging field of EGFR-mutant cancers, ensures its continued exploration in oncology. The recent breakthroughs in neuroscience, demonstrating blood-brain barrier penetration and potent modulation of CNS targets, open an exciting new frontier for these derivatives.[19][22][23][24][25]
Future research will likely focus on developing next-generation kinase inhibitors with novel resistance-breaking profiles and exploring new therapeutic areas where the unique properties of the 5-methoxy group can be leveraged. As our understanding of disease biology deepens, the rational design of new 5-methoxypyrimidine derivatives, guided by robust synthetic chemistry and detailed SAR, will undoubtedly lead to the discovery of new and impactful medicines.
References
- Benchchem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
- Kumar, R., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.
- Chem-Impex. (n.d.). 2,4-Dihydroxy-5-methoxypyrimidine.
- Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed.
- Chem-Impex. (n.d.). 4,6-Dichloro-5-methoxypyrimidine.
- Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. PubMed.
- El-Damasy, A. K., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- Sinyakov, A. N., et al. (2020). Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma. PubMed.
- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.
- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Shaik, S. P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH.
- Liu, K., et al. (2022). Design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH.
- National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer.
- Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed.
- Sławiński, J., et al. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
- Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- George, G., et al. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.
- Drug Discovery News. (2025). Brain-targeting drugs experts have on their radar.
- News-Medical.Net. (2024). Exploring the Future of Neuroscience Drug Discovery.
- PubMed. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells.
- Vanderbilt University. (2020). Meeting the Challenge: Neuroscience Drug Discovery with the Warren Center. YouTube.
- Gamo, F-J., et al. (2019). Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PMC.
- Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor.
- Bain, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalkinomics.com [chemicalkinomics.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmajournal.net [pharmajournal.net]
- 14. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 21. Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brain-targeting drugs experts have on their radar | Drug Discovery News [drugdiscoverynews.com]
- 23. news-medical.net [news-medical.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Methoxy-2,4-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the strategic selection and synthesis of starting materials for the preparation of 5-Methoxy-2,4-dimethylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The narrative emphasizes a rationale-driven approach to synthetic route selection, focusing on the widely applicable and robust Pinner pyrimidine synthesis.
Executive Summary: A Strategic Approach to Synthesis
The synthesis of substituted pyrimidromes is a cornerstone of medicinal chemistry. For the target molecule, this compound, a retrosynthetic analysis points to the Pinner synthesis as a highly efficient and convergent approach. This classical cyclocondensation reaction involves the reaction of a β-dicarbonyl compound with an amidine, offering a direct route to the desired pyrimidine core.[1][2][3] This guide will focus on the preparation of the requisite starting materials for this key synthetic strategy: 3-Methoxy-2,4-pentanedione and Acetamidine .
The Pinner Synthesis: A Convergent and Efficient Route
The Pinner synthesis is a well-established method for the formation of the pyrimidine ring. Its selection for the synthesis of this compound is predicated on the commercial availability and straightforward synthesis of the precursors. The core transformation involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of a base.[3][4]
Core Starting Materials: Synthesis and Rationale
3-Methoxy-2,4-pentanedione (Methoxyacetylacetone)
The choice of 3-Methoxy-2,4-pentanedione as the β-dicarbonyl component is strategic, as it directly introduces the desired 5-methoxy substituent onto the final pyrimidine ring.
Synthesis of 3-Methoxy-2,4-pentanedione:
The preparation of 3-Methoxy-2,4-pentanedione can be achieved through the methoxylation of the readily available and inexpensive starting material, acetylacetone. A common and effective method involves the generation of the enolate of acetylacetone followed by reaction with a suitable methoxylating agent.
Experimental Protocol: Synthesis of 3-Methoxy-2,4-pentanedione
-
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Chloromethyl methyl ether (MOM-Cl) or Dimethyl sulfate
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetylacetone (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure 3-Methoxy-2,4-pentanedione.
-
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is an effective, non-nucleophilic base for deprotonating the acidic α-proton of acetylacetone, minimizing side reactions. Sodium methoxide can also be used, though it may lead to transesterification byproducts if esters are present.
-
Solvent: Anhydrous THF is an excellent solvent for this reaction due to its ability to solvate the sodium enolate and its inertness under the reaction conditions.
-
Methoxylating Agent: Chloromethyl methyl ether is a common and reactive electrophile for introducing the methoxy group. Dimethyl sulfate is an alternative, but it is highly toxic and requires careful handling.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride and the enolate with atmospheric moisture and oxygen.
Acetamidine
Acetamidine provides the N-C-N fragment required to complete the pyrimidine ring. It is commercially available, typically as the hydrochloride salt, which is more stable and easier to handle than the free base.
Preparation of Acetamidine Free Base (In Situ):
For the Pinner synthesis, the free base of acetamidine is required. This is typically generated in situ from the hydrochloride salt by treatment with a suitable base.
Experimental Protocol: In Situ Generation of Acetamidine
-
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Anhydrous ethanol
-
-
Procedure:
-
In a separate flask, dissolve acetamidine hydrochloride (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Stir the resulting suspension at room temperature for 30 minutes. The formation of a precipitate (sodium chloride) indicates the generation of the acetamidine free base. This suspension can be used directly in the subsequent condensation reaction.
-
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is a strong base that readily deprotonates the acetamidine hydrochloride to generate the free base. The choice of an alkoxide base that matches the alcohol solvent (e.g., sodium ethoxide in ethanol) prevents transesterification side reactions.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the amidine and other reactive intermediates, reducing the yield of the desired pyrimidine.[5]
The Pinner Cyclocondensation: Assembling the Core
With the starting materials in hand, the final step is the cyclocondensation reaction to form this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Methoxy-2,4-pentanedione
-
Acetamidine (prepared in situ as described above)
-
Anhydrous ethanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To the freshly prepared suspension of acetamidine in anhydrous ethanol, add 3-Methoxy-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound.
-
Data Summary Table:
| Starting Material | Molecular Weight ( g/mol ) | Key Reagents | Solvent | Typical Yield (%) |
| Acetylacetone | 100.12 | NaH, MOM-Cl | THF | 70-80 |
| Acetamidine hydrochloride | 94.54 | NaOEt | Ethanol | >95 (in situ) |
| 3-Methoxy-2,4-pentanedione | 130.14 | Acetamidine | Ethanol | 60-75 (estimated) |
Visualizing the Synthetic Pathway
Diagram 1: Synthesis of 3-Methoxy-2,4-pentanedione
Caption: Synthesis of the β-dicarbonyl precursor.
Diagram 2: Pinner Synthesis of this compound
Caption: Pinner cyclocondensation workflow.
Conclusion: A Robust and Rational Approach
The synthesis of this compound is most effectively approached through the Pinner synthesis, a testament to the power of classical organic reactions in modern drug discovery. The key to this strategy lies in the careful preparation of the starting materials, particularly the 3-Methoxy-2,4-pentanedione precursor. The protocols and rationale outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable pyrimidine derivative, enabling further exploration of its potential in the development of novel therapeutics.
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 5-Methoxy-2,4-dimethylpyrimidine
A Guide for Researchers in Oncology and Drug Discovery
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 5-Methoxy-2,4-dimethylpyrimidine (MW: 138.169 g/mol , Formula: C7H10N2O) is a novel derivative with potential for biological activity.[3] This guide provides a comprehensive experimental framework for researchers to conduct the initial characterization of this compound in a cell culture setting. We present detailed protocols for fundamental assays, including solubility assessment, cytotoxicity screening, and preliminary mechanistic studies, while emphasizing the scientific rationale behind each step to ensure robust and reproducible data generation.
Introduction: The Rationale for Investigating this compound
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the pyrimidine ring is a key determinant of the molecule's biological effects. The presence of methoxy and methyl groups on the core structure of this compound suggests its potential as a modulator of cellular pathways. Given the novelty of this specific compound, a systematic in vitro evaluation is the critical first step in elucidating its therapeutic potential. This document serves as a foundational guide for initiating these investigations.
Getting Started: Compound Handling and Preparation
Prior to initiating cell-based assays, it is crucial to establish the solubility of this compound to ensure accurate and reproducible dosing.
Solubility Assessment
Poor solubility can lead to compound precipitation in culture media, resulting in inconsistent and unreliable data.[4] The following protocol outlines a method for determining the practical solubility limit in a cell culture-compatible solvent, typically dimethyl sulfoxide (DMSO).
Protocol: Stock Solution Preparation and Solubility Limit Determination
-
Initial Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Visual Inspection: Vortex the solution thoroughly and visually inspect for any undissolved particulate matter. If the compound is fully dissolved, this is your working stock concentration.
-
Serial Dilution for Working Stocks: From the high-concentration stock, prepare a series of serial dilutions in DMSO (e.g., 50 mM, 20 mM, 10 mM).
-
Aqueous Solubility Test: Add a small volume of the highest concentration stock solution to your complete cell culture medium to achieve the desired highest screening concentration (e.g., 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4][5]
-
Observation: Incubate the medium-compound mixture at 37°C for a period equivalent to your planned experiment (e.g., 48-72 hours) and visually inspect for any signs of precipitation. The highest concentration that remains in solution is your practical upper limit for in vitro screening.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | High dissolving power for many organic compounds and compatible with most cell lines at low concentrations.[6] |
| Final DMSO Concentration | ≤ 0.5% | To minimize solvent-induced effects on cell viability and experimental outcomes.[4][5] |
| Stock Concentration | 10-100 mM | A concentrated stock minimizes the volume of solvent added to the cell culture medium. |
Core Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7] This assay will determine the concentration-dependent cytotoxic effects of this compound and allow for the calculation of an IC50 value (the concentration at which 50% of cell growth is inhibited).[1]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Detailed MTT Assay Protocol
This protocol is a general guideline and may require optimization based on the cell line used.
Materials:
-
Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[8]
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)[1]
-
DMSO (for formazan solubilization)[1]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4][8]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range for initial screening is 0.01 to 100 µM.[1] Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent). Incubate for 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Data Presentation and Interpretation
The results of the cytotoxicity screening can be summarized in a table to compare the potency of this compound across different cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) - Example Data |
| A549 | Lung | 48 | 25.5 |
| MCF-7 | Breast | 48 | 42.1 |
| HCT-116 | Colon | 48 | 15.8 |
Exploring the Mechanism of Action: A Hypothetical Approach
Once cytotoxicity is established, the next logical step is to investigate the compound's mechanism of action. Many small molecules exert their effects by modulating cellular signaling pathways that control cell proliferation, survival, and death.[9][10]
Potential Signaling Pathways to Investigate
Given that pyrimidine derivatives can act as kinase inhibitors, a plausible hypothesis is that this compound may interfere with key signaling cascades often dysregulated in cancer, such as the PI3K/Akt or MAPK/ERK pathways.[11]
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Recommended Next Steps for Mechanistic Studies
-
Cell Cycle Analysis: Treat cells with the IC50 concentration of the compound and analyze the cell cycle distribution by flow cytometry. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a characteristic of some anticancer agents.[12]
-
Western Blotting: Probe for key proteins in relevant signaling pathways (e.g., phosphorylated Akt, ERK) to determine if the compound inhibits their activation.
-
Apoptosis Assays: Utilize assays such as Annexin V staining to determine if the observed cytotoxicity is due to the induction of programmed cell death.
Conclusion
This application note provides a structured and scientifically grounded approach for the initial in vitro characterization of this compound. By following these protocols, researchers can generate reliable data on the compound's solubility and cytotoxicity, and lay the groundwork for more in-depth mechanistic studies. This systematic evaluation is essential for unlocking the potential of novel pyrimidine derivatives in the landscape of drug discovery.
References
-
Al-Ishaq, R. K., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. PMC. [Link]
-
Al-Omary, F. A., et al. (2016). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. Molecules, 21(12), 1746. [Link]
-
Koumakis, G., et al. (2022). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 14(11), 2743. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]
-
Bahuguna, A., et al. (2017). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. LJMU Research Online. [Link]
-
Asr, M. A., et al. (2021). Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Molecules, 26(11), 3321. [Link]
-
Meem, M., & Ghosh, A. (2023). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 5-Methoxy-2,4-dimethylpyrimidine as a Novel GPR119 Agonist
For: Researchers, scientists, and drug development professionals in metabolic disease.
Introduction: The Therapeutic Promise of GPR119 Activation
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[2][4] In pancreatic β-cells, GPR119 agonism potentiates glucose-stimulated insulin secretion (GSIS).[2][5] In the gastrointestinal tract, it stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and promotes satiety.[2][5][6] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to some traditional T2DM therapies.[1][7]
5-Methoxy-2,4-dimethylpyrimidine is a novel small molecule identified as a potential GPR119 agonist.[8][9] This document provides a detailed guide for researchers to validate and characterize its activity, offering a framework of robust in vitro and in vivo experimental protocols. The methodologies are designed to be self-validating, ensuring high-quality, reproducible data for assessing the therapeutic potential of this and other related compounds.
Mechanism of Action: The GPR119 Signaling Cascade
GPR119 is a Gαs-coupled receptor.[2][4] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] This rise in cAMP is the primary signaling event that triggers downstream effects.
-
In Pancreatic β-Cells: Increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This enhances the exocytosis of insulin-containing granules in a glucose-dependent manner.[10]
-
In Intestinal L-Cells: The elevation of cAMP stimulates the secretion of GLP-1.[2][11] GLP-1 then travels through the bloodstream to the pancreas, where it binds to its own receptor (GLP-1R) on β-cells, further amplifying insulin release.[5]
This signaling pathway underscores the importance of measuring cAMP accumulation as a primary indicator of GPR119 activation.
Caption: GPR119 signaling pathway upon agonist binding.
Part 1: In Vitro Characterization
The initial assessment of a novel GPR119 agonist involves quantifying its potency and efficacy in a controlled cellular environment. The following protocols describe the foundational assays for this purpose.
Protocol 1: cAMP Accumulation Assay
This assay directly measures the primary signaling output of GPR119 activation and is the gold standard for determining agonist potency (EC₅₀).[12] We will utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay for its high sensitivity and throughput.[12][13]
Objective: To determine the EC₅₀ of this compound at the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (hGPR119).
-
Assay medium: DMEM with 0.1% BSA.
-
This compound.
-
Reference agonist (e.g., AR231453).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
HTRF cAMP assay kit (e.g., from Revvity, Cisbio).[11][14][15]
-
384-well white assay plates.
Procedure:
-
Cell Culture & Seeding:
-
Culture hGPR119-HEK293 cells in standard growth medium.
-
Harvest cells and resuspend in assay medium.
-
Seed 2,500-5,000 cells per well into a 384-well plate and incubate overnight.[12] The optimal cell density should be determined empirically to ensure the cAMP signal falls within the linear range of the assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Further dilute the compound series in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a 4X final concentration.
-
-
Agonist Stimulation:
-
Cell Lysis & HTRF Reagent Addition:
-
Following the manufacturer's protocol, add the HTRF lysis buffer and reagents (cAMP-d2 and anti-cAMP cryptate).[12]
-
Incubate at room temperature for 60 minutes to allow for cell lysis and antibody binding.
-
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Data Presentation:
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Reference) |
| This compound | 25.5 | 98% |
| Reference Agonist (AR231453) | 15.2 | 100% |
Protocol 2: GLP-1 Secretion Assay
This assay provides a more physiologically relevant measure of the agonist's functional activity in an enteroendocrine cell model.[17]
Objective: To quantify the ability of this compound to stimulate GLP-1 secretion from murine STC-1 or GLUTag cells.[6][17]
Materials:
-
STC-1 or GLUTag enteroendocrine cell line.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Secretion buffer: Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.2% BSA.
-
DPP-4 inhibitor (to prevent GLP-1 degradation).[15]
-
GLP-1 ELISA or HTRF kit.[15]
-
24-well or 96-well culture plates.
Procedure:
-
Cell Seeding: Seed STC-1 cells into a 24-well plate and grow to ~80-90% confluency.
-
Pre-incubation:
-
Wash cells twice with PBS.
-
Pre-incubate cells in 500 µL of secretion buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add 500 µL of fresh secretion buffer containing the test compound (this compound at various concentrations), a DPP-4 inhibitor, and glucose (e.g., 10 mM). Include vehicle and positive controls (e.g., forskolin).[6]
-
Causality Check: Some studies have shown GPR119-mediated GLP-1 secretion can be glucose-independent in cell lines.[6] It is crucial to run parallel experiments in the absence of glucose (0 mM) to determine the glucose dependency of your specific compound.
-
Incubate for 2 hours at 37°C.[18]
-
-
Supernatant Collection:
-
Collect the supernatant from each well and transfer to a microcentrifuge tube containing a protease inhibitor cocktail (e.g., aprotinin).
-
Centrifuge at 850 x g for 5 minutes at 4°C to pellet any detached cells.[17]
-
-
GLP-1 Quantification:
-
Measure the concentration of active GLP-1 in the cleared supernatant using a validated ELISA or HTRF kit according to the manufacturer's instructions.
-
Normalize GLP-1 secretion data to the total protein content of the cells in each well.
-
Caption: Key in vitro experimental workflows.
Part 2: In Vivo Efficacy Assessment
Successful in vitro activity must translate to in vivo efficacy. The oral glucose tolerance test (oGTT) is the primary model for assessing the anti-hyperglycemic effects of GPR119 agonists.[19][20]
Protocol 3: Oral Glucose Tolerance Test (oGTT) in Mice
Objective: To evaluate the effect of acute oral administration of this compound on glucose excursion following a glucose challenge in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle (e.g., 80% PEG400, 10% Tween 80, 10% ethanol).[21]
-
D-Glucose solution (20% in sterile saline or water).
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Acclimation and Fasting:
-
Acclimate mice to handling for several days prior to the experiment.
-
Fast mice overnight (approximately 16 hours) but allow free access to water.[22]
-
-
Compound Administration:
-
Weigh the mice.
-
Administer the vehicle or this compound (e.g., at doses of 3, 10, and 30 mg/kg) via oral gavage (p.o.). The volume is typically 10 µL per gram of body weight.
-
-
Baseline Blood Glucose:
-
At t = -30 minutes (i.e., 30 minutes post-dose, immediately before the glucose challenge), measure baseline blood glucose.
-
Make a small incision at the tip of the tail and gently massage to obtain a drop of blood for the glucometer. This is the 0-minute time point for the glucose curve.[23]
-
-
Glucose Challenge:
-
At t = 0 minutes, administer a 2 g/kg D-glucose solution via oral gavage.[22]
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.
-
Compare the AUC values of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Glucose AUC₀₋₁₂₀ (mg/dLmin) | % Reduction vs. Vehicle |
| Vehicle | - | 25,500 ± 1,200 | - |
| This compound | 3 | 21,420 ± 950 | 16.0% |
| This compound | 10 | 17,850 ± 800 | 30.0% |
| This compound | 30 | 15,300 ± 750 | 40.0%** |
| *p<0.05, **p<0.01 vs. Vehicle |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound as a GPR119 agonist. Positive results from these studies—namely potent cAMP stimulation, robust GLP-1 secretion, and significant improvement in oral glucose tolerance—would provide strong evidence for its therapeutic potential.
Further studies could involve chronic dosing in diabetic animal models (e.g., db/db mice or Zucker Diabetic Fatty rats) to assess long-term efficacy on glycemic control and body weight, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and combination studies with other antidiabetic agents like DPP-4 inhibitors.[8][20][25] While many GPR119 agonists have shown promise in preclinical models, clinical translation has been challenging.[1][3][26] Therefore, rigorous and well-controlled preclinical evaluation as described herein is paramount to identifying candidates with the highest probability of success.
References
-
Lagos, D., Welters, H., & Morgan, N. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(3), 399–408. Available from: [Link]
-
Ritter, K., Buning, C., Halland, N., Pöverlein, C., & Urmann, M. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(8), 3579–3592. Available from: [Link]
-
Kim, J., et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available from: [Link]
-
Lagos, D., Welters, H., & Morgan, N. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(3), 399–408. Available from: [Link]
-
Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81. Available from: [Link]
-
Wang, Y., & Loo, D. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. Available from: [Link]
- Semple, G., et al. (2012). Recent Advances in the Discovery of GPR119 Agonists. In New Therapeutic Strategies for Type 2 Diabetes. Royal Society of Chemistry.
-
Zhang, X., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. Available from: [Link]
-
Martchenko, S. E., et al. (2021). L-cell Arntl is required for rhythmic glucagon-like peptide-1 secretion and maintenance of intestinal homeostasis. Molecular Metabolism, 53, 101340. Available from: [Link]
-
Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. Available from: [Link]
-
Hassing, C., et al. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Pharmacological Research. Available from: [Link]
-
Hassing, C., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(3), 183-190. Available from: [Link]
-
Semple, G., et al. (2012). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Flatt, P. R., & Bailey, C. J. (2011). GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. Endocrinology, 152(10), 3704–3712. Available from: [Link]
-
INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). INDIGO Biosciences. Available from: [Link]
-
Yuan, Y., et al. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
AstraZeneca. (2022). Acute in vivo experiments were performed in normoglycemic. Online Inhibitor. Available from: [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available from: [Link]
-
ResearchGate. (2015). What is the most reliable GLP-1 assay? ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. Available from: [Link]
-
Ning, Y., et al. (2011). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. The Journal of Endocrinology, 210(2), 183–191. Available from: [Link]
-
Axxam SpA. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field. Axxam SpA. Available from: [Link]
-
Marciano, S., & Marongiu, R. (2024). Glucose Tolerance Test V.2. protocols.io. Available from: [Link]
-
Al-Onaizi, M., & Al-Sabah, S. (2025). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols. Available from: [Link]
-
IMPReSS. (n.d.). Intraperitoneal glucose tolerance test (IPGTT) Protocol. Mousephenotype.org. Available from: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available from: [Link]
-
Lee, H., et al. (2025). HG043, a potent thienopyrimidine GPR119 agonist, demonstrates enhanced anti-diabetic and anti-obesity effects in preclinical models. Biomedicine & Pharmacotherapy. Available from: [Link]
Sources
- 1. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. axxam.com [axxam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mhy1485.com [mhy1485.com]
- 21. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 23. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glucose Tolerance Test [protocols.io]
- 25. HG043, a potent thienopyrimidine GPR119 agonist, demonstrates enhanced anti-diabetic and anti-obesity effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
protocol for synthesizing 5-Methoxy-2,4-dimethylpyrimidine derivatives
An In-Depth Guide to the Synthesis of 5-Methoxy-2,4-dimethylpyrimidine Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and theoretical justification for the synthesis of this compound, a key structural motif in medicinal chemistry. The pyrimidine core is central to numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate in drug discovery programs, such as in the development of orexin receptor antagonists for sleep disorders.[1] This guide outlines two primary, field-proven synthetic strategies, offering researchers flexibility based on available starting materials and desired scale. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in the nucleobases of DNA and RNA, as well as in a multitude of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The target molecule, this compound, and its precursor, 2,4-dimethylpyrimidin-5-ol, are crucial intermediates in the synthesis of complex pharmaceutical compounds.[1][2] This guide provides two robust synthetic pathways to access these valuable building blocks.
Strategic Overview: Two Pathways to the Target Scaffold
Two logical and experimentally validated strategies for the synthesis of the this compound core are presented.
-
Strategy A: De Novo Ring Construction via Pinner Synthesis. This classical approach builds the pyrimidine ring from acyclic precursors. It involves the condensation of acetamidine with a suitable 1,3-dicarbonyl equivalent to form the key intermediate, 2,4-dimethylpyrimidin-5-ol, which is then O-methylated.[3][4][5]
-
Strategy B: Functionalization of a Pre-formed Pyrimidine Core. This strategy begins with a commercially available, functionalized pyrimidine, 2,4-dichloro-5-methoxypyrimidine. The two chloro groups are then replaced with methyl groups via a metal-catalyzed cross-coupling reaction.[6][7]
The choice between these strategies will depend on factors such as the cost and availability of starting materials, desired scale, and the laboratory's capabilities regarding organometallic and high-pressure reactions.
Strategy A: Pinner Pyrimidine Synthesis and Subsequent O-Methylation
This is arguably the most fundamental approach, building the heterocyclic core from the ground up. The overall workflow is a two-step process.
Logical Workflow for Strategy A
Caption: Workflow for Strategy A: Pinner Synthesis followed by O-Methylation.
Part 1: Synthesis of 2,4-Dimethylpyrimidin-5-ol (Intermediate)
The Pinner synthesis involves the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound to form the pyrimidine ring.[5][8] In this protocol, we use acetamidine and dimethyl methoxymalonate, a suitable 1,3-dicarbonyl equivalent.[9]
Reaction Mechanism (Pinner Synthesis): The reaction proceeds via a base-mediated condensation. The base (e.g., sodium ethoxide) deprotonates the acetamidine and the α-carbon of the malonic ester, facilitating a cascade of nucleophilic additions and cyclization, followed by dehydration and tautomerization to yield the stable pyrimidinol product.
Experimental Protocol: Synthesis of 2,4-Dimethylpyrimidin-5-ol
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Acetamidine HCl | 1.2 | 94.54 | (user defined) | Ensure it is dry. |
| Dimethyl Methoxymalonate | 1.0 | 162.14 | (user defined) | [9] |
| Sodium Ethoxide | 2.5 | 68.05 | (user defined) | Can be prepared in situ from sodium metal and ethanol. |
| Solvent | - | - | (user defined) | Anhydrous Ethanol |
| Temperature | - | - | Reflux (~78 °C) | |
| Time | - | - | 12-24 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Mixture: To the flask, add anhydrous ethanol, followed by the cautious addition of sodium metal to generate sodium ethoxide in situ. Alternatively, add commercial sodium ethoxide.
-
Reagent Addition: Once the base is fully dissolved and the solution has cooled slightly, add acetamidine hydrochloride and dimethyl methoxymalonate.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dimethylpyrimidin-5-ol.[10]
Part 2: O-Methylation of 2,4-Dimethylpyrimidin-5-ol
This step converts the hydroxyl group of the intermediate into the target methoxy group. This is a standard Williamson ether synthesis adapted for a heterocyclic alcohol. A similar procedure is well-documented for related pyrimidinols.[11]
Experimental Protocol: Synthesis of this compound
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 2,4-Dimethylpyrimidin-5-ol | 1.0 | 124.14 | (user defined) | Starting material from Part 1. |
| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 | (user defined) | Anhydrous, finely powdered. |
| Methyl Iodide (MeI) | 1.5 | 141.94 | (user defined) | Toxic and volatile; handle in a fume hood. |
| Solvent | - | - | (user defined) | Anhydrous Dimethylformamide (DMF) |
| Temperature | - | - | 80 °C | |
| Time | - | - | 6-12 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, combine 2,4-dimethylpyrimidin-5-ol, anhydrous potassium carbonate, and anhydrous DMF.
-
Reagent Addition: Add methyl iodide to the stirred suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 6-12 hours until TLC analysis indicates the consumption of the starting material.[11]
-
Work-up: Cool the reaction to room temperature and quench with ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Strategy B: Double Methylation of 2,4-Dichloro-5-methoxypyrimidine
This approach is advantageous if the chlorinated pyrimidine precursor is readily available. It relies on modern organometallic cross-coupling chemistry to introduce the C2 and C4 methyl groups. While various catalysts can be used, iron-catalyzed couplings offer a cost-effective and efficient option for reactions with Grignard reagents.[6]
Logical Workflow for Strategy B
Caption: Workflow for Strategy B: Iron-Catalyzed Double Cross-Coupling.
Reaction Mechanism (Iron-Catalyzed Cross-Coupling):
The precise mechanism can be complex, but it generally involves the formation of a low-valent iron species that undergoes oxidative addition into the C-Cl bond of the pyrimidine. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new C-C bond and regenerate the active iron catalyst. This cycle occurs twice to replace both chlorine atoms.
Experimental Protocol: Synthesis of this compound
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 2,4-Dichloro-5-methoxypyrimidine | 1.0 | 179.00 | (user defined) | [12] |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 2.2 | 119.24 | (user defined) | Highly reactive; handle under inert gas.[13] |
| Iron(III) acetylacetonate [Fe(acac)₃] | 0.05 | 353.17 | (user defined) | Catalyst. |
| Solvent | - | - | (user defined) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | - | - | 0 °C to Room Temp. | |
| Time | - | - | 2-4 hours | Monitor by TLC/GC-MS. |
Step-by-Step Procedure:
-
Setup: In an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, under a strict inert atmosphere, dissolve 2,4-dichloro-5-methoxypyrimidine and Fe(acac)₃ in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the methylmagnesium bromide solution dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material and the formation of the product.[6]
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to isolate the final product, this compound.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagent-Specific Hazards:
-
Methyl Iodide: Is a carcinogen and is highly toxic. Handle with extreme care.
-
Grignard Reagents: Are pyrophoric and react violently with water and protic solvents. Strict anhydrous and inert atmosphere techniques are essential.
-
Phosphorus Oxychloride (used in the synthesis of the precursor 2,4-dichloro-5-methoxypyrimidine): Is highly corrosive and reacts violently with water.[12][14]
-
Conclusion
This application note details two effective and distinct synthetic routes for preparing this compound derivatives. Strategy A, employing the Pinner synthesis, offers a foundational approach to building the pyrimidine core, providing a deep understanding of heterocyclic chemistry. Strategy B leverages modern cross-coupling reactions for a more direct functionalization of a pre-existing pyrimidine scaffold. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this guide equips researchers in medicinal and synthetic chemistry with the necessary tools to confidently synthesize these valuable molecular building blocks.
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2018). Grignard Reactions Involving Halogenated Pyrimidines. [Link]
-
YouTube. (2023, February 23). Pinner Pyrimidine Synthesis. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
-
YouTube. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols. [Link]
-
National Institutes of Health. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
ResearchGate. (2009). Condensation of acetamide in aqueous solutions in the presence of sulfur(IV) dioxide. [Link]
-
ResearchGate. (2015). A Convenient Procedure for the α-Methylation of Simple Pyridines. [Link]
- Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
-
MDPI. (n.d.). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). [Link]
-
National Institutes of Health. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]
-
National Institutes of Health. (n.d.). Dimethyl methoxymalonate. [Link]
Sources
- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Dimethyl methoxymalonate | C6H10O5 | CID 78718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Pyrimidinol, 2,4-dimethyl- (9CI) | 412003-95-3 [chemicalbook.com]
- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Application Note: In Vitro Profiling of 5-Methoxy-2,4-dimethylpyrimidine as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Abstract
Dipeptidyl peptidase-4 (DPP-4), a serine protease, is a well-validated therapeutic target for type 2 diabetes mellitus due to its role in the inactivation of incretin hormones.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Methoxy-2,4-dimethylpyrimidine as a potential DPP-4 inhibitor. We present a detailed, fluorescence-based assay protocol, explain the underlying scientific principles, and offer insights into data analysis and interpretation. This document is designed to be a self-contained resource, ensuring experimental robustness and reproducibility.
Introduction: The Rationale for DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a critical role in glucose homeostasis.[2][4] Its primary function is the cleavage of N-terminal dipeptides from various polypeptides, most notably the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][5] By inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to reduced insulin secretion and consequently, elevated blood glucose levels.[1][3]
Inhibition of DPP-4 prevents the degradation of incretins, thereby prolonging their bioavailability and enhancing their glucose-lowering effects.[6] This mechanism of action forms the basis for the clinical use of DPP-4 inhibitors, also known as "gliptins," in the management of type 2 diabetes mellitus.[3][7] The development of novel, potent, and selective DPP-4 inhibitors remains an active area of research. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[8] This application note focuses on a specific pyrimidine derivative, this compound, and provides a robust methodology to ascertain its inhibitory potential against DPP-4 in an in vitro setting.
The DPP-4 Signaling Pathway and Mechanism of Inhibition
The physiological role of DPP-4 is intricately linked to the regulation of glucose metabolism through the incretin pathway. The following diagram illustrates the signaling cascade and the point of intervention for DPP-4 inhibitors.
Caption: DPP-4 signaling pathway and point of inhibition.
As depicted, DPP-4 inhibitors block the enzymatic activity of DPP-4, preventing the breakdown of active incretins. This leads to sustained stimulation of insulin secretion and ultimately, improved glycemic control.
In Vitro Assay for DPP-4 Inhibition: Principles and Protocol
The most common and robust method for screening DPP-4 inhibitors in vitro is a fluorescence-based assay.[9][10] This assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is specifically cleaved by DPP-4.[9][11] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured kinetically. In the presence of an inhibitor, the rate of AMC release is reduced, providing a direct measure of the inhibitor's potency.
Materials and Reagents
-
DPP-4 Enzyme (Human, recombinant): Store at -80°C.
-
DPP-4 Substrate (Gly-Pro-AMC): Store at -20°C, protected from light.
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0), stored at 4°C.[12]
-
Test Compound: this compound.
-
Positive Control: Sitagliptin or another known DPP-4 inhibitor.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Microplates: 96-well, black, flat-bottom plates for fluorescence assays.
-
Fluorescence Microplate Reader: Capable of excitation at ~360 nm and emission at ~460 nm.[12]
Experimental Workflow
The following diagram outlines the key steps in the DPP-4 inhibition assay.
Caption: Experimental workflow for the DPP-4 inhibition assay.
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a working solution of the positive control (e.g., Sitagliptin) in a similar manner.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add 2 µL of the diluted test compounds, positive control, or DMSO (for negative and positive controls) to the respective wells.
-
Negative Control (0% Inhibition): Wells containing DMSO only.
-
Positive Control (100% Inhibition): Wells containing a high concentration of a known inhibitor (e.g., Sitagliptin).
-
Test Compound Wells: Wells containing serial dilutions of this compound.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of DPP-4 enzyme in assay buffer at the desired concentration.
-
Add 48 µL of the enzyme solution to each well containing the compounds and controls.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 10-15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.[12]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer.
-
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes in kinetic mode.[12]
-
Data Analysis and Interpretation
The kinetic data obtained from the fluorescence reader is used to determine the rate of the enzymatic reaction (slope of fluorescence units vs. time). The percent inhibition for each concentration of the test compound is then calculated using the following formula:
% Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100
The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations to generate a dose-response curve. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is then used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Hypothetical Data for this compound
The following table presents a hypothetical dataset for the inhibition of DPP-4 by this compound, for illustrative purposes.
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.7 |
| 11.1 | 75.4 |
| 3.7 | 52.1 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.1 |
Based on this hypothetical data, the calculated IC50 value for this compound would be approximately 3.5 µM .
Trustworthiness and Self-Validation
To ensure the reliability and validity of the assay results, the following quality control measures should be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.
-
Positive Control IC50: The IC50 value of the known inhibitor (e.g., Sitagliptin) should be determined in each experiment and compared to its historical values. This ensures the consistency of the assay performance.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any solvent-induced effects on the enzyme activity.
Conclusion
This application note provides a detailed and robust protocol for the in vitro evaluation of this compound as a DPP-4 inhibitor. By following the outlined procedures and incorporating the recommended quality control measures, researchers can reliably determine the inhibitory potency of this and other novel compounds. The provided background on the DPP-4 signaling pathway and the principles of the fluorescence-based assay offer a comprehensive understanding of the experimental context. This methodology serves as a critical first step in the drug discovery pipeline for identifying new therapeutic agents for type 2 diabetes.
References
- My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action.
- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
- Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (AB133081).
- Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007).
- Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
- Dr. Oracle. (2025, September 22). How do DPP4 (dipeptidyl peptidase-4) inhibitors act?
- BPS Bioscience. (n.d.). DPP4 Assay Kit.
- Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
- BenchChem. (2025). Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Teneligliptin.
- Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
- National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- American Chemical Society. (n.d.). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry.
- Merck Millipore. (n.d.). Dipeptidyl Peptidase IV.
- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- PubMed. (2025, November 1). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4.
- ResearchGate. (n.d.). Fig. 4. (Colour online) Binding kinetics for (a) natural substrates of....
- PubMed. (1980, March). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
- ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- ResearchGate. (2015, August 24). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- International Journal of Pharmacy and Biological Sciences. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls.
- MedChemExpress. (n.d.). DPP-4 Inhibitor, Gene.
- Royal Society of Chemistry. (2021, November 17). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies.
Sources
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. droracle.ai [droracle.ai]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Application Notes & Protocols: High-Purity Isolation of 5-Methoxy-2,4-dimethylpyrimidine
Abstract
5-Methoxy-2,4-dimethylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this intermediate. This guide provides a detailed technical overview of robust, field-proven methodologies for the purification of synthesized this compound. We will explore the scientific principles and provide step-by-step protocols for recrystallization and flash column chromatography. Furthermore, this document outlines the analytical techniques essential for the rigorous assessment of final product purity, ensuring that researchers and drug development professionals can proceed with confidence.
Introduction: The Imperative for Purity
The biological activity and physicochemical properties of complex molecules are profoundly influenced by their structural integrity. In the synthesis of pharmaceutical agents or functional materials, even minute impurities can lead to significant alterations in performance, introduce toxicity, or complicate regulatory approval processes. This compound, as a precursor, carries the "genetic imprint" of its quality into every subsequent synthetic step. Therefore, its purification is not a mere preparatory task but a critical control point that governs the success of the entire research and development workflow.
The primary goal of purification is the effective removal of common process-related impurities, which typically include:
-
Unreacted Starting Materials: Precursors from the initial condensation reaction.
-
Reaction Intermediates: Partially reacted or unstable intermediates.
-
Side-Products: Isomers or products from alternative reaction pathways.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents.
-
Solvents: Organic solvents used during the synthesis and work-up.
This guide is structured to provide both the practical "how" and the fundamental "why" behind each purification strategy, empowering the scientist with the expertise to adapt and troubleshoot these methods for optimal results.
Strategic Purification Methodologies
The choice of purification technique is dictated by the physicochemical properties of this compound (a solid at room temperature), the nature of the impurities, and the desired scale of operation. The two most effective and widely applicable methods are recrystallization and flash column chromatography.
Recrystallization: A Cost-Effective, Scalable Technique
Recrystallization is a powerful purification method for solid compounds that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] The core principle is to dissolve the crude material in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out, while the impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[1]
This is the most straightforward recrystallization technique, ideal when a solvent can be identified that meets the necessary solubility criteria.
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of the crude product in various solvents (see Table 1). A suitable solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent incrementally while stirring and heating until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Determine the melting point and assess purity using the analytical methods described in Section 3.
This method is employed when no single solvent provides the desired temperature-dependent solubility profile. It involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (saturated), indicating the onset of crystallization.
Step-by-Step Protocol:
-
Solvent Pair Selection: Choose a pair of miscible solvents, one that readily dissolves the compound (e.g., Ethanol, Ethyl Acetate) and one that does not (e.g., Water, Hexane).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still warm, add the "anti-solvent" dropwise with swirling until a persistent cloudiness appears. If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
| Solvent System | Type | Rationale & Comments |
| Ethanol/Water | Two-Solvent | A common choice for moderately polar compounds. The pyrimidine derivative is typically soluble in ethanol and insoluble in water. |
| Ethyl Acetate/Hexane | Two-Solvent | Excellent for compounds of intermediate polarity. Ethyl acetate acts as the "good" solvent, while hexane is the "anti-solvent." |
| Isopropanol | Single-Solvent | Often provides a good solubility gradient with temperature for pyrimidine derivatives.[2] |
| Toluene | Single-Solvent | A less polar option, useful if the primary impurities are highly polar. |
Table 1: Recommended Solvent Systems for Recrystallization.
Caption: Workflow for the Purification of this compound via Recrystallization.
Flash Column Chromatography: High-Resolution Purification
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).[1] It is particularly effective for separating complex mixtures or impurities with polarities similar to the target compound.[3][4]
Step-by-Step Protocol:
-
Mobile Phase (Eluent) Selection: The key to successful separation is choosing an appropriate eluent system. This is optimized using Thin-Layer Chromatography (TLC). Test various solvent mixtures (e.g., gradients of Hexane/Ethyl Acetate). The ideal system should provide a Retention Factor (Rf) of ~0.3-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and use gentle air pressure to pack the bed uniformly, avoiding cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the least polar mobile phase. Apply positive pressure to achieve a steady flow rate. Collect fractions in test tubes or vials.
-
Gradient Elution (If Necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Stationary Phase | Mobile Phase System (Example) | Separation Principle | Comments |
| Silica Gel (SiO₂) | Hexane / Ethyl Acetate (Gradient) | Normal-Phase | The most common and versatile system.[5] Eluent polarity is gradually increased to elute compounds of increasing polarity. |
| Silica Gel (SiO₂) | Dichloromethane / Methanol (Gradient) | Normal-Phase | Used for separating more polar compounds that do not move sufficiently in Hexane/EtOAc systems. |
| Alumina (Al₂O₃) | Hexane / Ethyl Acetate (Gradient) | Normal-Phase | An alternative to silica, available in acidic, basic, or neutral forms, which can be advantageous for acid- or base-sensitive compounds.[5] |
| C18-functionalized Silica | Acetonitrile / Water (Gradient) | Reversed-Phase | Less common for preparative scale but useful for highly polar compounds. Elution order is reversed (most polar elutes first). |
Table 2: Common Stationary and Mobile Phase Systems for Pyrimidine Purification.
Caption: General Workflow for Flash Column Chromatography Purification.
Purity Assessment: The Self-Validating System
Purification must be followed by rigorous analytical characterization to confirm the identity and quantify the purity of the final product. A multi-technique approach provides the highest level of confidence.
Caption: Logical workflow for the purification and subsequent analytical validation.
| Technique | Principle | Primary Application | Advantages/Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Quantitative Purity Assessment. Detection of non-volatile impurities. | Adv: High resolution, accurate quantification, robust.[7] Lim: Requires a reference standard for absolute quantification unless using relative peak area %. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on boiling point, followed by mass-based detection and identification.[8] | Impurity Identification. Analysis of residual solvents and volatile by-products. | Adv: Excellent for identifying unknown volatile impurities through mass fragmentation patterns.[8] Lim: Compound must be volatile and thermally stable. |
| NMR (Nuclear Magnetic Resonance Spectroscopy) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Structural Confirmation. Absolute purity determination (qNMR). | Adv: Unambiguous structure elucidation. qNMR provides purity without a specific analyte standard.[6][7] Lim: Lower sensitivity compared to chromatographic methods. |
| TLC (Thin-Layer Chromatography) | A simple form of liquid chromatography used for rapid qualitative analysis. | Reaction Monitoring. Rapid purity check of column fractions. | Adv: Fast, inexpensive, requires minimal sample.[7] Lim: Qualitative or semi-quantitative at best; low resolution. |
Table 3: Comparative Overview of Key Analytical Techniques for Purity Assessment.
Protocol 3.1: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm).
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[9]
Conclusion
The successful purification of this compound is a foundational requirement for its use in high-stakes applications like drug discovery. Both recrystallization and flash column chromatography are robust and reliable methods when executed with a proper understanding of their underlying principles. Recrystallization offers scalability and cost-effectiveness, while chromatography provides superior resolution for complex impurity profiles. The choice of method should be guided by an initial analysis of the crude product and the final purity specifications required. Critically, no purification is complete without a comprehensive analytical validation to confirm both the identity and purity of the final compound, ensuring the integrity of all subsequent research.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Technical Library.
- BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. BenchChem Technical Support.
- I. Degl'Innocenti, et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem Technical Library.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem Technical Support.
-
Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine. BenchChem Technical Library.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. BenchChem Technical Library.
- BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. BenchChem Technical Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating 5-Methoxy-2,4-dimethylpyrimidine as a Novel Radiosensitizer
For: Researchers, scientists, and drug development professionals in oncology and radiobiology.
Introduction: The Pursuit of Novel Radiosensitizers
Radiotherapy is a cornerstone of cancer treatment, with approximately half of all cancer patients receiving it as part of their care.[1] However, the efficacy of radiotherapy is often limited by the intrinsic radioresistance of tumors and the dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation, ideally with minimal effect on normal tissues.[2][3] This allows for lower, safer doses of radiation to be used while achieving a greater therapeutic effect.
Pyrimidine analogs have a long and successful history as anticancer agents, primarily due to their ability to interfere with DNA synthesis and repair.[4][5] Compounds like 5-fluorouracil (5-FU) and halogenated pyrimidines have been shown to act as potent radiosensitizers.[2][4][6] The rationale for investigating novel pyrimidine derivatives like 5-Methoxy-2,4-dimethylpyrimidine stems from the hypothesis that its structure may allow it to be preferentially taken up by rapidly dividing tumor cells and subsequently interfere with critical DNA damage response (DDR) pathways, thereby enhancing radiation-induced cell death.
These application notes provide a comprehensive, phased approach to systematically evaluate the potential of this compound as a radiosensitizer, from initial in vitro screening to in vivo validation.
Part 1: Foundational In Vitro Evaluation
The initial phase of investigation is designed to establish the cytotoxic and radiosensitizing properties of this compound in a controlled cellular environment.
Rationale and Experimental Design
The primary objective is to determine if this compound can enhance radiation-induced cell killing and at what concentrations. A clonogenic survival assay is the gold standard for assessing reproductive cell death following radiation.[7][8][9] By combining this assay with a standard cytotoxicity screen, we can identify a therapeutic window where the compound exhibits radiosensitizing effects at non-toxic or minimally toxic concentrations.
Caption: Workflow for initial in vitro evaluation of this compound.
Protocol: Clonogenic Survival Assay
This protocol is adapted from established methodologies.[7][8][10][11]
-
Cell Plating:
-
Culture selected cancer cell lines (e.g., A549 lung carcinoma, U87MG glioblastoma) to ~70-80% confluency.
-
Harvest cells using trypsin and create a single-cell suspension.
-
Count cells and plate a predetermined number (ranging from 100 to 8000 cells/well, depending on the radiation dose) into 6-well plates.[10] Allow cells to attach for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the compound in complete culture medium to achieve the desired final concentrations (e.g., sub-IC50 concentrations determined from prior cytotoxicity assays).
-
Replace the medium in the wells with the compound-containing medium or control medium. Incubate for a set period (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray irradiator.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing for colony formation.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.[7]
-
Carefully wash the plates with tap water and allow them to air dry.
-
Count colonies containing 50 or more cells.
-
Data Analysis and Expected Outcomes
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) in the non-irradiated control group.
-
Surviving Fraction (SF): (Number of colonies formed / (Number of cells seeded x PE)) for each treatment group.
-
Sensitizer Enhancement Ratio (SER): (Radiation dose to produce a given SF in the absence of the drug) / (Radiation dose to produce the same SF in the presence of the drug). An SER value significantly greater than 1 indicates radiosensitization.
Table 1: Example Clonogenic Survival Data and SER Calculation
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (SF) |
| Control (No Drug) | 0 | 1.00 |
| 2 | 0.65 | |
| 4 | 0.30 | |
| 6 | 0.10 | |
| This compound (10 µM) | 0 | 0.95 |
| 2 | 0.45 | |
| 4 | 0.15 | |
| 6 | 0.03 | |
| Calculated SER at SF=0.3 | 1.54 (4 Gy / 2.6 Gy) |
Part 2: Elucidating the Mechanism of Action
Assuming positive results from Part 1, the next phase focuses on understanding how this compound exerts its radiosensitizing effects. Based on its pyrimidine structure, a plausible hypothesis is the inhibition of DNA repair pathways.
Rationale and Mechanistic Hypothesis
Ionizing radiation induces a variety of DNA lesions, with DNA double-strand breaks (DSBs) being the most lethal.[12] Cells respond to DSBs by activating a complex signaling network, primarily orchestrated by the ATM and ATR kinases.[13][14][15] These kinases phosphorylate a cascade of downstream proteins to initiate cell cycle arrest and DNA repair.[16][17] We hypothesize that this compound may interfere with this process by:
-
Inhibiting the repair of DSBs.
-
Abrogating radiation-induced cell cycle checkpoints.
Caption: Experimental approach for dissecting the mechanism of radiosensitization.
Protocol: γH2AX Immunofluorescence for DNA Damage Assessment
This protocol quantifies DSBs by staining for phosphorylated histone H2AX (γH2AX), a reliable marker for these lesions.[12][18][19][20]
-
Cell Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound and/or radiation as in the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 30 minutes.[21]
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[21]
-
Antibody Incubation:
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. A significant increase in the number and persistence of foci in the combination treatment group compared to radiation alone indicates impaired DNA repair.[21][23]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on radiation-induced cell cycle arrest, typically at the G2/M checkpoint.[24][25]
-
Cell Preparation: Treat cells with the compound and/or radiation. At a specified time point (e.g., 24 hours), harvest the cells, including any floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently.[26][27] Store at 4°C for at least 30 minutes.
-
Staining:
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25] An abrogation of the G2/M arrest would be indicated by a smaller percentage of cells in G2/M in the combination group compared to the radiation-only group.
Protocol: Western Blot Analysis of DDR Proteins
Western blotting can semi-quantitatively measure the expression and activation (via phosphorylation) of key DDR proteins.[22][28]
-
Protein Extraction: Prepare cell lysates from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key DDR proteins such as phospho-ATM (Ser1981), phospho-ATR (Thr1989), phospho-Chk1 (Ser345), and phospho-Chk2 (Thr68).[22] Also, probe for total protein levels and a loading control (e.g., β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22] A decrease in the phosphorylation of these key kinases in the combination treatment group would support the hypothesis of DDR inhibition.
Part 3: Preclinical In Vivo Validation
The final phase involves translating the promising in vitro findings into a relevant animal model to assess efficacy and potential toxicity.
Rationale and Experimental Design
A tumor growth delay study is a standard in vivo assay to evaluate the efficacy of a radiosensitizer.[29][30] This experiment determines if the combination of this compound and radiation can slow tumor growth more effectively than either treatment alone.
Caption: Workflow for in vivo validation of this compound.
Protocol: Tumor Growth Delay Study
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) Combination therapy.
-
Treatment Administration:
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Deliver a fractionated course of radiation (e.g., 2 Gy per day for 5 days) to the tumor using a targeted small animal irradiator.[29] The compound is typically administered shortly before each radiation fraction.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
-
Endpoint and Analysis: The primary endpoint is the time it takes for tumors in each group to reach a predetermined size (e.g., 4 times the initial volume). The difference in this time between the control and treated groups is the tumor growth delay. A greater-than-additive delay in the combination group indicates in vivo radiosensitization.[23][31]
Table 2: Example In Vivo Tumor Growth Delay Data
| Treatment Group | Mean Time to Reach 4x Initial Volume (Days) | Tumor Growth Delay (Days) |
| Vehicle Control | 12 | - |
| Compound Only | 14 | 2 |
| Radiation Only (5 x 2 Gy) | 25 | 13 |
| Compound + Radiation | 40 | 28 |
Conclusion
This comprehensive guide outlines a systematic and scientifically rigorous approach to evaluate the potential of this compound as a novel radiosensitizer. By progressing through in vitro proof-of-concept, detailed mechanistic studies, and finally, in vivo validation, researchers can build a robust data package to support its further development. The protocols provided are based on established, authoritative methods, ensuring the generation of reliable and reproducible data. Successful outcomes from these studies could position this compound as a promising candidate for improving the efficacy of cancer radiotherapy.
References
-
Linder, B., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PubMed Central. [Link]
-
Cimprich, K. A., & Cortez, D. (2008). DNA Damage Sensing by the ATM and ATR Kinases. PubMed Central. [Link]
-
Ghandhi, S. A., et al. (2012). ATM acts downstream of ATR in the DNA damage response signalling of bystander cells. PubMed Central. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Chicago. [Link]
-
Shiloh, Y. (2003). ATM and ATR: networking cellular responses to DNA damage. PubMed. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Lee, H., et al. (2021). Discovery of a new pyrimidine synthesis inhibitor eradicating glioblastoma-initiating cells. PubMed Central. [Link]
-
ResearchGate. Overview of pyrimidine de novo synthesis inhibitors used in cancer therapy. [Link]
-
Wang, R., et al. (2023). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central. [Link]
-
Bio-protocol. Clonogenic Assay. [Link]
-
Sygnature Discovery. Establishing assays to investigate combinations of fractioned radiotherapy with DNA damage response agents in vitro and in vivo. [Link]
-
Kaina, B., & Christmann, M. (2015). ATM and ATR signaling at a glance. Journal of Cell Science. [Link]
-
McGill University. Clonogenic Cell Survival Assay. [Link]
-
Mah, L. J., et al. (2011). Clonogenic Assay: Adherent Cells. PubMed Central. [Link]
-
Gonzalez-Suarez, I., & Redwood, A. B. (2020). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. National Institutes of Health. [Link]
-
Mukherjee, B., et al. (2019). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. PubMed. [Link]
-
Wang, H., et al. (2012). Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress. PubMed Central. [Link]
-
USMLE QA. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. YouTube. [Link]
-
Lynam, J., et al. (2007). In vitro and In vivo Radiosensitization Induced by the Ribonucleotide Reductase Inhibitor Triapine. AACR Journals. [Link]
-
Yang, Y., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. PubMed Central. [Link]
-
Kinsella, T. J., et al. (1994). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. [Link]
-
Zeman, E. M., et al. (2009). In vitro and In vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762. AACR Journals. [Link]
-
MP Biomedicals. γH2AX Detection 560R Kit. [Link]
-
Walsh, B. W., et al. (2012). Far western blotting as a rapid and efficient method for detecting interactions between DNA replication and DNA repair proteins. National Institutes of Health. [Link]
-
JoVE. (2010). Video: Clonogenic Assay: Adherent Cells. [Link]
-
McGinn, C. J., et al. (1996). Radiosensitizing nucleosides. PubMed. [Link]
-
Wikipedia. Enzyme assay. [Link]
-
Springer Nature Experiments. Clonogenic Cell Survival Assay. [Link]
-
Barroso, S. I., et al. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Protocols. [Link]
-
Springer Nature Experiments. Far Western Blotting as a Rapid and Efficient Method for Detecting Interactions Between DNA Replication and DNA Repair Proteins. [Link]
-
ResearchGate. Different assays to screen radiosensitizer and radioprotector. [Link]
-
Valeriote, F. A., et al. (2018). Radiosensitization In Vivo by Histone Deacetylase Inhibition with No Increase in Early Normal Tissue Radiation Toxicity. AACR Journals. [Link]
-
MDPI. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals. [Link]
-
Chun, Y. J., et al. (2012). In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation. PubMed Central. [Link]
-
Deng, L., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Semantic Scholar. [Link]
-
Sheldon, P. W., & Hill, S. A. (1977). The effect of an hypoxic cell sensitizer on tumour growth delay and cell survival. PubMed Central. [Link]
-
Chen, Y., et al. (2024). Progression in low‐intensity ultrasound‐induced tumor radiosensitization. PubMed Central. [Link]
-
JoVE. (2022). Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. YouTube. [Link]
-
Semantic Scholar. The use of pyrimidine analogues in radiotherapy. [Link]
-
The Journal of Nuclear Medicine. (2005). Radiation Sensitizers: A Selective Review of Molecules Targeting DNA and non-DNA Targets. [Link]
-
Bio-protocol. DNA Slot Blot Repair Assay. [Link]
-
NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]
-
NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitizing nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Video: Clonogenic Assay: Adherent Cells [jove.com]
- 12. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 27. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 28. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. The effect of an hypoxic cell sensitizer on tumour growth delay and cell survival. Implications for cell survival in situ and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling, Storage, and Utilization of 5-Methoxy-2,4-dimethylpyrimidine
Section 1: Compound Profile and Physicochemical Properties
1.1 Introduction
5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds fundamental to medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide range of therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory activities.[1] This particular derivative, with its methoxy and methyl substitutions, serves as a versatile building block for synthesizing more complex molecules.[2] Its utility has been highlighted in recent research for the development of dual-target therapeutic agents for Type 2 Diabetes Mellitus (T2DM), showcasing its potential in modern drug discovery pipelines.[3]
Understanding the specific physicochemical properties, handling requirements, and reactivity of this compound is paramount for ensuring laboratory safety, experimental reproducibility, and the integrity of research outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals.
1.2 Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. These predicted values provide a baseline for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 1369766-72-2 | [4][5][6] |
| Molecular Formula | C₇H₁₀N₂O | [4][6] |
| Molecular Weight | 138.17 g/mol | [4] |
| Boiling Point (Predicted) | 197.5 ± 20.0 °C | [4] |
| Density (Predicted) | 1.043 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 2.54 ± 0.29 | [4] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [4] |
Section 2: Hazard Identification and Safety Protocols
2.1 GHS Classification and Hazards
This compound is classified as a hazardous substance. Adherence to the following GHS classifications is mandatory for safe handling.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
2.2 Causality-Driven Safety Protocols
The inherent hazards of this compound dictate the following mandatory safety protocols. The rationale behind each measure is provided to foster a deeper understanding of risk mitigation.
2.2.1 Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The selection is based directly on the compound's hazard statements.
| PPE Type | Specification | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | To prevent serious eye irritation (H319). The compound can cause significant damage upon direct contact with eye tissue.[7][8] |
| Hand Protection | Chemically resistant nitrile gloves. | To prevent skin irritation (H315). Direct contact can cause irritation, and gloves minimize this risk.[8] |
| Body Protection | Standard laboratory coat. | To prevent accidental skin contact. Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To prevent respiratory irritation (H335). Inhalation of dust or vapors can irritate the respiratory tract.[4][9] |
2.2.2 Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood. This is the primary engineering control to mitigate inhalation risks (H335) by ensuring adequate ventilation.[9][10]
-
Safety Shower & Eyewash Station: Maintain clear and immediate access to these facilities. Their availability is critical for emergency response to skin (H315) or eye (H319) contact.
Precautionary Statement Quick Reference: [4]
-
P261: Avoid breathing dust/fume/vapors.
-
P280: Wear protective gloves/eye protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Section 3: Handling and Storage Guidelines
3.1 Chemical Receipt and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label matches the order information and that the supplier's Safety Data Sheet (SDS) is accessible.
-
Log the compound into the laboratory's chemical inventory system, noting the date of receipt.
3.2 Long-Term Storage Protocol
Proper storage is essential for maintaining the compound's purity and ensuring laboratory safety.
-
Condition: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][11] A "sealed in dry, room temperature" condition is recommended.[4]
-
Rationale: Pyrimidine derivatives can be sensitive to moisture and air. A tightly sealed container prevents degradation and contamination. Proper ventilation mitigates the risk of vapor accumulation.
-
Incompatibilities: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[9][12]
-
Location: The storage area should be a designated chemical cabinet, away from heat sources or open flames.
3.3 Spill Management Workflow
In the event of a spill, a structured response is critical. The following workflow provides a decision-making framework for safe and effective cleanup.
Caption: Decision workflow for managing a chemical spill.
Section 4: Waste Disposal Protocols
Improper disposal of this compound and its associated waste can pose risks to public health and the environment.[13] All waste must be treated as hazardous.
4.1 Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound, contaminated weigh boats, and disposable labware into a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., HDPE).[14]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[14]
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous chemical waste bag.[14]
4.2 Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of generation.
-
Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
4.3 Final Disposal
-
Do not discharge any waste containing this chemical to sewer systems. [7]
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]
-
The preferred method of disposal is controlled incineration at a licensed chemical destruction plant.[7]
Section 5: Application in Synthetic Chemistry
5.1 Role as a Synthetic Intermediate
This compound is primarily used as a building block in organic synthesis. Its functional groups provide reactive sites for constructing more complex molecular architectures. A notable application is in the synthesis of novel dual-target agonists for G protein-coupled receptor 119 (GPR119) and inhibitors for dipeptidyl peptidase-4 (DPP-4), which have shown promise as therapeutic agents for T2DM.[3] This demonstrates the compound's value in creating libraries of potential drug candidates.
5.2 Protocol Example: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common and powerful C-C bond-forming reaction in drug discovery. This protocol assumes the synthesis of a derivative where a leaving group (e.g., Cl, Br) is present on the pyrimidine ring, which would be a common synthetic precursor to the title compound or a derivative thereof.
Objective: To couple an arylboronic acid with a halogenated this compound derivative.
Materials:
-
Halogenated this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates, ethyl acetate, hexanes
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Experimental Workflow Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a condenser and ensure the system is under an inert atmosphere (Nitrogen or Argon). This is crucial because Palladium catalysts can be sensitive to oxygen.
-
Reagent Addition: To the flask, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2 eq), and the Palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add the 1,4-Dioxane/Water solvent mixture, followed by the aqueous sodium carbonate solution. The base is essential for the catalytic cycle.
-
Heating: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion. This provides a self-validating checkpoint.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using flash column chromatography to isolate the desired compound with high purity.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
Section 6: References
-
Chemsrc. (2025). 2,4-Dimethoxy-5-methylpyrimidine | CAS#:5151-34-8. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Retrieved from [Link]
-
Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [synhet.com]
- 3. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound , 95% , 1369766-72-2 - CookeChem [cookechem.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound,(CAS# 1369766-72-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. cdsco.gov.in [cdsco.gov.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Safe Handling of 5-Methoxy-2,4-dimethylpyrimidine
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Methoxy-2,4-dimethylpyrimidine (CAS No. 1369766-72-2). Designed for researchers, scientists, and drug development professionals, these application notes synthesize critical safety data with field-proven laboratory protocols. The core objective is to foster a proactive safety culture by explaining the causality behind experimental choices and providing self-validating systems for risk mitigation. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of research involving this pyrimidine derivative.
Introduction: Understanding the Compound and Associated Hazards
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and a fundamental component of nucleic acids. Due to this structural motif, pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] However, this biological activity also necessitates a thorough understanding and respect for the potential hazards associated with handling such compounds.
The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), underscore the need for stringent safety measures.[4] These hazards form the basis for the protocols detailed in this guide.
Causality of Hazards: A Mechanistic Perspective
Understanding why a compound is hazardous is crucial for appreciating the importance of safety protocols.
-
Skin and Eye Irritation (H315, H319): Many organic compounds, including pyrimidine derivatives, can cause irritation by interacting with biological membranes.[5][6] Their lipophilic nature allows them to disrupt the lipid bilayers of skin and eye cells, leading to an inflammatory response.[7][8] This can manifest as redness, pain, and swelling. The specific mechanisms can be complex, involving multiple inflammatory pathways and mediators.[9] For the eyes, this interaction can damage the sensitive corneal and conjunctival tissues.[10]
-
Respiratory Irritation (H335): If inhaled, fine powders or aerosols of this compound can irritate the mucous membranes of the respiratory tract. This is a common hazard for many chemical powders and is not unique to this compound's chemical structure.
-
Harmful if Swallowed (H302): The oral toxicity of pyrimidine derivatives is a subject of ongoing research, with effects varying widely based on the specific substitutions on the pyrimidine ring.[11] Ingestion can lead to systemic effects, the specifics of which are not well-documented for this particular compound, thus necessitating caution.
Hazard and Property Profile
A clear understanding of the quantitative and qualitative data for this compound is fundamental to a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [CookeChem] |
| Molecular Weight | 138.17 g/mol | [CookeChem] |
| Appearance | Solid Powder (assumed) | General |
| Boiling Point | 197.5 ± 20.0 °C (Predicted) | [CookeChem] |
| Density | 1.043 ± 0.06 g/cm³ (Predicted) | [CookeChem] |
| pKa | 2.54 ± 0.29 (Predicted) | [CookeChem] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [CookeChem] |
| GHS Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is the most critical step in preventing exposure.
-
Hand Protection: Wear nitrile gloves at a minimum. Always inspect gloves for tears or punctures before use. For prolonged handling or when there is a significant risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves.[12]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[12]
-
Body Protection: A properly-fitting, long-sleeved laboratory coat is required. An additional chemical-resistant apron is recommended when handling significant quantities. Ensure that clothing fully covers all exposed skin.[12]
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[12] If a fume hood is not available, a properly fitted respirator with an appropriate particulate filter is mandatory.
Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and ensures the integrity of the compound.
Protocol for Weighing and Dispensing Solid Compound
This protocol is designed to prevent the generation of airborne dust and to contain any potential contamination.
-
Preparation: Designate a specific area within a certified chemical fume hood for weighing. Cover the work surface with disposable bench paper.
-
Pre-weighing: Place a clean, secondary container (e.g., a beaker or weigh boat) on the analytical balance and tare.
-
Dispensing: Carefully open the primary container containing this compound. Using a clean spatula, transfer the desired amount of powder to the tared secondary container. Avoid any sudden movements that could create dust.
-
Sealing: Immediately and securely close the primary container.
-
Cleaning: Gently wipe the spatula with a damp cloth or paper towel, ensuring no residual powder remains. Dispose of the cloth as contaminated solid waste.
-
Final Steps: Remove the secondary container with the weighed compound from the balance. Clean any residual dust from the balance and surrounding area within the fume hood using a damp cloth. Dispose of the bench paper and cleaning materials as contaminated solid waste.
Storage Protocol
Proper storage is essential for both safety and maintaining the chemical's stability.
-
Container: Always store this compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing unforeseen incidents. All laboratory personnel must be familiar with these procedures before beginning work with the compound.
Spill Cleanup Protocol
This protocol addresses minor spills (less than 1 gram) within a laboratory setting. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: Ensure you are wearing the appropriate PPE (see Section 3) before approaching the spill.
-
Containment: Gently cover the spilled powder with a dry, inert absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.[13]
-
Collection: Carefully sweep the absorbent material and spilled compound into a dustpan. Avoid creating dust.
-
Packaging: Transfer the collected material into a clearly labeled, sealable container for hazardous waste.[14][15]
-
Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any other contaminated materials (including gloves) into the hazardous waste container.
-
Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.
-
Reporting: Report the incident to your laboratory supervisor.
First Aid and Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[16]
-
Container Management: Ensure the waste container is compatible with the chemical and is kept closed except when adding waste.[16]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[11]
Conclusion
This compound is a valuable compound for research and development, but it requires careful and informed handling. The hazards it presents—skin, eye, and respiratory irritation, and potential harm if swallowed—are manageable through a combination of engineering controls (fume hoods), appropriate personal protective equipment, and strict adherence to established protocols. By understanding the underlying reasons for these safety measures, researchers can foster a safer laboratory environment and ensure the continued integrity of their scientific work.
References
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
-
Kulkarni, A., Hopfinger, A. J., Osborne, R., Bruner, L. H., & Thompson, E. D. (2001). Prediction of eye irritation from organic chemicals using membrane-interaction QSAR analysis. Toxicological Sciences, 59(2), 335-345. [Link]
-
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
University of California. (n.d.). Guide for Chemical Spill Response. [Link]
-
New York Creates. (2024). Standard Operating Procedure for Chemical Handling and Storage. [Link]
-
Zaera Research Group. (2016). SOP for Chemicals (S to Z). [Link]
-
UC San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved January 19, 2026, from [Link]
-
de Jong, A., et al. (2020). Study explains why some creams and cosmetics may cause a skin rash. Columbia University Irving Medical Center News. [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. [Link]
-
Patrick, D. R. (1981). Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse. Toxicology and Applied Pharmacology, 59(2), 164-173. [Link]
-
Patrick, D. R., & Maibach, H. I. (1983). Recent investigations of mechanisms of chemically induced skin irritation in laboratory mice. Food and Chemical Toxicology, 21(3), 347-351. [Link]
-
Deshmukh, R., & Jha, A. K. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Asian Journal of Research in Chemistry, 14(6), 423-429. [Link]
-
Singh, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1335-1349. [Link]
-
Zaera Research Group. (2016). Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]
-
Sharma, A., et al. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend, 5(2), 1-15. [Link]
-
NY Creates. (2024). Standard Operating Procedure for Chemical Handling and Storage. [Link]
-
Kulkarni, A., Hopfinger, A. J., Osborne, R., Bruner, L. H., & Thompson, E. D. (2001). Prediction of eye irritation from organic chemicals using membrane-interaction QSAR analysis. Toxicological Sciences, 59(2), 335-345. [Link]
-
Kulkarni, A., Hopfinger, A. J., Osborne, R., Bruner, L. H., & Thompson, E. D. (2001). Prediction of eye irritation from organic chemicals using membrane-interaction QSAR analysis. Toxicological Sciences, 59(2), 335-345. [Link]
-
Cometto-Muñiz, J. E., Cain, W. S., & Abraham, M. H. (2000). Sensory eye irritation in humans exposed to mixtures of volatile organic compounds. American Journal of Industrial Medicine, 37(3), 319-327. [Link]
-
Gordon, M. K., et al. (2024). Dose-dependent corneal injury by reactive organic vapors of economic interest. Investigative Ophthalmology & Visual Science, 65(7), 3588. [Link]
-
Roy, K., & Ghosh, G. (2010). Quantification of Contributions of Molecular Fragments for Eye Irritation of Organic Chemicals Using QSAR Study. Chemical Research in Toxicology, 23(3), 650-658. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchtrend.net [researchtrend.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ddpsinc.com [ddpsinc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Prediction of eye irritation from organic chemicals using membrane-interaction QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study Explains Why Some Creams and Cosmetics May Cause a Skin Rash | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 9. Recent investigations of mechanisms of chemically induced skin irritation in laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 13. acs.org [acs.org]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. karger.com [karger.com]
Troubleshooting & Optimization
improving the yield of 5-Methoxy-2,4-dimethylpyrimidine synthesis
An in-depth guide to overcoming common challenges in the synthesis of 5-Methoxy-2,4-dimethylpyrimidine, designed for chemical researchers and drug development professionals.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is most efficiently approached by leveraging a readily available precursor, 2,4-dimethylpyrimidin-5-ol. This strategy simplifies the process to a final O-methylation step, which generally proceeds with high yield and selectivity. An alternative, though more complex, approach involves the de novo construction of the pyrimidine ring from acyclic precursors. This guide will focus primarily on the methylation of the pyrimidin-5-ol precursor, as it represents the most direct and industrially relevant route.[1]
Primary Synthetic Route: O-Methylation of 2,4-dimethylpyrimidin-5-ol
This pathway is favored for its efficiency. The core of this synthesis is the selective methylation of the hydroxyl group at the C5 position. The choice of methylating agent and base is critical to prevent potential side reactions, such as N-methylation of the pyrimidine ring.
Caption: Primary synthetic route via O-methylation.
Section 2: Troubleshooting Guide for Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing insights into their root causes and offering validated solutions.
| Issue Encountered | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Low or No Yield of Desired Product | 1. Moisture in Reaction: Reagents like sodium hydride (NaH) are extremely water-sensitive. Trace moisture will quench the base, preventing the deprotonation of the starting material. 2. Degraded Reagents: The methylating agent (e.g., methyl iodide) can degrade over time. The base may have absorbed atmospheric CO₂ and moisture. 3. Insufficient Reaction Time/Temp: The reaction may not have reached completion. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight. Use anhydrous solvents, dispensed under an inert atmosphere (Nitrogen or Argon).[2] 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider titrating the base if its quality is uncertain. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. This provides empirical evidence for reaction completion, preventing premature workup. |
| Complex NMR Spectrum with Multiple Products | 1. N-Methylation: The nitrogen atoms in the pyrimidine ring are also nucleophilic and can be methylated, leading to isomeric byproducts.[3] 2. Di-methylation: It's possible for both a nitrogen atom and the oxygen atom to be methylated, especially if a strong methylating agent and excess equivalents are used.[3] | 1. Optimize Base and Temperature: Use a milder base like potassium carbonate (K₂CO₃) which favors O-alkylation over N-alkylation. Stronger bases like NaH can generate multiple nucleophilic sites. Running the reaction at a lower temperature can also increase selectivity for the desired O-methylation.[3] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. A large excess can promote multiple methylation events. |
| Product is an Inseparable Oil Instead of a Solid | 1. Residual Solvent: Trapped solvent (e.g., DMF) can prevent crystallization. 2. Presence of Impurities: Side products, even in small amounts, can act as crystallization inhibitors. | 1. High-Vacuum Drying: Dry the crude product under a high vacuum for an extended period, possibly with gentle heating, to remove high-boiling solvents. 2. Purification is Key: Purify the crude product using silica gel column chromatography. A gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective at separating the desired product from polar and non-polar impurities. |
| Mass Spec Shows a Peak at +14 Da from Expected Mass | 1. N-Methylation: The most likely cause is the formation of an N-methylated isomer instead of the O-methylated product. Both have the same molecular formula (C₇H₁₀N₂O) and thus the same integer mass, but this observation is often made when an unexpected isomer is formed. A more precise diagnosis comes from NMR. A +14 Da difference would indicate the addition of a CH₂ group, which could point to di-methylation if the starting material is also present. | 1. Re-evaluate Reaction Conditions: As detailed above, the choice of base is paramount. Switch from a strong, non-selective base (like NaH) to a weaker base (K₂CO₃) to favor O-alkylation. 2. Confirm with NMR: An ¹H NMR spectrum will definitively distinguish between O- and N-methylation. The O-CH₃ signal will appear around 3.9-4.1 ppm, while an N-CH₃ signal would likely be further upfield. |
Section 3: Experimental Protocol & Workflow
The following is a representative protocol for the O-methylation of 2,4-dimethylpyrimidin-5-ol. Researchers should adapt this based on their specific laboratory conditions and safety protocols.
Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylpyrimidin-5-ol (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Deprotonation:
-
Cool the solution to 0°C using an ice bath.
-
Slowly add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
-
Methylation:
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent) until the starting material spot is no longer visible.
-
Once complete, quench the reaction by slowly adding cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography to yield the pure this compound.
-
Caption: Troubleshooting workflow for low yield issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: Commercially available 2,4-dimethylpyrimidin-5-ol is the ideal starting material. A patent describing its synthesis suggests it can be prepared efficiently, making the subsequent O-methylation a straightforward final step to the target molecule.[1]
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure, including the successful methylation at the C5 oxygen. Mass spectrometry will confirm the molecular weight (138.17 g/mol ). Purity should be assessed using HPLC or GC analysis.[4][5]
Q3: My purified product is a solid but appears slightly yellow. Is this a concern? A3: A slight yellow tint is common in nitrogen-containing heterocyclic compounds and may not indicate significant impurity. However, if purity is critical, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can often yield a colorless solid. Always verify purity with an analytical method like HPLC.
Q4: Are there alternative synthetic routes if 2,4-dimethylpyrimidin-5-ol is unavailable? A4: Yes, one could perform a de novo synthesis. This typically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. For this specific molecule, the reaction of pentane-2,4-dione with acetamidine could be explored, followed by functionalization at the C5 position. However, these multi-step routes are generally lower yielding and more complex than the methylation approach.[6][7]
References
- Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). Benchchem.
- Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine. (2025). Benchchem.
- Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. (2025). Benchchem.
- Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. (2025). Benchchem.
- Optimization of the reaction conditions. [a]. (n.d.). ResearchGate.
- Pyrimidine Synthesis. (n.d.). Organic Chemistry Portal.
- Addressing inconsistent results in 5-Fluoro-2-methoxypyrimidin-4(3H)-one experiments. (2025). Benchchem.
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023). Google Patents.
- This compound. (n.d.). LookChem.
- Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. (2025). Benchchem.
Sources
- 1. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Methoxy-2,4-dimethylpyrimidine
Welcome to the technical support center for the synthesis of 5-Methoxy-2,4-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
The synthesis of this compound is most commonly achieved through the O-methylation of 2,4-dimethyl-5-hydroxypyrimidine. This seemingly straightforward Williamson ether synthesis can be complicated by competing side reactions, primarily N-methylation of the pyrimidine ring. Understanding and controlling these side reactions is crucial for obtaining a high yield of the desired product.
Diagram: Reaction Pathway and Common Side Reactions
Caption: Main reaction pathway and potential N-methylation side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of N-methylated byproducts. How can I improve the O-selectivity?
A1: This is the most common issue in the methylation of hydroxypyrimidines. The pyrimidine ring nitrogens are nucleophilic and can compete with the hydroxyl group for the methylating agent. Here’s how to favor O-methylation:
-
Choice of Base and Solvent: The choice of base and solvent system is critical. A common strategy to enhance O-alkylation is to use a non-polar, aprotic solvent in combination with a carbonate base. This combination favors the formation of the phenoxide/alkoxide salt, which is a better nucleophile than the neutral nitrogen atoms.
-
Recommended Conditions: Potassium carbonate (K₂CO₃) in acetone or acetonitrile is a good starting point.
-
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is often preferred over methyl iodide (CH₃I) for O-methylation in these systems. Methyl iodide can sometimes lead to a higher proportion of N-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor O-alkylation. Start at room temperature and gently heat if the reaction is too slow. High temperatures can lead to more side products.
| Parameter | To Favor O-Methylation | To Minimize N-Methylation |
| Base | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) | Avoid strong bases that can fully deprotonate the ring |
| Solvent | Aprotic, non-polar to moderately polar (e.g., Acetone, Acetonitrile) | Avoid highly polar, protic solvents |
| Methylating Agent | Dimethyl sulfate ((CH₃)₂SO₄) | Use methylating agent judiciously (avoid large excess) |
| Temperature | Lower to moderate temperatures (e.g., RT to 50°C) | Avoid high temperatures |
Q2: I am having difficulty separating the desired O-methylated product from the N-methylated isomers. What purification strategies do you recommend?
A2: The polarity of the O-methylated and N-methylated isomers can be very similar, making chromatographic separation challenging.
-
Column Chromatography: A carefully optimized silica gel column chromatography is the most common method.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. The O-methylated product is typically less polar than the N-methylated byproducts.
-
TLC Monitoring: Use thin-layer chromatography (TLC) with multiple solvent systems to find the best separation conditions before running a large column. Staining with potassium permanganate can help visualize the spots.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method, especially if one isomer is significantly more abundant. Try solvents like ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Acid-Base Extraction: The basicity of the O-methylated product and the N-methylated byproducts might differ slightly. An acid-base extraction could potentially enrich the desired product, but this is often not selective enough for complete separation.
Q3: My reaction is very slow or does not go to completion. What can I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure you are using at least a slight excess of base to fully deprotonate the hydroxyl group.
-
Poor Solubility: The starting material, 2,4-dimethyl-5-hydroxypyrimidine, or the base may have poor solubility in your chosen solvent. Consider switching to a more polar aprotic solvent like DMF, but be aware that this might also increase the rate of N-methylation. A phase-transfer catalyst can also be beneficial in some cases.
-
Inactive Reagents: Ensure your methylating agent and base are not old or degraded. Use freshly opened or properly stored reagents.
-
Temperature: While high temperatures can lead to side products, a moderate increase in temperature (e.g., to the reflux temperature of acetone) might be necessary to drive the reaction to completion.
Q4: Are there any other potential side reactions I should be aware of?
A4: While N-methylation is the primary concern, other side reactions are possible, though generally less common in this specific synthesis:
-
Di-methylation: If a very large excess of the methylating agent is used, it is possible to get methylation on both a nitrogen and the oxygen. This can be avoided by using a stoichiometric amount or a slight excess of the methylating agent.
-
C-Alkylation: In some phenolic systems, C-alkylation can be a competing side reaction. However, for the electron-deficient pyrimidine ring, this is generally less likely to be a major issue.
-
Decomposition: Pyrimidine rings can be sensitive to harsh reaction conditions. Prolonged reaction times at high temperatures or in the presence of strong acids or bases can lead to decomposition of the starting material or product.
Experimental Protocol: O-Methylation of 2,4-dimethyl-5-hydroxypyrimidine
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2,4-dimethyl-5-hydroxypyrimidine
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred suspension of 2,4-dimethyl-5-hydroxypyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux (around 50-56°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
troubleshooting 5-Methoxy-2,4-dimethylpyrimidine solubility issues
Guide to Troubleshooting Solubility Issues
Introduction: 5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine, a heterocyclic motif crucial in various biologically active compounds.[1][2] Researchers working with this and similar small molecules often encounter challenges in achieving consistent and effective solubilization, which is a critical first step for any in vitro or in vivo experiment. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics I should expect from this compound?
Answer: Direct, experimentally-derived solubility data for this compound is not extensively published.[1] However, we can infer its likely behavior based on its structure and the known properties of similar pyrimidine derivatives.[2][3]
-
Structural Analysis: The molecule has a pyrimidine core, which is polar, but also features two methyl groups and a methoxy group, which add lipophilic (nonpolar) character. This mixed character suggests it will not be highly soluble in water but should be soluble in certain organic solvents.
-
Expected Behavior: Pyrimidine and its derivatives are often soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as alcohols like ethanol and methanol.[3][4][5] Solubility in aqueous solutions is expected to be low.
Physicochemical Property Summary (Predicted & Analog-Based)
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Formula | C₇H₁₀N₂O | Small molecule with heteroatoms available for interaction.[6][7] |
| Molecular Weight | ~138.17 g/mol | Low molecular weight is generally favorable for solubility.[6][7] |
| LogP (Predicted) | 1.0 - 1.5 (Estimated) | Indicates a preference for an organic phase over an aqueous phase; suggests low water solubility. |
| pKa (Predicted) | 2.0 - 4.0 (Estimated, basic) | The nitrogen atoms in the pyrimidine ring can be protonated, suggesting that solubility may be increased in acidic aqueous solutions. |
| Appearance | Likely a solid (e.g., white powder or crystalline solid). | The energy of the crystal lattice must be overcome for dissolution to occur. |
Q2: I am trying to make a stock solution. Which solvent should I start with?
Answer: For initial stock solution preparation, a high-purity, water-miscible organic solvent is recommended. The most common and effective choice for compounds of this type is Dimethyl Sulfoxide (DMSO) .[8][9]
Rationale (Causality):
-
High Solubilizing Power: DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice energy of many poorly soluble compounds.[9]
-
Biocompatibility in Dilution: While neat DMSO is toxic to cells, it is generally well-tolerated in most biological assays when diluted to a final concentration of <0.5%. It is crucial to verify the tolerance of your specific experimental system.
-
Low Volatility: DMSO's low volatility minimizes changes in stock concentration due to solvent evaporation during handling.
If DMSO is not suitable for your experimental system, other recommended starting solvents include Dimethylformamide (DMF) or Ethanol .[5] Studies on similar pyrimidine derivatives show a solubility order of DMF > methanol.[5][10]
Q3: My compound won't dissolve in my chosen organic solvent, even at a low concentration. What should I do?
Answer: If you encounter poor solubility even in a primary organic solvent like DMSO, do not immediately discard the experiment. Several physical methods can be employed to enhance dissolution. The process of solubilization involves overcoming the intermolecular bonds within the solute's crystal structure.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor compound solubility.
Step-by-Step Recommendations:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes. This increases the kinetic energy of the solvent molecules interacting with the solute.
-
Gentle Warming: Warm the solution in a water bath set to 30-40°C. For many compounds, solubility increases with temperature.[3][12] This is because the dissolution process is often endothermic, requiring energy to break the solid's crystal lattice.[4] Caution: Do not overheat, as this can lead to compound degradation.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can effectively break apart solid aggregates and increase the surface area available for solvation.[13]
After applying any of these methods, always allow the solution to cool to room temperature and observe carefully for any signs of precipitation. If crystals form upon cooling, the solution was supersaturated.
Q4: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous experimental buffer. How can I fix this?
Answer: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The key is to ensure the compound remains dissolved in the final working solution.
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay. Determine the highest concentration that remains soluble in your final buffer.
-
Use a Co-Solvent: Employing a co-solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[13] If your experiment allows, adding a small percentage (e.g., 1-5%) of an intermediate solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can help maintain solubility.
-
pH Adjustment: The pyrimidine ring contains basic nitrogen atoms. If your compound is indeed basic, its solubility in aqueous media can be dramatically increased by lowering the pH. At a pH below its pKa, the compound will become protonated (ionized), and the resulting salt form is typically much more water-soluble.[11] Try preparing your aqueous buffer at a lower pH (e.g., pH 5.0-6.5) and test for precipitation.
-
Inclusion Complexation: For advanced applications, using cyclodextrins can encapsulate the poorly soluble drug, presenting a hydrophilic exterior to the aqueous solvent, thereby enhancing solubility.[11][14][15]
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps determine the best solvent for your compound before preparing a large-volume stock solution.
Materials:
-
This compound
-
Microcentrifuge tubes (1.5 mL)
-
Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water)
-
Pipettors
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out approximately 1-2 mg of the compound into several separate microcentrifuge tubes. Record the exact mass.
-
To each tube, add a small, precise volume of a different solvent (e.g., 100 µL) to achieve a high target concentration (e.g., ~72 mM for 1 mg in 100 µL).
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for undissolved solid material against a dark background. Note the results.
-
For any tubes with remaining solid, sonicate for 10 minutes.
-
Visually inspect again.
-
If solid remains, warm the tube to 37°C for 15 minutes and inspect a final time.
-
Record your observations in a table to identify the most effective solvent.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This is a standard protocol for creating a concentrated stock solution for long-term storage.[16][17][18]
Calculations:
-
Molecular Weight (MW) of this compound: 138.17 g/mol
-
To make a 10 mM (0.010 mol/L) solution, you need:
-
0.010 mol/L * 138.17 g/mol = 1.3817 g/L
-
= 1.3817 mg/mL
-
Procedure:
-
Accurately weigh out a manageable amount of the solid compound (e.g., 5.0 mg) into a sterile, appropriate-sized glass or polypropylene vial.
-
Calculate the required volume of DMSO to add:
-
Volume (mL) = Mass (mg) / 1.3817 (mg/mL)
-
For 5.0 mg: 5.0 / 1.3817 = 3.619 mL
-
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Cap the vial securely and vortex until the solid is completely dissolved. Use gentle warming (37°C) or sonication if necessary, as described in the troubleshooting section.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light, as per manufacturer recommendations or stability data.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Solubility of Things. (n.d.). Pyrimidine.
- BenchChem. (n.d.).
-
Kappe, C. O. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
- Baluja, S., & Solanki, H. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
-
ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]
- Mahmood, T., Sarfraz, R. M., Ismail, A., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ASSAY and Drug Development Technologies, 21(2), 65-79.
-
Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 11(6), 290. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
- BenchChem. (n.d.). Preparing Stock Solutions of Research Compounds: A General Protocol.
- BenchChem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236.
-
LookChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). [Link]
-
Alzchem Group. (n.d.). 2,4-Dihydroxy-5-methoxy pyrimidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. This compound , 95% , 1369766-72-2 - CookeChem [cookechem.com]
- 7. This compound,(CAS# 1369766-72-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 15. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytotechlab.com [phytotechlab.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxypyrimidine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and optimization of 5-methoxypyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of manipulating this important scaffold. The 5-methoxypyrimidine core is a privileged structure in modern drug discovery, appearing in numerous kinase inhibitors and other targeted therapies.
However, the electronic nature of the pyrimidine ring, influenced by the electron-donating 5-methoxy group, presents unique challenges. This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will address common experimental hurdles in a direct question-and-answer format, helping you troubleshoot effectively and optimize your reaction conditions with confidence.
Part 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific, frequently encountered issues during the synthesis of 5-methoxypyrimidine derivatives, particularly focusing on palladium-catalyzed cross-coupling reactions, which are central to their elaboration.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling between 2-chloro-5-methoxypyrimidine and a boronic acid, but I am observing very low conversion to the desired product. What are the most likely causes and how can I fix it?
Answer: Low conversion in Suzuki couplings involving electron-rich pyrimidines is a classic problem. The 5-methoxy group is electron-donating, which can influence the reactivity of the C-Cl bond at the 2-position. The issue typically stems from one of three areas: catalyst activation, the choice of base, or competing side reactions.
Causality and Solutions:
-
Inefficient Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide bond. For an electron-rich system like 2-chloro-5-methoxypyrimidine, this step can be sluggish.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and stabilize the resulting palladium(II) intermediate. They create a more reactive, low-coordinate Pd(0) species that is more effective for challenging substrates.
-
-
Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid (transmetalation step) and in the overall stability of the reaction components.
-
Solution: A moderately strong inorganic base is often optimal. Strong bases like NaOH or KOH can promote unwanted side reactions, including decomposition of the boronic acid or hydrolysis of the methoxy group under harsh conditions. Consider switching to milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of cation (K⁺, Cs⁺) can also influence solubility and reaction rates.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation through aggregation or oxidation.
-
Solution: Ensure your reaction is rigorously deoxygenated. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst. Using a pre-catalyst, which is more stable to air and generates the active Pd(0) species in situ, can also significantly improve reproducibility.
-
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Below is a logical workflow to diagnose and solve low-yield issues in your Suzuki-Miyaura coupling reactions.
Caption: A decision-tree for troubleshooting low-yield Suzuki couplings.
Issue 2: Protodeboronation of Boronic Acid Starting Material
Question: My reaction is clean, but I am recovering a significant amount of the deboronated arene from my boronic acid starting material. Why is this happening?
Answer: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This process consumes your starting material and reduces the overall yield.
Causality and Solutions:
-
Presence of Water and Base: The mechanism often involves the hydrolysis of the boronic acid, particularly at elevated temperatures in the presence of a base. The resulting arylboronate species can be susceptible to protonolysis.
-
Excessive Temperature or Reaction Time: Prolonged heating can exacerbate this side reaction. Suzuki-Miyaura reactions are often run at temperatures between 80-110 °C, but this can be too harsh for sensitive boronic acids.
-
Solution:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, for sensitive substrates, switching to an anhydrous system can suppress protodeboronation. Use a base like K₃PO₄ with a solvent system like anhydrous dioxane or toluene.
-
Lower the Temperature: Modern catalyst systems with highly active ligands (like the Buchwald or Fuphos families) can often facilitate coupling at lower temperatures (e.g., 40-60 °C), which minimizes thermal decomposition pathways.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids. If you are synthesizing your own organoboron reagent, consider isolating it as the pinacol ester.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: For C-N bond formation on a 2-halo-5-methoxypyrimidine, should I choose a Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr)?
A1: The choice depends critically on your amine nucleophile and the halogen on your pyrimidine.
-
Choose Buchwald-Hartwig Amination when:
-
Your amine is a weak nucleophile (e.g., anilines, secondary amines, carbamates).
-
Your halide is a chloride or bromide. These C-X bonds are generally not reactive enough for SNAr unless the ring is highly activated.
-
The reaction requires milder conditions. Modern Buchwald-Hartwig protocols can run at or near room temperature.
-
-
Choose Nucleophilic Aromatic Substitution (SNAr) when:
-
Your halide is a fluoride or chloride, and you have an additional electron-withdrawing group on the pyrimidine ring (besides the ring nitrogens).
-
Your nucleophile is strong and has a low pKa (e.g., primary or secondary aliphatic amines, alkoxides).
-
You are working on a large scale and want to avoid expensive and sensitive palladium catalysts. SNAr is often more cost-effective.
-
The 5-methoxy group is electron-donating, which disfavors SNAr by destabilizing the negatively charged Meisenheimer intermediate. Therefore, for most C-N couplings on the 2-position of 5-methoxypyrimidine, Buchwald-Hartwig amination is the more general and reliable method.
Generalized Palladium Catalytic Cycle
This diagram illustrates the key steps common to most palladium-catalyzed cross-coupling reactions discussed. Understanding this cycle is fundamental to troubleshooting.
Caption: The catalytic cycle for Pd-catalyzed cross-coupling reactions.
Part 3: Protocols and Data
Model Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-methoxypyrimidine
This protocol provides a robust starting point for optimization.
Materials:
-
2-Chloro-5-methoxypyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4 mol %)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture, 0.1 M)
Procedure:
-
To a dry reaction vial, add 2-chloro-5-methoxypyrimidine, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the degassed solvent mixture (dioxane/H₂O) to the main reaction vial, followed by the catalyst solution via syringe.
-
Place the vial in a preheated heating block at 80 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Ligands and Bases for a Model Reaction
Reaction: Coupling of 2-chloro-5-methoxypyrimidine with 4-methylphenylboronic acid. Conditions: Pd₂(dba)₃ (2%), Ligand (4%), Base (2 eq), Dioxane/H₂O, 80 °C, 12h.
| Entry | Ligand | Base | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | 15 |
| 2 | SPhos | K₂CO₃ | 85 |
| 3 | XPhos | K₂CO₃ | 88 |
| 4 | SPhos | K₃PO₄ | 92 |
| 5 | SPhos | Cs₂CO₃ | 90 |
Data is illustrative and represents typical outcomes for this class of reaction. As shown, moving from a simple ligand like triphenylphosphine (PPh₃) to a modern biarylphosphine ligand (SPhos, XPhos) dramatically improves yield. Fine-tuning the base from K₂CO₃ to K₃PO₄ provides a further modest improvement.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of 2-Chloropyrimidines Source: Organic Letters URL: [Link]
-
Title: The Role of Base in Suzuki-Miyaura Cross-Coupling Source: Chemical Society Reviews URL: [Link]
-
Title: Pd(dba)₂ or Pd₂(dba)₃? It Is Not a Matter of Choice Source: Organometallics URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction of Organoboron Compounds with Organic Halides Source: Chemical Reviews URL: [Link]
-
Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]
preventing degradation of 5-Methoxy-2,4-dimethylpyrimidine in solution
Welcome to the technical support center for 5-Methoxy-2,4-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.
Introduction to the Stability of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds that are fundamental scaffolds in medicinal chemistry and are present in a wide array of therapeutic agents.[1][2][3] The stability of such compounds in solution is paramount for obtaining reliable and reproducible data in biological assays. Degradation can lead to a loss of potency, the formation of interfering by-products, and misleading experimental outcomes.[1] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors influencing the stability of pyrimidine derivatives like this compound are pH, temperature, light exposure, and the choice of solvent.[4][5] Highly acidic or basic conditions can catalyze hydrolysis of the methoxy group and potentially lead to ring cleavage.[5][6] Exposure to UV light can induce photodegradation, a common issue for pyrimidine-based compounds.[7][8][9] Elevated temperatures can accelerate these degradation processes.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure long-term stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[5] It is also advisable to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles, which can accelerate degradation.[5] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[4][5] For long-term storage of the solid compound, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent oxidative degradation.[4]
Q4: How can I detect if my this compound solution has degraded?
A4: Visual indicators of degradation can include a change in color or the appearance of precipitates in the solution.[5] However, the most reliable way to assess degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its purity.[12]
Troubleshooting Guide: Common Degradation Scenarios
This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.
Scenario 1: Loss of Compound Activity in a Biological Assay
-
Problem: You observe a significant decrease or complete loss of the expected biological activity of this compound in your experiments.
-
Potential Cause: The compound may have degraded in the assay medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Scenario 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Problem: Your HPLC or LC-MS chromatogram shows additional, unexpected peaks that were not present in the initial analysis of the compound.
-
Potential Cause: These new peaks are likely degradation products.
-
Potential Degradation Pathways:
-
Hydrolysis of the Methoxy Group: In aqueous solutions, particularly under acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2,4-dimethyl-5-hydroxypyrimidine.
-
Oxidation: The pyrimidine ring or the methyl groups can be susceptible to oxidation, especially if the solution is exposed to air for extended periods or contains oxidizing agents.
-
Photodegradation: UV light can induce complex reactions, including ring cleavage or the formation of pyrimidine dimers.[8][9]
Caption: Potential degradation pathways of this compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound under various stress conditions and for identifying potential degradation products.[13][14]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the control (time 0) to identify degradation products and calculate the percentage of degradation.
Protocol 2: pH Stability Profile
Objective: To determine the pH at which this compound exhibits maximum stability.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10.
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a series of solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the compound in each solution by HPLC.
-
Data Analysis: Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k). Then, plot the log(k) versus pH to identify the pH of maximum stability (the lowest k value).[10]
Summary of Recommended Storage and Handling Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | 2-8°C (short-term) | -20°C or -80°C |
| -20°C (long-term) | ||
| Light | Protect from light | Store in amber vials or protect from light |
| Atmosphere | Store under inert gas (e.g., N₂ or Ar) for long-term storage | N/A |
| pH (for aqueous solutions) | N/A | Determine optimal pH (typically 4-7) |
| Freeze-Thaw Cycles | N/A | Avoid by aliquoting |
References
- Anderson, E. A., & B. L. G. (1945). HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. Journal of the American Chemical Society, 67(12), 2197–2201.
- B. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- Barbatti, M., & Aquino, A. J. A. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(21), 11591.
- Cysewska, M., & Szweda, W. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8267.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Brian, P. M., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE.
- Kim, K. S., & Raushel, F. M. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4075–4084.
- Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides.
- Cummings, M. D., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4376–4393.
- Baklanov, M. A., et al. (2020). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 16, 2901–2912.
- ACS Sustainable Chemistry & Engineering. (n.d.).
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Minarini, A., et al. (2021).
- Kalogirou, A. S., & Koutentis, P. A. (2018). Preparation of methoxypyrimidines 14 and 15.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258.
- Singh, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–126.
- Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 81(3), 733–750.
- Brian, P. M., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Kato, T., Yamanaka, H., & Shibata, T. (1967).
- Strickley, R. G., Visor, G. C., Lin, L. H., & Gu, L. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 6(11), 971–975.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
resolving ambiguous NMR peaks in 5-Methoxy-2,4-dimethylpyrimidine
Welcome to the technical support center for resolving NMR ambiguities in substituted pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in spectral interpretation. Here, we address specific issues related to the structural elucidation of 5-Methoxy-2,4-dimethylpyrimidine, moving from basic 1D NMR troubleshooting to advanced 2D NMR strategies.
Introduction: The Challenge of Symmetry and Substitution
This compound presents a common yet challenging scenario in NMR spectroscopy. While its structure appears straightforward, the electronic effects of the methoxy group and the placement of the methyl substituents on the pyrimidine ring lead to ¹H NMR spectra where crucial signals can overlap, making unambiguous assignment difficult. This guide provides a systematic approach to dissecting the spectrum and achieving complete structural confirmation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows three singlets in the aliphatic region (2.0-4.0 ppm) that are very close together. How can I definitively assign the two methyl groups (C2-CH₃, C4-CH₃) and the methoxy group (O-CH₃)?
Answer:
This is the most common ambiguity for this molecule. The proximity of these chemical shifts is due to the similar electronic environments of the methyl groups attached to the pyrimidine ring and the methoxy group. Relying solely on the 1D ¹H spectrum is unreliable. While empirical predictions can offer a hypothesis, experimental validation is required for authoritative assignment.
The core of the problem is linking each proton signal to its corresponding carbon and then establishing its position on the pyrimidine skeleton. This requires moving beyond 1D techniques to two-dimensional correlation spectroscopy.[1][2]
Initial Troubleshooting Steps:
-
Solvent Change: The chemical shift of a proton can be influenced by the NMR solvent used.[3] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to Benzene-d₆ or Acetone-d₆) can sometimes induce a differential shift in the overlapping signals, improving their separation.[4][5][6][7] Benzene-d₆ is particularly effective for creating dispersion due to its anisotropic effects.
-
Concentration Check: Highly concentrated samples can sometimes lead to peak broadening or shifts due to intermolecular interactions.[3] Ensure your sample is within the optimal concentration range for your instrument.
If these simple steps do not resolve the overlap, you must proceed to 2D NMR experiments.
Q2: I see only one signal in the aromatic region, a singlet around 8.0-8.5 ppm. How can I be certain this is the C6-H and not an impurity?
Answer:
The presence of a single aromatic proton at C6, flanked by a nitrogen atom and the C5-methoxy group, results in a singlet as there are no adjacent protons for J-coupling. Its downfield chemical shift is characteristic of a proton on an electron-deficient aromatic ring like pyrimidine.
To confirm this assignment, the most powerful tool is a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment reveals correlations between protons and carbons that are two or three bonds away.[8][9][10] The C6-H proton should show a strong correlation to the C5 carbon (bearing the methoxy group) and the C4 carbon (bearing a methyl group), and a weaker correlation to the C2 carbon. This unique pattern of correlations provides unequivocal proof of its identity and position.
Additionally, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide spatial confirmation. The C6-H proton should show a through-space NOE correlation to the protons of the nearby C5-methoxy group.[11][12][13]
Advanced Troubleshooting: A 2D NMR Workflow for Unambiguous Assignment
When 1D NMR is insufficient, a logical progression through a series of 2D experiments will resolve all structural ambiguities.[14][15]
Logical Workflow for Resolving Ambiguity
Caption: A logical workflow for structure elucidation using 2D NMR.
Q3: How do I perform and interpret an HSQC experiment to link the ambiguous methyl proton signals to their carbons?
Answer:
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first and most critical step in resolving this ambiguity. It creates a 2D map showing correlations exclusively between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[1][9][16]
Experimental Protocol: HSQC
-
Sample Preparation: Use a standard, pure sample of 5-10 mg in ~0.6 mL of deuterated solvent. Ensure the sample is fully dissolved and homogenous.
-
Spectrometer Setup:
-
Load a standard, gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).
-
The ¹H dimension (F2) should be your standard proton spectral width.
-
The ¹³C dimension (F1) should cover the expected carbon chemical shift range (e.g., 0 to 180 ppm).
-
The crucial parameter is the one-bond coupling constant (CNST13 or similar), which should be set to an average value for C-H bonds, typically ~145 Hz.
-
-
Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the 2D data using a sine-bell or similar window function in both dimensions and perform the Fourier transform.
Interpretation:
The HSQC spectrum will show three distinct cross-peaks in the aliphatic region. Each cross-peak connects one of your ambiguous ¹H methyl singlets on the F2 (horizontal) axis to its directly bonded ¹³C signal on the F1 (vertical) axis.
-
You will now have three distinct ¹H-¹³C pairs. For example:
-
¹H at 3.9 ppm correlates to ¹³C at 56 ppm.
-
¹H at 2.5 ppm correlates to ¹³C at 24 ppm.
-
¹H at 2.4 ppm correlates to ¹³C at 18 ppm.
-
While this doesn't yet tell you which is C2, C4, or the methoxy group, it has definitively paired the proton and carbon signals, resolving the first layer of ambiguity.
Q4: Now that I have my ¹H-¹³C pairs from HSQC, how do I use HMBC to assign them to their specific locations on the molecule?
Answer:
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), allowing you to walk across the carbon skeleton.[8][10][17] One-bond correlations are typically suppressed.
Experimental Protocol: HMBC
-
Spectrometer Setup:
-
Load a standard, gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral widths for ¹H and ¹³C dimensions are the same as for HSQC.
-
The key parameter is the long-range coupling constant, which is optimized for values between 4-10 Hz. A standard setting of 8 Hz is often a good starting point.
-
-
Acquisition & Processing: Similar to the HSQC experiment.
Interpretation: The Logic of Assignment
This is where the structure reveals itself. You will look for key long-range correlations from your now-defined ¹H signals:
-
Identify the Methoxy Group: The protons of the methoxy group (-O-CH₃) are three bonds away from the C5 carbon of the pyrimidine ring. Therefore, only one of the methyl proton singlets will show a correlation to a quaternary aromatic carbon (C5). This definitively identifies your methoxy ¹H and, by extension from your HSQC data, its attached ¹³C.
-
Identify the C4-Methyl Group: The protons of the C4-methyl group will show strong ³JCH correlations to the C5 carbon and the C6 carbon. Since you have already identified C5 from the methoxy correlation and can identify the C6-H proton's carbon via HSQC, this pattern will lock in the C4-methyl assignment.
-
Identify the C2-Methyl Group: The protons of the C2-methyl group are three bonds away from the C6 carbon and the nitrogen at position 3. Therefore, they will show a clear correlation to the C6 carbon but not to the C5 carbon. This unique pattern distinguishes it from the C4-methyl.
Data Summary Table:
| Proton Signal (¹H) | Correlated Carbon (¹³C) via HSQC | Key HMBC Correlations to Ring Carbons | Assignment |
| ~3.9 ppm (Singlet, 3H) | ~56 ppm | C5 | 5-OCH₃ |
| ~2.5 ppm (Singlet, 3H) | ~24 ppm | C5, C6 | 4-CH₃ |
| ~2.4 ppm (Singlet, 3H) | ~18 ppm | C6 | 2-CH₃ |
| ~8.2 ppm (Singlet, 1H) | ~155 ppm | C2, C4, C5 | 6-H |
| (Note: Chemical shifts are illustrative and can vary based on solvent and conditions.) |
Information Derived from 2D NMR Experiments
Caption: Relationship between 2D NMR experiments and the structural information they provide.
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14: COSY. Retrieved from [Link]
-
Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Request PDF. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis. Retrieved from [Link]
-
All About Drugs. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy. The pyrimidine and purine nucleosides. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
Hare, D. R., et al. (1989). Solution conformation of purine-pyrimidine DNA octamers using nuclear magnetic resonance, restrained molecular dynamics and NOE-based refinement. Journal of Molecular Biology. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). COSY NMR. Retrieved from [Link]
-
YouTube. (2025). What Is COSY NMR? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Download Table. Retrieved from [Link]
-
Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
University College London. (n.d.). NOE Experiments. Retrieved from [Link]
-
University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]
-
Pecul, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. PDF. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
The Ohio State University, Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Tatton, A. S., et al. (2018). 1H isotropic chemical shift metrics for NMR crystallography of powdered molecular organics. CrystEngComm. Retrieved from [Link]
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Solution conformation of purine-pyrimidine DNA octamers using nuclear magnetic resonance, restrained molecular dynamics and NOE-based refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC – All About Drugs [allfordrugs.com]
Technical Support Center: Enhancing the Biological Activity of 5-Methoxy-2,4-dimethylpyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-2,4-dimethylpyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting guides that are grounded in established scientific principles and extensive field experience. This center is designed to address the specific, practical challenges you may encounter, from initial hit-to-lead optimization to overcoming common hurdles in experimental assays.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The this compound core offers a unique starting point for drug discovery, but unlocking its full therapeutic potential requires a systematic and informed approach to chemical modification and biological evaluation. This guide provides that framework.
Section 1: Navigating Structure-Activity Relationships (SAR) - Frequently Asked Questions
Understanding the relationship between a compound's structure and its biological activity is the foundation of medicinal chemistry. This section addresses common questions regarding the modification of the this compound core.
Q1: I have my core this compound scaffold. Where are the most strategic places to make substitutions to enhance biological activity?
A1: This is a critical starting point. For any pyrimidine derivative, the position and nature of substituents dramatically influence biological activity.[5] Based on extensive research on related pyrimidine scaffolds, we can identify key strategic positions for modification.
-
The C6 Position: The unsubstituted C6 position is the most logical and promising site for initial modifications. It is electronically distinct and sterically accessible. Introducing a variety of functional groups here allows you to probe for new interactions with your biological target. Consider introducing small alkyl groups, halogens, or aromatic rings via coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore interactions with potential hydrophobic pockets or to serve as an attachment point for linkers.
-
The 2- and 4-Methyl Groups: While these positions are already substituted, they should not be overlooked. Replacing the methyl groups with other substituents can significantly alter the molecule's properties. For instance, replacing one or both with amino groups, larger alkyl chains, or even incorporating them into a fused ring system can modulate activity.[6]
-
The 5-Methoxy Group: The methoxy group is an important hydrogen bond acceptor and influences the electronic properties of the ring. See Q3 for a more detailed discussion on modifying this position.
Q2: I've tried replacing the 2- and 4-methyl groups with larger, more hydrophobic moieties, but the biological activity has consistently decreased. What is the likely cause?
A2: This is a common outcome that often points to one of two issues: steric hindrance or loss of crucial interactions. The central pyrimidine ring is often a key pharmacophore, and its ability to fit into a binding pocket is paramount.[6]
-
Steric Hindrance: The binding pocket of your target protein may be sterically constrained around the 2- and 4-positions. Larger groups may physically prevent the molecule from adopting the correct binding pose, leading to a complete loss of activity.
-
Loss of Specific Interactions: While seemingly simple, methyl groups can engage in favorable van der Waals or hydrophobic interactions within a binding site. Replacing them might remove these subtle but important contacts.
-
Troubleshooting Steps:
-
Systematic SAR: Instead of making large jumps in substituent size, perform a systematic walk-through. Try ethyl, isopropyl, and cyclopropyl groups to methodically probe the pocket's size.
-
Consider Electronics: Replace a methyl group with a trifluoromethyl (CF3) group. This is sterically similar but electronically very different, which can help determine if electronic effects are at play.
-
Computational Modeling: If a structure of your target is available, in-silico docking studies can provide invaluable insight into how your derivatives fit into the binding site and highlight potential steric clashes.[7]
-
Q3: How critical is the 5-methoxy group? Should I consider modifying it, and if so, what are the alternatives?
A3: The 5-methoxy group is a significant contributor to the molecule's overall electronic and physicochemical profile. Its oxygen atom acts as a hydrogen bond acceptor, which could be a critical interaction with the target protein. Methoxy groups can also influence metabolic stability and solubility.[8]
-
Rationale for Modification: If you suspect metabolic instability (O-demethylation is a common metabolic pathway) or if you need to modulate solubility or introduce a new hydrogen-bonding pattern, modifying this position is a valid strategy.
-
Recommended Alternatives (Bioisosteres):
-
Hydroxyl (-OH): Creates a hydrogen bond donor and acceptor. May increase solubility but could also be a site for glucuronidation.
-
Amine (-NH2): Introduces a hydrogen bond donor.
-
Small Alkoxy Groups (-OEt, -OiPr): Can probe for slightly larger pockets and may alter metabolic stability.[6]
-
Halogens (-F, -Cl): A fluorine atom can act as a weak hydrogen bond acceptor and can block metabolic degradation at that position.
-
Section 2: Troubleshooting Experimental Assays - A Practical Guide
Even a potent molecule can appear inactive if the experimental assay is flawed. This section provides a systematic approach to troubleshooting common issues in both cell-based and target-based assays.
Part A: In Vitro Cell-Based Assays
Q1: My this compound derivative has poor solubility in aqueous assay media, leading to precipitation and inconsistent results. What are my options?
A1: Compound solubility is one of the most frequent and frustrating issues in early-stage drug discovery.[9] Precipitated compound is not biologically available and can cause artifacts. A tiered approach is recommended.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO (or your stock solvent) in the assay is as low as possible, typically ≤0.5%. High DMSO concentrations can be toxic to cells and can also cause less soluble compounds to crash out when diluted into an aqueous buffer.
-
Use Co-solvents: If DMSO alone is insufficient, consider using a co-solvent. Pluronic F-127 is a non-ionic surfactant that can significantly improve the solubility of hydrophobic compounds with minimal cell toxicity at low concentrations.
-
Sonication: Briefly sonicating your compound in the media just before adding it to the cells can help break up micro-precipitates and create a more uniform suspension.
-
Formulation: For later-stage or in vivo studies, more advanced formulation strategies like creating solutions with cyclodextrins may be necessary.
| Solubilizing Agent | Typical Starting Conc. in Media | Key Considerations |
| DMSO | ≤ 0.5% v/v | Standard starting point. Check for cell line specific toxicity. |
| Ethanol | ≤ 0.5% v/v | Can be more toxic than DMSO for some cell lines. |
| Pluronic F-127 | 0.01 - 0.1% w/v | Excellent for highly lipophilic compounds. Prepare a 10% stock in water. |
| PEG 400 | 1-2% v/v | Can increase viscosity. Primarily used for in vivo formulations. |
Q2: My cell-based assay (e.g., MTT, CellTiter-Glo®) results are highly variable between wells and experiments. What are the common culprits?
A2: Reproducibility is key to reliable data.[10] Variability in cell-based assays often stems from inconsistencies in cell handling and plating.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 5-Methoxy-2,4-dimethylpyrimidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of 5-Methoxy-2,4-dimethylpyrimidine. We provide in-depth FAQs, troubleshooting strategies, and detailed experimental protocols to help you diagnose and overcome poor cell permeability.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions regarding the permeability of this compound, grounding the problem in fundamental physicochemical principles.
Q1: Why is my this compound exhibiting poor cell permeability despite its small size?
A1: While the low molecular weight of this compound (138.17 g/mol ) is favorable for crossing the cell membrane, its permeability is likely hindered by a combination of two other critical factors: polarity and hydrogen bonding capacity.[1]
-
Polarity & Lipophilicity: Passive diffusion across the lipid bilayer of a cell membrane is largely governed by a molecule's lipophilicity (its "fat-loving" nature). This is quantified by the partition coefficient, LogP. While an experimentally determined LogP for this specific molecule is not widely available, we can analyze its structure. The pyrimidine core, with its two nitrogen atoms and the methoxy group's oxygen atom, introduces significant polarity. This polarity can lead to a lower LogP value, meaning the compound prefers to stay in an aqueous environment (like the extracellular fluid or cytoplasm) rather than partitioning into the lipid membrane.
-
Hydrogen Bond Acceptors: The two nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group act as hydrogen bond acceptors. Molecules with a high number of hydrogen bond acceptors (and donors) tend to form strong interactions with water molecules, creating a "hydration shell" that must be stripped away for the molecule to enter the hydrophobic membrane interior. This process is energetically unfavorable and serves as a significant barrier to passive diffusion.
To provide a clear overview, let's assess the molecule against the well-established Lipinski's Rule of 5 , a guideline for predicting oral bioavailability. Poor absorption or permeation is more likely when a compound violates these rules.
| Physicochemical Property | Guideline (Rule of 5) | This compound Value | Assessment |
| Molecular Weight | ≤ 500 g/mol | 138.17 g/mol [2][3] | Pass |
| LogP (Lipophilicity) | ≤ 5 | Estimated ~1.5-2.0* | Pass |
| H-Bond Donors (Sum of -OH, -NH) | ≤ 5 | 0 | Pass |
| H-Bond Acceptors (Sum of N, O) | ≤ 10 | 3 (2 ring Nitrogens, 1 ether Oxygen) | Pass |
*LogP is an estimation based on computational models and similar structures, as a precise experimental value is not publicly available.
Q2: How can I quantitatively measure the permeability of my compound to confirm this issue?
A2: To get robust, quantitative data on your compound's permeability, two assays are industry standards: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. Using them in conjunction can provide a comprehensive picture.[4][5]
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion.[6][7] It's an excellent first step to determine if the molecule can cross a lipid barrier without the influence of cellular transporters. A low PAMPA value strongly suggests a fundamental issue with passive permeability.[4]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[8][9] It measures not only passive diffusion but also the effects of active transport and efflux pumps (like P-glycoprotein) that can actively pump your compound out of the cell.[8] Comparing results from both assays is highly informative.[5][10]
| Assay Comparison | PAMPA | Caco-2 Assay |
| Transport Measured | Passive Diffusion Only | Passive, Active Uptake, and Efflux |
| Complexity | Low, cell-free | High, cell-based |
| Throughput | High | Low to Medium |
| Primary Use | Initial screen for passive permeability | In-depth study of intestinal absorption |
The key output for both assays is the apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s.
| Papp (10⁻⁶ cm/s) | Permeability Classification | Interpretation & Next Steps |
| < 1 | Low | Very poor absorption. Permeability enhancement is necessary. |
| 1 - 10 | Medium | Moderate absorption. May be a candidate for optimization. |
| > 10 | High | Good absorption. Permeability is not a limiting factor. |
Q3: What are the primary strategies I can employ to overcome this permeability barrier?
A3: There are two main avenues for enhancing the cellular uptake of this compound: Chemical Modification and Formulation Strategies .[11] The best choice depends on your experimental goals, resources, and whether the compound's structure can be altered.
-
Chemical Modification (Prodrug Approach): This involves temporarily modifying the molecule's structure to make it more lipophilic.[12][13] A "prodrug" is a biologically inactive derivative that, once inside the cell, is cleaved by intracellular enzymes (like esterases) to release the active parent compound.[14] This is a powerful strategy for pyrimidine-based molecules.[14][15]
-
Formulation Strategies: This approach encapsulates the existing compound in a carrier system to facilitate its entry into the cell, without altering its chemical structure.[16] This is ideal when you cannot or do not want to modify the parent molecule. Key methods include:
-
Liposomal Encapsulation: Enclosing the compound within liposomes (small vesicles made of a lipid bilayer) can improve its stability and facilitate uptake.[17][18][19]
-
Nanoparticle Delivery: Using biocompatible nanoparticles can protect the compound and enhance its delivery across the cell membrane.[20][21][22]
-
Part 2: In-Depth Strategy Guides & Troubleshooting
This section provides a more detailed look into implementing the strategies outlined above.
Guide 1: Chemical Modification via the Prodrug Approach
The core principle of a prodrug strategy is to mask the polar functional groups that hinder membrane transport with a lipophilic, cleavable moiety. For this compound, there are no obvious hydroxyl or amine groups to modify. However, a creative approach could involve adding a lipophilic "tail" that is later metabolized.
A more common strategy for similar heterocyclic compounds involves creating an ester prodrug if a hydroxyl group is present or can be introduced.[12] For example, if a hydroxylated analog were synthesized, one could attach a lipophilic group like a pivaloyloxymethyl (POM) ether, which is known to be cleaved by intracellular esterases.
Guide 2: Formulation-Based Solutions
If modifying the compound is not an option, encapsulation is the preferred route.
-
Liposomal Formulation: Liposomes are vesicles composed of a phospholipid bilayer, similar to a cell membrane. Hydrophilic compounds can be encapsulated in the aqueous core, while lipophilic compounds can be embedded within the bilayer itself.[18] For this compound, which has intermediate polarity, it could associate with both regions. The liposome can then fuse with the cell membrane or be taken up by endocytosis, releasing the compound inside the cell.[17]
-
Nanoparticle Formulation: Polymeric nanoparticles (e.g., made from PLGA) or solid lipid nanoparticles (SLNs) can encapsulate your compound.[24] These systems protect the drug from degradation and can be surface-modified with ligands to target specific cells.[20][21] Their small size allows for efficient cellular uptake via endocytic pathways.
-
Troubleshooting Tip: Particle size and surface charge (Zeta potential) are critical. For cellular uptake, a particle size of around 100-200 nm is often optimal. Ensure your formulation is stable in your cell culture medium to avoid aggregation.
-
Part 3: Detailed Experimental Protocols
These protocols provide a standardized framework for assessing permeability. Always include positive and negative controls (e.g., high-permeability propranolol and low-permeability atenolol) for assay validation.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to assess passive permeability.[7][25]
Objective: To measure the rate of passive diffusion of this compound across a lipid-coated artificial membrane.
Materials:
-
96-well PAMPA "sandwich" plate system (hydrophobic PVDF filter donor plate and an acceptor plate).
-
Lecithin dissolved in dodecane (e.g., 1% w/v).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
DMSO.
-
Test compound, positive/negative controls.
-
Plate reader or LC-MS for quantification.
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and controls at 10 mM in DMSO.
-
Prepare the working Donor Solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Prepare the Acceptor Solution: PBS (pH 7.4) with a matching percentage of DMSO.
-
-
Coat the Membrane:
-
Gently pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the Donor plate.
-
Allow the solvent to fully absorb and the membrane to set for at least 5 minutes.
-
-
Assemble the PAMPA Sandwich:
-
Add 300 µL of the Acceptor Solution to each well of the acceptor plate.
-
Add 150 µL of the Donor Solution (containing the test compound) to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Ensure the bottom of the filter makes contact with the acceptor solution.
-
-
Incubation:
-
Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation. Gentle shaking (50-100 rpm) can reduce the impact of the unstirred water layer.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Collect samples from the donor and acceptor wells.
-
Determine the concentration of the compound in each well using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Papp: The apparent permeability coefficient is calculated using the following equation: Papp = [-ln(1 - CA(t) / Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where:
-
CA(t) = Compound concentration in acceptor well at time t
-
Ceq = Equilibrium concentration = [CD(t)VD + CA(t)VA] / (VD + VA)
-
VD, VA = Volume of donor and acceptor wells
-
A = Area of the membrane
-
t = Incubation time in seconds
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a high-level overview of the Caco-2 assay for bidirectional permeability assessment.[9][26][27]
Objective: To determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) of this compound across a confluent monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4).
-
TEER (Transepithelial Electrical Resistance) meter.
-
Lucifer yellow (for monolayer integrity check).
-
LC-MS/MS for quantification.
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Values should be >250 Ω·cm² to be considered intact.[9]
-
Perform a Lucifer yellow rejection test. The Papp for this low-permeability marker should be < 0.5 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
For Apical-to-Basolateral (A→B) Transport:
-
Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
For Basolateral-to-Apical (B→A) Transport:
-
Add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the Papp value for each direction (Papp, A→B and Papp, B→A).
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B).
-
An ER > 2 suggests the compound is a substrate for an active efflux transporter (like P-glycoprotein).
-
-
References
-
Fritze, A., et al. (2003). Remote loading of doxorubicin into liposomes. Methods in Enzymology, 373, 3-15. Available at: [Link]
-
Sercombe, L., et al. (2015). Advances and challenges of liposome assisted drug delivery. Frontiers in Pharmacology, 6, 286. Available at: [Link]
-
Dos Santos, N., et al. (2021). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Molecular Pharmaceutics, 18(5), 2096-2105. Available at: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. Available at: [Link]
-
Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. Creative Biolabs Website. Available at: [Link]
-
Fenske, D. B., & Cullis, P. R. (2005). Entrapment of small molecules and nucleic acid-based drugs in liposomes. Methods in Enzymology, 391, 7-40. Available at: [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 54(12), 4245-4249. Available at: [Link]
-
Al-Otaibi, M. S., et al. (2016). Synthesis and evaluation of PEGylated amino pyrimidines coated on gold and silver nanoparticles as drug delivery system for anticancer activity. Journal of Chemical and Pharmaceutical Research, 8(8), 818-826. Available at: [Link]
-
Jaragh-Alhadad, M., et al. (2023). Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors. Journal of Drug Targeting, 31(1), 87-99. Available at: [Link]
-
Anonymous. (n.d.). Caco2 assay protocol. Source not specified. Available at: [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Website. Available at: [Link]
-
Da Ros, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509. Available at: [Link]
-
Da Ros, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509. Available at: [Link]
-
Liu, H., et al. (2014). Highly Predictive and Interpretable Models for PAMPA Permeability. Journal of Chemical Information and Modeling, 54(12), 3326-3335. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray Website. Available at: [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs Website. Available at: [Link]
-
Scribd. (n.d.). Caco-2 Permeability Assay Protocol. Scribd. Available at: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Website. Available at: [Link]
-
Millipore Corporation. (2003). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Technical Note. Available at: [Link]
-
Berben, P., et al. (2018). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? Mini-Reviews in Medicinal Chemistry, 18(11), 955-961. Available at: [Link]
-
Santiago, J., et al. (2018). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Journal of Pharmaceutical and Biomedical Analysis, 156, 317-327. Available at: [Link]
-
Bermejo, M., et al. (2004). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Pharmaceutical Research, 21(3), 429-441. Available at: [Link]
-
Castelli, R., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6479-6494. Available at: [Link]
-
ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available at: [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. Available at: [Link]
-
ResearchGate. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Available at: [Link]
-
Ibrahim, A. H., et al. (2023). Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging. ACS Omega, 8(3), 3235-3244. Available at: [Link]
-
Nielsen, C. U., et al. (2005). Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. Journal of Controlled Release, 104(2), 349-360. Available at: [Link]
-
Legoabe, L. J., et al. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 25(18), 4279. Available at: [Link]
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236. Available at: [Link]
-
ACD/Labs. (n.d.). Understanding When to Use LogP & LogD. ACD/Labs Website. Available at: [Link]
-
Jetir. (2019). Formulation strategies to improve the permeability of BCS class III drugs: Special emphasis on 5 Fluorouracil. JETIR, 6(6). Available at: [Link]
-
ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. Available at: [Link]
-
Bojtár, M., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(16), 4966. Available at: [Link]
-
Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. Available at: [Link]
-
ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem Website. Available at: [Link]
-
PubChem. (n.d.). 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). PubChem Database. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. This compound , 95% , 1369766-72-2 - CookeChem [cookechem.com]
- 3. lookchem.com [lookchem.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 19. Entrapment of small molecules and nucleic acid-based drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Guide to 5-Methoxy-2,4-dimethylpyrimidine and Other GPR119 Agonists for Incretin-Based Therapies
This guide provides an in-depth technical comparison of G protein-coupled receptor 119 (GPR119) agonists, with a focus on pyrimidine-based scaffolds, exemplified by compounds such as 5-methoxypyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for type 2 diabetes and related metabolic disorders.
Introduction: GPR119 - A Dual-Action Target for Glycemic Control
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes due to its unique dual mechanism of action. Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). This dual effect on both insulin and incretins offers a powerful approach to improving glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.
The activation of GPR119 initiates a signaling cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP is the key second messenger that drives the therapeutic effects of GPR119 agonism.
The GPR119 Signaling Pathway
The signaling pathway initiated by GPR119 activation is a critical aspect of its therapeutic potential. The following diagram illustrates the key steps involved in GPR119-mediated insulin and GLP-1 secretion.
Caption: Workflow for an in vitro cAMP accumulation assay.
Step-by-Step Protocol:
-
Cell Culture: Seed cells stably expressing human GPR119 (e.g., HEK293 or CHO cells) into 96- or 384-well plates and culture for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 5-methoxypyrimidine derivatives) and reference agonists in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature. [1]4. Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. [1]
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to assess the glucoregulatory effects of a GPR119 agonist. [2][3][4][5][6]
Sources
- 1. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 2. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. mmpc.org [mmpc.org]
A Researcher's Guide to Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 5-Methoxy-2,4-dimethylpyrimidine
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and complex. This guide provides an in-depth, technical framework for validating the mechanism of action of a novel compound, using the hypothetical case of 5-Methoxy-2,4-dimethylpyrimidine. While direct experimental data for this specific molecule is not extensively available in the public domain, its pyrimidine scaffold is a well-established pharmacophore in many kinase inhibitors.[1][2][3][4] This guide will, therefore, proceed under the hypothesis that this compound acts as a kinase inhibitor and will outline a comprehensive, multi-pronged strategy to test this hypothesis, identify its molecular target(s), and validate its downstream cellular effects.
Part 1: Initial Hypothesis and Target Deconvolution Strategies
The pyrimidine ring is a core structural motif in numerous FDA-approved kinase inhibitors, often acting as a scaffold that mimics the adenine ring of ATP to competitively inhibit kinase activity.[1][3] The presence of this scaffold in this compound makes the kinase family a logical starting point for our investigation. However, with over 500 kinases in the human kinome, an unbiased and systematic approach is essential to identify the specific target(s).[5] This process is known as target deconvolution.[6][7]
Several powerful techniques can be employed for target deconvolution, each with its own advantages and limitations.[6][7][8] A combination of these methods often yields the most robust and reliable results.
Affinity-Based Approaches
Affinity-based methods are a cornerstone of target identification.[7][9] These techniques involve immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its binding partners from a cell lysate.[7][9]
-
Affinity Chromatography: In this classic approach, this compound would be chemically modified with a linker and attached to beads.[6] A cell lysate is then passed over these beads, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[6]
-
Kinobeads: This more specialized chemical proteomics approach utilizes beads pre-coated with a cocktail of broad-spectrum, non-selective kinase inhibitors.[10][11] When a cell lysate is incubated with these "kinobeads," a large portion of the kinome is captured.[10][11] By pre-incubating the lysate with our compound of interest, this compound, we can perform a competition binding experiment. The degree to which our compound prevents a particular kinase from binding to the kinobeads is proportional to its binding affinity for that kinase.[10][12][13] This allows for the simultaneous profiling of our compound against hundreds of endogenous kinases in their native state.[10][11]
Part 2: Validating Target Engagement in a Cellular Context
Identifying a potential binding partner is only the first step. It is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16][17][18]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, making it more resistant to thermal denaturation.[14][15][17][18] This change in thermal stability can be detected and quantified.
The workflow for CETSA involves treating intact cells with the compound of interest, followed by heating the cells to various temperatures.[15][16] At elevated temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins will remain in their soluble, native state to a greater extent.[15][17] After cell lysis and removal of precipitated proteins, the amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[16][18] A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of target engagement in a physiological setting.[15][17]
Part 3: Characterizing Downstream Signaling Effects
Once the direct target of this compound has been identified and cellular target engagement has been confirmed, the next logical step is to investigate the functional consequences of this interaction. If our compound is indeed a kinase inhibitor, it should modulate the phosphorylation of the kinase's downstream substrates. Phosphoproteomics is the ideal tool for this investigation.[19][20][21][22][23]
Quantitative Phosphoproteomics
Phosphoproteomics allows for the global and unbiased analysis of protein phosphorylation events within a cell.[20][23] By comparing the phosphoproteomes of cells treated with this compound versus a vehicle control, we can identify changes in phosphorylation that are a direct result of the compound's activity.[22]
A typical phosphoproteomics workflow involves treating cultured cells with the compound, lysing the cells, digesting the proteins into peptides, and enriching for phosphopeptides.[19][21] These enriched phosphopeptides are then analyzed by high-resolution mass spectrometry to identify and quantify thousands of phosphorylation sites.[20][23] A significant decrease in the phosphorylation of known substrates of our target kinase would provide strong evidence for its inhibition. Conversely, unexpected changes in other signaling pathways could reveal off-target effects or more complex mechanisms of action.[21]
Part 4: Comparative Analysis with Alternative Compounds
To further validate the mechanism of action and to benchmark the performance of this compound, it is essential to compare it to known, well-characterized inhibitors of the identified target kinase. This comparative analysis should include both biochemical and cell-based assays.
Biochemical Assays for Potency and Selectivity
A variety of biochemical assays can be used to determine the inhibitory potency (e.g., IC50) of our compound and to compare it with alternatives.[5][24][25] These assays typically use purified recombinant kinase and a model substrate.
| Assay Format | Principle | Readout |
| Radiometric Assay | Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[5][26] | Radioactivity |
| Fluorescence-Based Assay | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[27][28] Formats include TR-FRET, Fluorescence Polarization, and mobility shift assays.[26][28] | Fluorescence Signal |
| Luminescence-Based Assay | Measures the amount of ATP remaining after the kinase reaction.[28] Lower ATP levels indicate higher kinase activity. | Luminescence |
In addition to determining the IC50 for the primary target, it is crucial to assess the selectivity of this compound by screening it against a panel of other kinases. A highly selective inhibitor will have a much lower IC50 for its primary target compared to other kinases.
Cell-Based Functional Assays
The ultimate validation of a compound's mechanism of action comes from demonstrating its intended effect in a relevant cellular context.[24][25] The choice of assay will depend on the known biological function of the target kinase. For example, if the kinase is involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) would be appropriate. If the kinase regulates a specific signaling pathway, a reporter gene assay could be used to measure the activity of that pathway.[27] The dose-response curves of this compound in these assays should be compared with those of reference inhibitors.
Experimental Protocols
Protocol 1: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Culture and harvest cells (e.g., a relevant cancer cell line). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound or a vehicle control for a defined period.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate aliquot and incubate to allow for the binding of kinases.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: For each kinase, plot the remaining amount bound to the beads as a function of the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value for binding competition.[13]
Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
-
Cell Treatment: Seed cells in culture plates and treat with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, resuspend them in a buffer, and aliquot them into PCR tubes. Heat the tubes at different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or sonication.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by high-speed centrifugation.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature and plot them as a percentage of the unheated control. Generate melting curves for both the vehicle- and compound-treated samples and compare the melting temperatures (Tm).
Protocol 3: Quantitative Phosphoproteomics Workflow
-
Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media if performing relative quantification, or label-free. Treat cells with this compound or a vehicle control.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[19]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Determine which phosphosites show a significant change in abundance upon treatment with the compound. Perform bioinformatics analysis to identify the signaling pathways affected.[23]
Visualizations
Caption: Workflow for the validation of a novel kinase inhibitor's mechanism of action.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 21. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. caymanchem.com [caymanchem.com]
- 28. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Novel Pyrimidine Analogs, Featuring 5-Methoxy-2,4-dimethylpyrimidine
For drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. A critical juncture in this path is understanding how the efficacy of a compound observed in a controlled laboratory setting (in vitro) translates to a complex living system (in vivo). This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of novel pyrimidine derivatives, using the hypothetical candidate 5-Methoxy-2,4-dimethylpyrimidine as a central example.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2][3] The strategic placement of functional groups, such as the methoxy and methyl groups in this compound, can significantly influence the molecule's physicochemical properties and biological activity.[4] This guide will delve into the requisite experimental designs, data interpretation, and the underlying scientific principles necessary to navigate the complexities of efficacy testing.
Section 1: The Foundational Assessment: In Vitro Efficacy
The initial evaluation of any new chemical entity begins with in vitro assays. These experiments are designed to determine a compound's biological activity at a cellular or molecular level, providing crucial data on potency, mechanism of action, and potential toxicity. For a novel pyrimidine derivative like this compound, a tiered approach to in vitro testing is recommended.
Assessing Cytotoxicity: The Baseline for Therapeutic Index
Before determining efficacy, it is paramount to establish the cytotoxic profile of the compound across various cell lines. The MTT assay is a widely accepted colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | > 100 |
| MCF-7 | Breast Adenocarcinoma | MTT | > 100 |
| HCT-116 | Colorectal Carcinoma | MTT | 75.4 |
| WI-38 | Normal Human Fibroblasts | MTT | > 200 |
This data is illustrative and serves as an example for this guide.
A high IC50 value against normal cell lines, such as WI-38, coupled with lower IC50 values against cancer cell lines, would suggest a favorable therapeutic window.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay [5]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT-116, WI-38) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Inhibition of the EGFR signaling pathway by a hypothetical inhibitor.
Section 2: The Crucial Transition: In Vivo Efficacy
While in vitro data provides a foundational understanding of a compound's activity, in vivo studies are indispensable for evaluating its efficacy in a whole-organism setting. These studies account for complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).
Xenograft Models: A Window into Antitumor Activity
For oncology applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing in vivo antitumor efficacy. [6] Table 2: Hypothetical In Vivo Efficacy of this compound in a HCT-116 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., q.d. | 0 | +2.5 |
| This compound | 25 mg/kg, p.o., q.d. | 35 | -1.2 |
| This compound | 50 mg/kg, p.o., q.d. | 62 | -4.8 |
| Positive Control | Standard-of-care drug | 75 | -8.1 |
This data is illustrative and serves as an example for this guide.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant HCT-116 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and initiate dosing with this compound, a vehicle control, and a positive control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Workflow for In Vivo Xenograft Study
Caption: A streamlined workflow for conducting a xenograft efficacy study.
Section 3: Bridging the Divide: Correlating In Vitro and In Vivo Data
A successful drug candidate will demonstrate a clear correlation between its in vitro potency and its in vivo efficacy. A compound with a low nanomolar IC50 in a kinase assay should exhibit significant tumor growth inhibition in a corresponding xenograft model at a well-tolerated dose. Discrepancies between in vitro and in vivo results can often be attributed to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.
Table 3: Comparative Summary of In Vitro and In Vivo Data
| Parameter | In Vitro | In Vivo |
| Assay Type | Cytotoxicity (MTT), Kinase Inhibition | Xenograft Tumor Model |
| Model System | Human Cancer Cell Lines | Immunodeficient Mice |
| Key Metric | IC50 (µM) | Tumor Growth Inhibition (%) |
| Example Result | IC50 = 5.2 µM (HCT-116) | 62% Inhibition at 50 mg/kg |
This data is illustrative and serves as an example for this guide.
Conclusion
The evaluation of a novel therapeutic candidate like this compound requires a multi-faceted approach that systematically bridges the gap between in vitro and in vivo studies. By employing a logical progression of experiments, from initial cytotoxicity and target-based assays to robust animal efficacy models, researchers can build a comprehensive data package that informs the continued development of promising new medicines. The methodologies and frameworks presented in this guide are intended to provide a solid foundation for these critical investigations.
References
- An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine - Benchchem. (URL: )
- 5-Methoxy-2-methylpyrimidin-4-ol | 698-35-1 | Benchchem. (URL: )
- Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols - Benchchem. (URL: )
- 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents - Benchchem. (URL: )
- In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Compar
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- In Vivo Efficacy of N4,2-Dimethylpyrimidine-4,6-diamine Derivatives and Analogs in Oncology: A Compar
- An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Structure-Activity Relationship of 5-Methoxypyrimidine Analogs
A Comparative Analysis of a Privileged Scaffold in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the quest for novel therapeutics. Its inherent ability to mimic endogenous purines allows for effective interaction with a multitude of biological targets. The strategic introduction of a methoxy group at the 5-position of the pyrimidine ring has emerged as a particularly fruitful avenue of investigation, leading to the development of potent and selective modulators of key cellular processes. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-methoxypyrimidine analogs, offering insights into their therapeutic potential across oncology and virology. We will delve into the causal relationships behind experimental design, present detailed protocols for lead compound evaluation, and visualize the complex interplay of structure and function.
The 5-Methoxy Group: A Key to Unlocking Potency and Selectivity
The introduction of a 5-methoxy substituent on the pyrimidine ring is not a trivial modification. This small, electron-donating group can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most importantly, its binding affinity and selectivity for target proteins. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within the active sites of enzymes. Furthermore, its steric bulk and electronic effects can dictate the optimal orientation of other substituents on the pyrimidine core, thereby fine-tuning the overall pharmacological profile.
Comparative Analysis of 5-Methoxypyrimidine Analogs as Kinase Inhibitors
A significant body of research on 5-methoxypyrimidine analogs has focused on their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are often dysregulated in cancer.[1][2][3] The pyrimidine core can function as a bioisostere of the adenine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1][3] Several 5-methoxypyrimidine derivatives have been investigated as EGFR inhibitors.
A key SAR insight is the nature of the substituent at the 4-position of the pyrimidine ring. Generally, an anilino group at this position is crucial for potent EGFR inhibition. Modifications to this aniline moiety can significantly impact activity. For instance, the introduction of a 3-ethynyl group on the aniline ring often leads to a substantial increase in inhibitory potency. This is exemplified by the comparison of analogs where the presence of the ethynyl group can enhance activity by several orders of magnitude.
Table 1: SAR of 4-Anilino-5-methoxypyrimidine Analogs as EGFR Inhibitors
| Compound ID | R1 (at C4-aniline) | R2 (at C2) | EGFR IC50 (nM) | Reference |
| 1a | -H | -NH2 | >10,000 | Fused Pyrimidine Systems as EGFR Inhibitors Review |
| 1b | 3-ethynyl | -NH2 | 15 | Fused Pyrimidine Systems as EGFR Inhibitors Review |
| 1c | 3-chloro | -NH2 | 250 | Fused Pyrimidine Systems as EGFR Inhibitors Review |
Data presented is a synthesized representation from literature to illustrate SAR principles.
Dual Inhibition of PI3K and mTOR
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer, controlling cell growth, proliferation, and survival.[4][5] Several 5-methoxypyrimidine derivatives have shown potent dual inhibitory activity against PI3K and mTOR.
In this context, the substituent at the 2-position of the pyrimidine ring plays a significant role in determining potency and selectivity. For example, morpholino-pyrimidine derivatives have been extensively studied, with variations at the 2-position leading to a wide range of inhibitory activities.[5]
Table 2: SAR of 2-Substituted-4-morpholino-5-methoxypyrimidine Analogs as PI3Kα/mTOR Inhibitors
| Compound ID | R (at C2) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| 2a | -Phenyl | 120 | 151 | Recent Updates on Morpholino Pyrimidine Derivatives |
| 2b | -3-Hydroxyphenyl | 19 | 37 | Recent Updates on Morpholino Pyrimidine Derivatives |
| 2c | -4-Methylphenyl | 98 | 112 | Recent Updates on Morpholino Pyrimidine Derivatives |
Data presented is a synthesized representation from literature to illustrate SAR principles.
5-Methoxypyrimidine Nucleoside Analogs as Antiviral Agents
Beyond oncology, 5-methoxypyrimidine analogs have demonstrated significant promise as antiviral agents, particularly as nucleoside analogs that interfere with viral replication.[6][7][8] The 5-methoxy group in these analogs can influence the interaction with viral enzymes, such as thymidine kinase, which is often crucial for the activation of the antiviral agent.[7]
The stereochemistry of the sugar moiety is a critical determinant of antiviral activity. For instance, 5-methoxymethyl-2'-deoxyuridine (MMdUrd) is phosphorylated by herpes simplex virus-induced deoxythymidine kinase and exhibits antiviral activity.[7] In contrast, its epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU), is not a substrate for the kinase and is inactive.[7] This highlights the importance of the precise geometry between the hydroxyl groups of the sugar ring for enzymatic recognition and subsequent activation.[7]
Table 3: Antiviral Activity of 5-Substituted Pyrimidine Nucleoside Analogs
| Compound | Virus | EC50 (µM) | Reference |
| 3'-azido-2',3'-dideoxyuridine | HIV-1 | 0.03 | Structure-activity relationships of pyrimidine nucleosides as antiviral agents for HIV-1 |
| 3'-azido-5-methyl-2',3'-dideoxyuridine (AZT) | HIV-1 | 0.005 | Structure-activity relationships of pyrimidine nucleosides as antiviral agents for HIV-1 |
| 3'-azido-5-ethyl-2',3'-dideoxyuridine | HIV-1 | 0.008 | Structure-activity relationships of pyrimidine nucleosides as antiviral agents for HIV-1 |
| 5-methoxymethyl-2'-deoxyuridine (MMdUrd) | HSV-1 | 1.2 | Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine |
EC50 represents the concentration required to inhibit viral replication by 50%.
Experimental Protocols for Evaluation of 5-Methoxypyrimidine Analogs
To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize the biological activity of 5-methoxypyrimidine analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant protein kinase (e.g., EGFR, PI3Kα)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (5-methoxypyrimidine analog) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader (luminometer)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a white, opaque 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations (final DMSO concentration ≤ 1%)
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of the compound that inhibits 50% of kinase activity) by fitting the data to a dose-response curve.
MTT Cell Proliferation and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (5-methoxypyrimidine analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the role of 5-methoxypyrimidine analogs, it is essential to visualize the biological context in which they operate.
Caption: EGFR Signaling Pathway Inhibition by 5-Methoxypyrimidine Analogs.
Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.
Conclusion and Future Directions
The 5-methoxypyrimidine scaffold has proven to be a versatile and privileged structure in the design of potent and selective inhibitors of various biological targets. The systematic exploration of structure-activity relationships has revealed key structural motifs that govern the potency and selectivity of these analogs as both anticancer and antiviral agents. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of novel 5-methoxypyrimidine-based therapeutics with improved efficacy and safety profiles. Future research should focus on exploring novel substitutions on the pyrimidine ring, investigating their effects on a broader range of biological targets, and leveraging advanced computational methods to predict and rationalize the observed SAR trends.
References
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. (1988, September 1). PubMed. Retrieved from [Link]
-
Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil. (1987, February). PubMed. Retrieved from [Link]
-
Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021, October 5). PubMed. Retrieved from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). Frontiers. Retrieved from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). National Institutes of Health. Retrieved from [Link]
-
EGFR signaling maintains de novo pyrimidine biosynthesis pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
The role of PI3K/AKT/mTOR signaling in regulating pyrimidine... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. (1991). PubMed. Retrieved from [Link]
Sources
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for Advanced Diabetes Research: Sitagliptin vs. 5-Methoxy-2,4-dimethylpyrimidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the pursuit of novel agents with superior efficacy and complementary mechanisms of action is a paramount objective. This guide provides a detailed comparative analysis of the well-established dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, and the pyrimidine derivative, 5-Methoxy-2,4-dimethylpyrimidine. While sitagliptin's mechanism is thoroughly characterized, recent advancements in the study of pyrimidine analogs have unveiled intriguing possibilities for dual-target modulation in glycemic control. This analysis will delve into the chemical properties, mechanisms of action, and relevant experimental protocols for both compounds, offering a comprehensive resource for researchers in the field.
Section 1: Chemical and Physicochemical Properties: A Foundation for Understanding
A molecule's biological activity is intrinsically linked to its structure and physicochemical properties. Here, we compare the key characteristics of sitagliptin and this compound.
| Property | Sitagliptin | This compound |
| IUPAC Name | (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | This compound |
| Molecular Formula | C₁₆H₁₅F₆N₅O | C₇H₁₀N₂O |
| Molecular Weight | 407.32 g/mol | 138.17 g/mol |
| CAS Number | 486460-32-6 | 1369766-72-2 |
| Appearance | White to off-white crystalline powder (as phosphate monohydrate) | Data not readily available; likely a solid or oil |
| Solubility | Soluble in water | Data not readily available |
| pKa | Data available for phosphate salt | Predicted: 2.54 ± 0.29 |
Sitagliptin is a complex molecule with multiple chiral centers, and its trifluoromethyl and trifluorophenyl moieties are key for its potent and selective inhibition of DPP-4. In contrast, this compound is a smaller, simpler aromatic heterocycle. The methoxy and methyl substitutions on the pyrimidine ring are expected to significantly influence its electronic properties and potential biological interactions.
Section 2: Unraveling the Mechanisms of Action
Sitagliptin: A Potent and Selective DPP-4 Inhibitor
Sitagliptin is a cornerstone of T2DM therapy, functioning as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to a meal.[1][3][4]
By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[3][4] This leads to a cascade of beneficial effects for glycemic control:
-
Glucose-Dependent Insulin Secretion: Elevated incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, meaning insulin secretion is enhanced only when blood glucose is high, thereby reducing the risk of hypoglycemia.[2]
-
Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[1][2]
The net effect is a reduction in both fasting and postprandial glucose levels, contributing to improved overall glycemic control in patients with T2DM.[3]
Caption: Mechanism of action of sitagliptin as a DPP-4 inhibitor.
This compound: A Potential Dual-Target Modulator
Direct experimental data on the biological activity of this compound is limited. However, recent research into structurally related 5-methoxypyrimidine derivatives has revealed a promising dual-action mechanism for the treatment of T2DM.[2][5] These studies have shown that by linking a 5-methoxypyrimidine-based GPR119 agonist to a DPP-4 inhibitor, it is possible to create a single molecule with complementary antidiabetic activities.[2]
G Protein-Coupled Receptor 119 (GPR119) Agonism: GPR119 is a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to:
-
Stimulation of GLP-1 Secretion: In intestinal L-cells, GPR119 agonism directly promotes the release of GLP-1.[6]
-
Direct Insulin Secretion: In pancreatic β-cells, GPR119 activation can also directly stimulate glucose-dependent insulin secretion.
DPP-4 Inhibition: Similar to sitagliptin, the DPP-4 inhibitory component would prevent the degradation of the newly released GLP-1, prolonging its beneficial effects.
A molecule possessing both GPR119 agonist and DPP-4 inhibitor properties, such as those suggested by the 5-methoxypyrimidine scaffold, could therefore offer a synergistic approach to enhancing the incretin axis.[5] This dual mechanism could potentially lead to greater glycemic control than either mechanism alone.[1]
Caption: Experimental workflow for the DPP-4 inhibition assay.
GPR119 Agonist Activity Assay
This assay determines the ability of a compound to activate the GPR119 receptor.
Principle: This protocol utilizes a cell line engineered to express GPR119 and a reporter gene system, such as a cyclic AMP (cAMP) response element linked to a luciferase or β-lactamase gene. GPR119 activation increases intracellular cAMP, which in turn drives the expression of the reporter gene, producing a measurable signal (luminescence or fluorescence).
Materials:
-
Cell line stably expressing human GPR119 and a cAMP-responsive reporter system (e.g., Tango™ GPR119-bla U2OS DA cells) [7]* Cell culture medium and supplements
-
Known GPR119 agonist (positive control)
-
This compound (test compound)
-
96-well cell culture plate
-
Reporter gene assay detection reagents
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and the positive control agonist. Add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 3-6 hours) to allow for receptor activation and reporter gene expression.
-
Signal Detection: Add the appropriate detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the signal to a vehicle control. Plot the response against the logarithm of the compound concentration to determine the EC₅₀ value.
Section 4: Synthesis and Concluding Remarks
The synthesis of sitagliptin is a complex, multi-step process that has been optimized for large-scale production. In contrast, the synthesis of this compound and its derivatives can be achieved through more straightforward heterocyclic chemistry, often involving the condensation of smaller building blocks.
References
-
Huan Y, Jiang Q, Li G, et al. The dual DPP4 inhibitor and GPR119 agonist HBK001 regulates glycemic control and beta cell function ex and in vivo. Sci Rep. 2017;7(1):4351. Published 2017 Jun 28. Available from: [Link]
-
Yang Y, Chen Y, Zhang Y, et al. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorg Med Chem. 2025;129:118318. Available from: [Link]
-
BioWorld. Dual targeting of GPR119 and DPP-4 improves T2DM treatment. Published September 15, 2025. Available from: [Link]
-
Wikipedia. Sitagliptin. Available from: [Link]
-
Dr. Oracle. What is the mode of action of Dipeptidyl Peptidase-4 (DPP4) inhibitors?. Published August 18, 2025. Available from: [Link]
-
PubChem. Sitagliptin. National Institutes of Health. Available from: [Link]
-
R Discovery. What are the molecular and cellular mechanisms of action of SITAGLIPTIN in therapeutic use?. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Sitagliptin?. Published July 17, 2024. Available from: [Link]
-
Wang Y, Chen H, O'Malley K, et al. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor. PLoS One. 2013;8(1):e53345. Published 2013 Jan 29. Available from: [Link]
Sources
- 1. The dual DPP4 inhibitor and GPR119 agonist HBK001 regulates glycemic control and beta cell function ex and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of GPR119 and DPP-4 improves T2DM treatment | BioWorld [bioworld.com]
- 6. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Assessing the Cytotoxicity of 5-Methoxy-2,4-dimethylpyrimidine on Healthy Cell Lines
In the landscape of drug discovery, the preliminary assessment of a compound's interaction with healthy cells is a critical checkpoint. This guide provides a comprehensive framework for evaluating the cytotoxic potential of 5-Methoxy-2,4-dimethylpyrimidine, a novel pyrimidine derivative, against a panel of healthy human cell lines. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded approach for its characterization. By comparing its potential effects with known pyrimidine analogs, researchers can effectively contextualize its safety profile.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-infective, and anti-inflammatory properties.[1][2] These effects are often achieved by interfering with essential cellular processes such as nucleic acid synthesis and signaling pathways.[1][3][4][5] Therefore, understanding the impact of novel pyrimidine compounds on non-cancerous cells is paramount to determining their therapeutic index and potential for off-target effects.[6]
This guide will detail the selection of appropriate healthy cell lines, present a multi-assay strategy for a comprehensive cytotoxicity assessment, and provide detailed protocols for each experimental workflow.
Selecting the Right Cellular Canvas: A Panel of Healthy Human Cell Lines
The choice of cell lines is a pivotal decision in any in vitro cytotoxicity study. To gain a broad understanding of potential systemic effects, a panel of cell lines representing different tissue origins is recommended.[7] For a foundational cytotoxicity screen of this compound, the following commercially available and well-characterized cell lines are proposed:
| Cell Line | Tissue of Origin | Rationale for Inclusion |
| WRL-68 | Liver | Represents a primary site of drug metabolism and potential hepatotoxicity.[8] |
| HEK293 | Kidney | Models a critical organ for drug excretion and potential nephrotoxicity.[7] |
| HaCaT | Skin (Keratinocytes) | Provides insight into potential dermatological side effects for topically or systemically administered compounds.[9] |
| hTERT Gingival Fibroblasts | Connective Tissue | A robust and frequently used normal cell line for general cytotoxicity testing.[7] |
The inclusion of these lines allows for the assessment of both organ-specific and generalized cytotoxicity, providing a more complete preclinical safety profile.
A Multi-Pronged Approach to Cytotoxicity Assessment
Caption: Experimental workflow for cytotoxicity assessment.
Assessing Cell Viability via Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[1][9][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13][14]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate the selected healthy cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., in DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.5%). Add the compound dilutions to the wells in triplicate. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.[15]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) should be determined by plotting cell viability against the logarithm of the compound concentration.[12]
Evaluating Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis.[6]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[12]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance according to the manufacturer's instructions (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided with the kit.
Delving Deeper: Mechanistic Insights into Cell Death
Should initial screening reveal significant cytotoxicity, it is crucial to investigate the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Caption: Distinguishing cell death mechanisms with Annexin V/PI.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[12]
-
Cell Washing: Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Comparative Analysis and Expected Outcomes
The cytotoxic profile of this compound should be compared to that of a well-characterized pyrimidine analog, such as 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.
| Compound | Expected IC50 on Healthy Cell Lines | Primary Mechanism of Action (Hypothesized) |
| This compound | To be determined experimentally. A higher IC50 value compared to cancer cell lines would indicate selectivity. | The methoxy and dimethyl groups may alter its interaction with cellular targets compared to other pyrimidines. Potential mechanisms could involve kinase inhibition or interference with metabolic pathways. |
| 5-Fluorouracil (5-FU) | Low µM range, demonstrating known toxicity to healthy proliferating cells. | Inhibition of thymidylate synthase and incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[3] |
| Vehicle Control (e.g., 0.5% DMSO) | No significant effect on cell viability. | Should not induce cytotoxicity at the concentration used. |
The goal is to determine if this compound exhibits a favorable therapeutic window, meaning it is significantly more potent against target (e.g., cancer) cells than against healthy cells. A high IC50 value against the panel of healthy cell lines would be a promising indicator of a good safety profile.
Conclusion
This guide provides a structured and comprehensive methodology for the initial cytotoxicity assessment of this compound. By employing a panel of relevant healthy cell lines and a multi-assay approach, researchers can generate robust and reliable data. This information is critical for the early-stage evaluation of this novel compound and will guide future preclinical and clinical development. The comparison with established pyrimidine analogs will provide essential context for interpreting the findings and making informed decisions about the compound's therapeutic potential.
References
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]
-
Joerger, M., & Huitema, A. D. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1495–1513. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS ONE, 18(11), e0293998. Retrieved from [Link]
-
National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
Chaudhry, G. E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274903. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
Al-Snafi, A. E. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10. Retrieved from [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
Al-Hilali, M., et al. (2020). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Journal of Pharmacy and Pharmacology, 72(11), 1495–1507. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102682. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4475. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]
-
MDPI. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. dojindo.com [dojindo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized 5-Methoxy-2,4-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with therapeutic potential, the confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of essential analytical techniques for verifying the purity of synthesized 5-Methoxy-2,4-dimethylpyrimidine, a substituted pyrimidine derivative of interest in medicinal chemistry. As a Senior Application Scientist, my focus is not just on the "how," but the "why"—elucidating the rationale behind the selection of each method and the interpretation of the resulting data.
The pyrimidine scaffold is a foundational motif in numerous biologically active molecules. The specific substitution pattern of this compound imparts distinct physicochemical properties that necessitate a multi-pronged analytical approach to unequivocally confirm its identity and purity. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing the technical insights required for robust quality assessment.
The Imperative of Purity in Drug Discovery
The presence of impurities, even in minute quantities, can significantly impact the biological activity and toxicity profile of a synthesized compound, leading to misleading experimental results and potential safety concerns. Therefore, a rigorous and orthogonal analytical workflow is not merely a quality control measure but an integral part of the scientific process.
A Comparative Overview of Analytical Techniques
Each analytical technique offers a unique window into the molecular characteristics of the synthesized compound. A combination of these methods provides a more complete picture of purity than any single technique alone.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Detailed structural information, identification and quantification of impurities | Non-destructive, provides unambiguous structural confirmation, can be quantitative (qNMR) | Relatively low sensitivity compared to MS, requires higher sample concentration |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, fragmentation patterns for structural clues, high sensitivity for impurity detection | High sensitivity, provides molecular weight information, can be coupled with chromatography (GC-MS, LC-MS) | Isomers may not be distinguishable by mass alone, ionization efficiency can vary |
| HPLC | Differential partitioning between mobile and stationary phases | Separation and quantification of the main compound and impurities, assessment of sample complexity | High resolution, widely applicable, excellent for quantifying known and unknown impurities | Requires a chromophore for UV detection, method development can be time-consuming |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule.
A. Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we would expect to see distinct signals for the methoxy protons, the two methyl groups, and the aromatic proton on the pyrimidine ring.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~8.0-8.2 | Singlet | 1H |
| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet | 3H |
| Methyl (-CH₃) at C2 | ~2.5-2.7 | Singlet | 3H |
| Methyl (-CH₃) at C4 | ~2.4-2.6 | Singlet | 3H |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.
B. Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for confirmation of the core structure.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~165-170 |
| C4 | ~160-165 |
| C6 | ~155-160 |
| C5 | ~140-145 |
| Methoxy (-OCH₃) | ~55-60 |
| Methyl (-CH₃) at C2 | ~20-25 |
| Methyl (-CH₃) at C4 | ~15-20 |
Note: The interpretation of the ¹³C NMR spectrum is crucial for confirming the presence of all carbon atoms in the desired structure.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Compare the experimental spectra with the predicted data. The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks to the product peaks can provide a semi-quantitative measure of purity.
II. Mass Spectrometry (MS): High-Sensitivity Impurity Detection
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for detecting trace-level impurities. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for purity assessment.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and polarity in the GC column before being detected by the mass spectrometer.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 138.17 (for C₇H₁₀N₂O)
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), and cleavage of the pyrimidine ring. The fragmentation pattern can provide confirmatory structural information.[2]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of components with different boiling points.[2]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.[2]
-
-
Data Analysis: The purity is estimated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra, which can be compared against spectral libraries.
III. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a highly versatile and widely used technique for separating and quantifying components in a mixture. For pyrimidine derivatives, reversed-phase HPLC is the most common modality.
A. Principles of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the two phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the polarity of the impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Data Analysis: Purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Table of Representative HPLC Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Note: These are starting conditions and may require optimization for the best separation of impurities.
IV. Comparative Analysis and Best Practices
For a comprehensive purity assessment of this compound, a combination of these techniques is recommended.
-
Initial Screening: HPLC is an excellent first-pass technique to assess the complexity of the crude reaction mixture and to guide purification efforts (e.g., column chromatography).
-
Structural Confirmation: NMR spectroscopy is essential for confirming the identity of the purified product and for identifying any structurally related impurities.
-
Trace Impurity Detection: GC-MS or LC-MS should be employed to detect and identify any low-level impurities that may not be visible by NMR or that co-elute with the main peak in HPLC.
Potential Impurities:
During the synthesis of pyrimidine derivatives, common impurities can include:
-
Starting materials: Unreacted precursors.
-
Side products: Isomers or products from incomplete reactions.
-
Reagents and solvents: Residual reagents or solvents from the workup and purification steps.
The chosen analytical methods should be capable of separating and detecting these potential impurities.
Conclusion
Confirming the purity of a synthesized compound like this compound is a critical and multi-faceted process. By employing a suite of orthogonal analytical techniques—NMR for structural verification, MS for molecular weight confirmation and sensitive impurity detection, and HPLC for high-resolution separation and quantification—researchers can have high confidence in the quality of their materials. This rigorous approach to purity assessment is fundamental to the integrity of subsequent research and the advancement of drug discovery programs.
References
-
SpectraBase. (n.d.). 5-(4-Methoxyphenyl)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione. Wiley. Retrieved from [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
-
Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 833–843. [Link]
-
NIST. (n.d.). Pyrimidine, 2,4-dimethyl-. NIST WebBook. Retrieved from [Link]
Sources
independent verification of the antidiabetic effects of 5-Methoxy-2,4-dimethylpyrimidine
An Independent Investigator's Guide to the Antidiabetic Potential of 5-Methoxy-2,4-dimethylpyrimidine: A Comparative and Methodological Framework
In the relentless pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM), a chronic metabolic disorder characterized by insulin resistance and impaired insulin secretion, pyrimidine derivatives have emerged as a promising class of compounds. While extensive research exists for various substituted pyrimidines, this compound remains a molecule of untapped potential, with its antidiabetic effects not yet independently verified in peer-reviewed literature. This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate and validate the potential antidiabetic properties of this compound.
This document is structured not as a rigid protocol, but as a logical, self-validating workflow. It begins by contextualizing the compound within the current landscape of antidiabetic research, drawing comparisons with established drugs and related pyrimidine analogues. It then provides detailed, field-proven experimental protocols to interrogate its mechanism of action, from in vitro enzymatic and cell-based assays to in vivo validation in animal models. The causality behind each experimental choice is explained, ensuring a deep understanding of the scientific process.
The Scientific Premise: Hypothesizing a Mechanism of Action
The core structure of this compound suggests several plausible antidiabetic mechanisms, based on structure-activity relationships of similar compounds. Research into 5-methoxypyrimidine derivatives has revealed dual-targeting capabilities, notably as G protein-coupled receptor 119 (GPR119) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Both are validated T2DM targets; GPR119 activation and DPP-4 inhibition work synergistically to promote insulin secretion and lower blood glucose.[1] Furthermore, other heterocyclic compounds have been shown to exert antidiabetic effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3]
Therefore, a primary investigation should focus on these three potential pathways:
-
DPP-4 Inhibition: Does it prevent the degradation of incretin hormones?
-
GPR119 Agonism: Can it stimulate glucose-dependent insulin secretion?
-
AMPK Activation: Does it enhance glucose uptake and reduce hepatic glucose production, similar to metformin?[4][5]
This guide will provide the necessary protocols to systematically test these hypotheses.
The Competitive Landscape: Benchmarking Against Established Therapeutics
To ascertain the therapeutic potential of this compound, its performance must be benchmarked against both a "gold standard" and a "mechanistic relative."
-
Metformin: The most widely prescribed oral antidiabetic agent, primarily acting through the activation of AMPK, leading to reduced hepatic glucose production.[4][5] It serves as the benchmark for overall efficacy and AMPK-related activity.
-
Sitagliptin: A potent and selective DPP-4 inhibitor, representing the class of compounds that this compound might emulate.
-
Compound 27 (from Feng et al., 2025): A 5-methoxypyrimidine derivative with demonstrated dual GPR119 agonistic and DPP-4 inhibitory activity, serving as a direct structural and functional analogue for comparison.[1]
Table 1: Comparative Overview of Antidiabetic Agents
| Compound | Primary Mechanism(s) of Action | Target Class | Key Expected Outcome |
| Metformin | AMPK Activation | Kinase | Decreased Hepatic Glucose Production, Increased Insulin Sensitivity |
| Sitagliptin | DPP-4 Inhibition | Peptidase | Increased GLP-1 and GIP levels, Glucose-dependent Insulin Secretion |
| Compound 27 | GPR119 Agonism, DPP-4 Inhibition | GPCR, Peptidase | Glucose-dependent Insulin & GLP-1 Secretion |
| This compound | Hypothesized: DPP-4 Inhibition, GPR119 Agonism, and/or AMPK Activation | To be determined | To be determined |
Experimental Verification Workflow: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls and clear endpoints. The workflow progresses from targeted in vitro assays to more complex cell-based and in vivo models.
Caption: A multi-phase workflow for the independent verification of antidiabetic effects.
Protocol: DPP-4 Inhibition Assay
-
Objective: To determine if this compound can directly inhibit the enzymatic activity of DPP-4.
-
Causality: DPP-4 degrades incretin hormones (GLP-1, GIP), which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of these hormones.
-
Methodology:
-
Reagents: Human recombinant DPP-4, DPP-4 substrate (e.g., Gly-Pro-AMC), Sitagliptin (positive control), Tris-HCl buffer.
-
Procedure:
-
Prepare a 96-well black microplate.
-
Add 50 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of various concentrations of this compound (e.g., 0.01 µM to 100 µM), Sitagliptin, or vehicle (DMSO) to respective wells.
-
Add 20 µL of human recombinant DPP-4 enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for the test compound and the positive control.
-
Protocol: AMPK Activation Assay in Hepatocytes
-
Objective: To assess whether the compound can induce the phosphorylation of AMPK, indicating its activation.
-
Causality: AMPK is a master regulator of metabolism. Its activation in liver cells inhibits gluconeogenesis and promotes fatty acid oxidation, key effects for antidiabetic action.[5]
-
Methodology:
-
Cell Line: HepG2 human hepatoma cells.
-
Reagents: DMEM, FBS, Metformin (positive control), RIPA lysis buffer, primary antibodies (anti-p-AMPKα (Thr172), anti-AMPKα), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free DMEM for 2-4 hours.
-
Treat cells with various concentrations of this compound, Metformin (e.g., 2 mM), or vehicle for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Incubate with HRP-conjugated secondary antibody and visualize using an ECL substrate on an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry. Express the level of AMPK activation as the ratio of p-AMPK to total AMPK.
-
Caption: The AMPK activation pathway, a potential mechanism for this compound.
Protocol: Cell-Based Glucose Uptake Assay
-
Objective: To measure the functional consequence of upstream signaling activation (e.g., AMPK) on glucose transport into cells.
-
Causality: A key desired outcome of antidiabetic drugs is to increase the disposal of glucose from the bloodstream into peripheral tissues like skeletal muscle.
-
Methodology:
-
Cell Line: L6 myotubes (differentiated from L6 myoblasts).
-
Reagents: α-MEM, horse serum, Insulin (positive control), Metformin (positive control), 2-NBDG (fluorescent glucose analog), Krebs-Ringer-HEPES (KRH) buffer.
-
Procedure:
-
Differentiate L6 myoblasts into myotubes in 96-well black, clear-bottom plates.
-
Wash myotubes with KRH buffer and starve for 2 hours in KRH buffer.
-
Treat cells with this compound, Metformin, Insulin (100 nM), or vehicle for the desired time (e.g., 30 mins for insulin, 2 hours for compounds).
-
Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.
-
Terminate uptake by washing three times with ice-cold KRH buffer.
-
Measure the fluorescence of the cell-associated 2-NBDG (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis: Quantify fluorescence and express it as a percentage of the vehicle control.
-
Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the compound's effect on glucose disposal and overall glycemic control in a living organism.
-
Causality: This is a holistic test of a compound's antidiabetic efficacy, integrating its effects on insulin secretion, insulin sensitivity, and hepatic glucose output.[1]
-
Methodology:
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice or db/db mice.
-
Reagents: Glucose solution (2 g/kg), vehicle (e.g., 0.5% carboxymethylcellulose).
-
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Administer this compound, Metformin, Sitagliptin, or vehicle via oral gavage.
-
After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose bolus (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) for each treatment group and compare it to the vehicle control group using statistical analysis (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.
-
Table 2: Hypothetical Comparative Data Endpoints
| Assay | This compound | Metformin | Sitagliptin |
| DPP-4 Inhibition (IC50) | To be determined | > 100 µM | ~ 20 nM |
| AMPK Activation (Fold Change) | To be determined | ~ 2.5-fold | No effect |
| Glucose Uptake (% of Control) | To be determined | ~ 150% | No direct effect |
| OGTT (AUC reduction vs. Vehicle) | To be determined | ~ 30-40% | ~ 25-35% |
Synthesis and Characterization
Conclusion and Path Forward
This guide provides a robust, scientifically-grounded framework for the independent verification of the antidiabetic potential of this compound. By systematically evaluating its activity against key T2DM targets—DPP-4, GPR119, and AMPK—and benchmarking it against leading therapeutics, researchers can generate the critical data needed to validate this novel compound. Positive results from the proposed workflow would provide a strong rationale for further preclinical development, including toxicology studies and chronic efficacy models. The true value of this compound lies in its potential for a unique, possibly multi-targeted, mechanism of action that could offer a new therapeutic option for patients with T2DM.
References
- Feng, Y., et al. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorganic & Medicinal Chemistry, 129, 118318.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
- BenchChem. (2025).
- Google Patents. (CN104326988A). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Bentham Science Publisher. Antidiabetic Activity of Dihydropyrimidine Scaffolds and Structural Insight by Single Crystal X-ray Studies.
- Google Patents. (CN101486684B). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- Eureka | Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine.
- PubMed. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90.
- ResearchGate. Discovery of 3,5-Dimethylpyridin-4(1H)
- PMC - NIH. The Mechanism of Action of Biguanides: New Answers to a Complex Question.
- NIH. (2020). Mechanisms of action of metformin in type 2 diabetes: Effects on mitochondria and leukocyte-endothelium interactions. Journal of Cellular and Molecular Medicine, 24(1), 1-15.
Sources
- 1. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of metformin in type 2 diabetes: Effects on mitochondria and leukocyte-endothelium interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-2,4-dimethylpyrimidine
This guide provides an in-depth operational plan for the safe handling and disposal of 5-Methoxy-2,4-dimethylpyrimidine. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. The following protocols are synthesized from established safety standards for substituted pyrimidines and are designed to provide a self-validating system of protection. This document is structured to explain not just the "what," but the critical "why" behind each procedural step, ensuring a deep, actionable understanding of laboratory safety.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively documented, the hazard profile can be inferred from the safety data for structurally similar pyrimidine derivatives. The primary hazards associated with this class of compounds include:
-
Skin Irritation: Many pyrimidine compounds are categorized as causing skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4][5][6]
-
Harmful if Swallowed: Ingestion can be harmful, with some related compounds being classified as toxic if swallowed.[4][6][7]
Therefore, all handling procedures must be executed with the assumption that this compound presents these risks. A comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific experimental conditions, including the quantity of the compound being handled and the nature of the procedure.
Eye and Face Protection
Direct ocular exposure is a high-risk pathway. Standard laboratory safety glasses are insufficient.
-
Mandatory Equipment: Tight-sealing chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[8][9]
-
Causality: Goggles provide a seal around the eyes, offering protection from splashes, dust, and aerosols that can easily bypass the gaps in standard safety glasses.
-
Enhanced Protection: For procedures with a higher risk of splashing or for handling larger quantities (>10g), a full-face shield must be worn over the safety goggles.[10] This provides an additional barrier for the entire face.
Hand Protection
The skin is a primary route of exposure. Glove selection is critical.
-
Primary Barrier: Disposable nitrile gloves are the minimum requirement for handling small quantities and for short-duration tasks.[10][11] They offer good protection against incidental splashes.
-
Protocol: Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly.[8][9]
-
Prolonged Contact: For extended handling periods or when immersing hands, heavier-duty gloves such as neoprene or butyl rubber should be considered. Consult the glove manufacturer's chemical resistance guide to ensure compatibility.
Body Protection
Protecting the skin on the arms and body is essential to prevent accidental contact.
-
Standard Protocol: A flame-resistant laboratory coat, fully buttoned, is mandatory.[10][11]
-
Enhanced Protection: For tasks involving a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[10] For handling large quantities or in the event of a major spill, disposable, chemical-resistant coveralls are recommended.
Respiratory Protection
Inhalation of fine powders or aerosols can cause respiratory irritation.[1][4][5][6] Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[12][13]
-
Secondary Control: If engineering controls are not feasible or during a spill clean-up outside of a hood, a NIOSH/MSHA-approved respirator is required. A half-mask or full-face respirator equipped with a particulate filter (e.g., N95, P100, or EN 143 equivalent) is necessary.[8][10] Respirator use requires prior medical evaluation and fit-testing.
PPE Selection Matrix
This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the scale of the operation.
| Task / Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) Weighing & Solution Prep | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Medium Scale (1g - 10g) Synthesis / Workup | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Large Scale (>10g) or High Splash Potential | Chemical Safety Goggles & Face Shield | Neoprene or Butyl Rubber Gloves | Chemical-Resistant Coveralls | Required: Chemical Fume Hood |
| Spill Cleanup (Outside of Fume Hood) | Chemical Safety Goggles & Face Shield | Neoprene or Butyl Rubber Gloves | Chemical-Resistant Coveralls | Required: Air-Purifying Respirator |
Procedural Workflow: From Preparation to Disposal
The following diagram illustrates the logical flow for safely handling this compound, embedding safety checks at each critical stage.
Caption: A logical workflow for handling substituted pyrimidines.
Operational and Disposal Plans
Step-by-Step Gowning Protocol (Donning PPE)
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles and Face Shield: Put on safety goggles first, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step De-gowning Protocol (Doffing PPE)
This sequence is designed to minimize cross-contamination.
-
Decontaminate (if necessary): Clean gloves and apron before removal.
-
Remove Apron/Coveralls: Remove by turning them inside out.
-
Remove Gloves: Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately into a hazardous waste bin.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Remove Face Shield and Goggles: Handle by the headband or strap.
-
Remove Respirator (if used): Do not touch the front of the mask.
-
Remove Lab Coat: Remove and hang in its designated location or dispose of if it is a single-use coat.
-
Wash Hands Again: A final, thorough hand washing is critical.
Spill and Emergency Plan
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Protect: If safe to do so, prevent the spill from spreading.
-
Report: Inform the laboratory supervisor and EH&S department immediately.
-
Assess: Do not attempt to clean a large spill without proper training and equipment. A trained emergency response team should handle significant spills.
-
Cleanup (for minor spills): If trained, don the appropriate PPE (including respirator). Cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][8]
Disposal Plan
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[14]
-
Chemical Waste: Collect all waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, aprons, coveralls) used while handling the compound must be considered hazardous waste. Place it in a sealed bag or container labeled "Hazardous Waste."
-
Disposal Vendor: All waste must be disposed of through a licensed chemical waste management company, following all local and national regulations.[15][16]
References
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. (n.d.).
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
- 2-Amino-4,6-dimethylpyrimidine Safety Data Sheet. (2025, December 18).
- 4,6-Dimethylpyrimidine Safety Data Sheet - Thermo Fisher Scientific. (2025, September 24).
- SAFETY DATA SHEET - Sigma-Aldrich. (2021, October 7).
- 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet - ChemicalBook. (2025, November 8).
- 2-Amino-4,6-dimethoxypyrimidine SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
- 5-Iodo-2,4-dimethoxypyrimidine Chemical Safety Data Sheet - ChemicalBook. (n.d.).
- 5-Fluoro-4-hydroxy-2-methoxypyrimidine Safety Data Sheet - Biosynth. (2023, June 26).
- 4,5-Diaminopyrimidine SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
- 4-Methoxypyrimidine-5-carbaldehyde Safety Data Sheet - AK Scientific, Inc. (n.d.).
- Navigating the Safe Disposal of 4-Methoxy-2,3,5-trimethylpyridine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. biosynth.com [biosynth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
